Dehydroaglaiastatin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,10R,11R)-2-hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O6/c1-36-20-13-11-19(12-14-20)31-26(18-8-5-4-6-9-18)25-28(32-24-10-7-15-33(24)29(25)34)30(31,35)27-22(38-3)16-21(37-2)17-23(27)39-31/h4-6,8-9,11-14,16-17,26,35H,7,10,15H2,1-3H3/t26-,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIPQJTZJGUXND-JZRGNDHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H](C4=C([C@]2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dehydroaglaiastatin: A Technical Guide to its Core Mechanism of Action
Abstract
Dehydroaglaiastatin, a member of the rocaglate (or flavagline) family of natural products, is a potent therapeutic candidate renowned for its significant anticancer and antiviral activities. Its mechanism of action is multifaceted but is primarily driven by a unique and highly specific interference with protein synthesis. This guide elucidates the core molecular mechanism, detailing how dehydroaglaiastatin targets the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. Acting as an interfacial inhibitor, it clamps eIF4A onto polypurine-rich sequences within the 5' untranslated regions (UTRs) of specific mRNAs. This action creates a durable molecular barrier that stalls the scanning ribosome, selectively repressing the translation of key oncogenes and pro-survival proteins. Beyond this primary mechanism, dehydroaglaiastatin modulates critical cellular signaling pathways, including the Ras-CRaf-MEK-ERK cascade via interaction with prohibitins, and induces potent pro-apoptotic and cell cycle arrest responses. This document provides a comprehensive overview of these mechanisms, supported by validated experimental protocols and quantitative data to offer a robust resource for researchers in oncology and drug discovery.
Introduction: A Profile of Dehydroaglaiastatin
Natural products have long been a cornerstone of drug discovery, providing complex and potent scaffolds for therapeutic development. Within this landscape, the rocaglate family, isolated from plants of the Aglaia genus, has emerged as a particularly promising class of compounds.[1] Dehydroaglaiastatin belongs to a specific subgroup known as aglaiastatins, which are characterized by a pyrimidone subunit fused to the core cyclopenta[b]benzofuran structure.[2] Like its better-known relatives, silvestrol and rocaglamide A, dehydroaglaiastatin exhibits powerful cytotoxic effects against a range of cancer cell lines, often at nanomolar concentrations.[3][4] The profound biological activity of this compound class stems from its unique ability to hijack a fundamental cellular process: mRNA translation. This guide provides an in-depth exploration of this primary mechanism and the downstream signaling consequences that establish dehydroaglaiastatin as a molecule of significant therapeutic interest.
Part 1: The Primary Mechanism - Inhibition of Translation Initiation
The central dogma of molecular biology—DNA to RNA to protein—relies on the tightly regulated process of mRNA translation. The initiation phase, where the ribosome is recruited to the mRNA, is the rate-limiting step and a critical control point for gene expression.[5] Dehydroaglaiastatin exerts its primary effect at this crucial juncture.
The Core Target: Eukaryotic Initiation Factor 4A (eIF4A)
Cap-dependent translation initiation in eukaryotes requires the assembly of the eIF4F complex, a heterotrimer consisting of:
-
eIF4E: The cap-binding protein.
-
eIF4G: A large scaffolding protein.
-
eIF4A: An ATP-dependent RNA helicase that unwinds secondary structures (e.g., hairpins) in the 5' UTR of mRNAs, clearing a path for the 43S pre-initiation complex (PIC) to scan for the start codon.[6]
Many mRNAs encoding proteins critical for cell proliferation, survival, and angiogenesis, such as c-Myc and Mcl-1, possess highly structured 5' UTRs.[7] Their efficient translation is therefore highly dependent on the helicase activity of eIF4A, making this factor a strategic bottleneck for oncogenic protein synthesis.
The "Molecular Clamp" Model of Inhibition
Dehydroaglaiastatin does not function as a classical competitive or non-competitive enzyme inhibitor. Instead, it acts as a sophisticated "molecular clamp" or interfacial stabilizer. Structural and biochemical studies have revealed that rocaglates bind to a bimolecular cavity formed between the eIF4A protein and a sharply bent pair of purine bases (A/G) in an RNA strand.[8]
This interaction effectively "locks" eIF4A onto polypurine-rich RNA sequences, converting it from a transient helicase into a static, high-affinity RNA-binding protein.[1] This stabilized eIF4A-rocaglate-RNA complex becomes a formidable roadblock on the mRNA, physically impeding the progression of the scanning 43S PIC.[8] This stalls translation initiation, but only on the subset of mRNAs that are highly eIF4A-dependent and contain the requisite polypurine tracts, leading to a selective and potent anti-proliferative effect.[9]
Induction of Apoptosis and Cell Cycle Arrest
The downstream consequences of translation inhibition and pathway modulation converge to potently induce cell death and halt proliferation.
-
Apoptosis: By suppressing the synthesis of short-lived anti-apoptotic proteins like Mcl-1, dehydroaglaiastatin tips the cellular balance towards apoptosis. [7]It also activates pro-apoptotic stress pathways, including the p38 and JNK MAP kinases. [3][10]Mechanistic studies on the related compound silvestrol show it disrupts mitochondrial transmembrane potential, leading to cytochrome c release and activation of the apoptosome pathway via caspase-9. [11][12]* Cell Cycle Arrest: The degradation of key cell cycle regulators, such as the oncogene Cdc25A, is promoted by rocaglates. [10]This occurs in concert with the activation of the ATM/ATR-Chk1/Chk2 DNA damage response pathway, leading to cell cycle arrest, typically at the G2/M transition. [3][11]
HSF1 Inactivation and Metabolic Stress
Rocaglates also inhibit the function of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the cellular stress response. [10][13]This inhibition leads to the upregulation of thioredoxin-interacting protein (TXNIP), a negative regulator of glucose uptake. The resulting metabolic stress further compromises the viability of malignant cells. [10]
Part 3: Experimental Validation and Quantitative Analysis
The complex mechanism of dehydroaglaiastatin necessitates a multi-pronged approach for experimental validation. The following protocols represent cornerstone assays for characterizing the activity of rocaglates.
Quantitative Potency of Rocaglates
The cytotoxic potency of rocaglates is typically determined using cell viability assays (e.g., MTT, SRB) across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for comparison. [14]While specific IC50 data for dehydroaglaiastatin is sparse in publicly indexed literature, data from related rocaglates demonstrate their potent, often low-nanomolar, activity.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Silvestrol | LNCaP | Prostate Cancer | ~1-10 nM | [15] |
| Silvestrol | Various Leukemia | Leukemia | Low nM range | [15][16] |
| Rocaglamide A | HSF1 Reporter | - | ~50 nM | [13] |
| CR-1-31B | MG63.3 | Osteosarcoma | 4-8 nM | [16] |
| Aglaforbesin Derivative | HCT116 | Colorectal Cancer | 1.13 µg/mL (~2.1 µM) | [17] |
| Table 1: Representative cytotoxic potencies (IC50 values) for rocaglates against various human cancer cell lines. This data illustrates the general potency of the chemical class. |
Experimental Protocol: Ribosome Profiling (Ribo-Seq)
Ribosome profiling is the definitive method for observing translational control at a genome-wide scale. It provides a "snapshot" of all ribosome positions on mRNA at the moment of cell harvesting, allowing for precise quantification of translation inhibition on specific transcripts. [18]
-
Scientific Rationale: This technique directly tests the hypothesis that dehydroaglaiastatin selectively inhibits the translation of certain mRNAs. By comparing the ribosome footprint density on each transcript in treated versus untreated cells, one can identify which mRNAs are most sensitive to the drug's action, correlating this sensitivity with features like 5' UTR structure and purine content.
-
Methodology:
-
Cell Treatment: Culture cells to mid-log phase and treat with dehydroaglaiastatin or vehicle control for a defined period (e.g., 2-6 hours).
-
Translation Arrest: Before lysis, add a translation elongation inhibitor (e.g., cycloheximide) to the media to "freeze" ribosomes in place on the mRNA. [19]This step is critical for capturing an accurate snapshot of ribosome positions.
-
Cell Lysis: Rapidly lyse cells in a polysome lysis buffer containing detergents and RNase inhibitors to preserve the integrity of ribosome-mRNA complexes. [18] 4. Nuclease Footprinting: Treat the lysate with an RNase (e.g., RNase I) to digest all mRNA that is not physically protected within the ribosome. This will yield ~30 nucleotide-long "footprints." [20] 5. Monosome Isolation: Separate the 80S monosome-footprint complexes from digested RNA and other cellular components via sucrose density gradient ultracentrifugation or size exclusion chromatography. [21][22] 6. RNA Extraction: Extract the ribosome-protected RNA fragments (RPFs) from the purified monosome fraction.
-
Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the RPFs, perform reverse transcription to generate cDNA, and amplify via PCR to create a sequencing-ready library.
-
Deep Sequencing: Sequence the library using a high-throughput platform.
-
Data Analysis: Align the sequenced reads to a reference transcriptome. The density of reads mapping to the coding sequence of a gene is proportional to its rate of translation. Compare these densities between treated and control samples to determine the drug's effect on individual transcripts.
-
Experimental Protocol: Co-Immunoprecipitation (Co-IP) for Prohibitin Interaction
Co-IP is used to validate the physical interaction between dehydroaglaiastatin's putative target (prohibitin) and its signaling partner (CRaf) within the cell. [23]
-
Scientific Rationale: This assay directly tests whether dehydroaglaiastatin disrupts the PHB-CRaf complex. A reduction in the amount of CRaf pulled down with PHB in drug-treated cells would provide strong evidence for this secondary mechanism of action.
-
Methodology:
-
Cell Treatment & Lysis: Treat cells with dehydroaglaiastatin or vehicle. Lyse cells in a gentle, non-denaturing Co-IP lysis buffer to preserve protein-protein interactions. [24] 2. Pre-clearing (Optional): Incubate the lysate with Protein A/G beads alone and then discard the beads. This step reduces background by removing proteins that non-specifically adhere to the beads. [25] 3. Immunoprecipitation: Add a primary antibody specific for the "bait" protein (e.g., anti-Prohibitin) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C to allow antibody-antigen complexes to form. [26] 4. Complex Capture: Add fresh Protein A/G beads to the lysate. The beads will bind to the Fc region of the antibody, capturing the entire antibody-bait-prey protein complex. Incubate for 1-3 hours at 4°C. [26] 5. Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads multiple times with cold lysis buffer to remove non-specifically bound proteins. This step is critical for a clean result. [25] 6. Elution: Resuspend the washed beads in a denaturing sample buffer (e.g., Laemmli buffer) and boil to release the proteins from the beads and antibodies.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait protein (Prohibitin, to confirm successful pulldown) and the putative "prey" protein (CRaf, to test for interaction). A reduced CRaf signal in the dehydroaglaiastatin-treated lane compared to the control indicates disruption of the interaction.
-
Conclusion
The mechanism of action of dehydroaglaiastatin is a compelling example of targeted therapeutic intervention. By functioning as a molecular clamp on the eIF4A RNA helicase, it selectively throttles the production of oncoproteins that are fundamental to cancer cell survival and proliferation. This primary action is complemented by its ability to disrupt oncogenic signaling through the Ras-CRaf-MEK-ERK pathway and to trigger potent apoptotic and cell cycle arrest programs. This deep understanding of its molecular pharmacology, validated through sophisticated techniques like ribosome profiling, positions dehydroaglaiastatin and the broader rocaglate class as high-value candidates for further preclinical and clinical development in oncology and virology.
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Cencic, R., et al. (2009). Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. PLoS One. [Link]
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Iwasaki, S., et al. (2019). The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA. Molecular Cell. [Link]
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Lucas, D. M., et al. (2009). The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo. Blood. [Link]
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Dehydroaglaiastatin: Natural Sources and Isolation Strategies
An In-Depth Technical Guide for Drug Development Professionals
Abstract: Dehydroaglaiastatin, a member of the rocaglate or flavagline class of natural products, has garnered significant attention within the scientific community for its potent cytotoxic and potential antineoplastic properties. This technical guide provides a comprehensive overview of the natural sources of dehydroaglaiastatin and delineates the established methodologies for its extraction, isolation, and purification. Tailored for researchers, natural product chemists, and drug development professionals, this document synthesizes field-proven protocols with the underlying chemical principles to offer a robust framework for obtaining this promising bioactive compound from its native botanical matrix.
Introduction to Dehydroaglaiastatin
Dehydroaglaiastatin is a complex cyclopenta[b]benzofuran natural product belonging to the rocaglate family. These compounds are exclusively found in plants of the Aglaia genus and are characterized by a rigid, fused-ring system. The unique chemical architecture of rocaglates, including dehydroaglaiastatin, is responsible for their significant biological activities.[1] The primary mechanism of action for many rocaglates is the inhibition of protein translation through their interaction with the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[1][2] This mode of action makes them compelling candidates for investigation in oncology and virology. Dehydroaglaiastatin, specifically, has demonstrated significant cytotoxic effects against various cancer cell lines, such as HepG2 human liver cancer cells, underscoring its potential as a lead compound in drug discovery programs.[3][4]
Part 1: Natural Botanical Sources
The exclusive producers of dehydroaglaiastatin and its structural analogs are plants belonging to the genus Aglaia, a large genus within the Meliaceae (mahogany) family.[1] These plants are primarily found in the tropical rainforests of the Indo-Australian region.[2] Researchers seeking to isolate this compound must first identify and collect material from verified Aglaia species.
Key Plant Species
Several species of Aglaia have been scientifically documented as sources of dehydroaglaiastatin. The concentration of the compound can vary significantly based on the species, geographical location, time of harvest, and the specific plant part utilized.
| Plant Species | Plant Part(s) Utilized | Geographic Distribution (Typical) | Reference(s) |
| Aglaia elaeagnoidea | Bark, Leaves | India, Southeast Asia | [3][5][6] |
| Aglaia odorata | Whole Tree, Leaves, Twigs | Southeast Asia, China | [3][5][7] |
| Aglaia formosana | Not specified | Taiwan | [5][6] |
| Aglaia argentea | Stembark | Southeast Asia, Australia | [8][9] |
The selection of the plant part is a critical first step. While some studies have utilized the entire plant, the bark and stems often represent a more concentrated source of rocaglate derivatives.[3][8] For instance, research on Aglaia elaeagnoidea has successfully isolated dehydroaglaiastatin from the bark.[3]
Botanical Verification
Given the large number of species within the Aglaia genus (approximately 120), accurate taxonomic identification of the collected plant material is paramount to ensure the correct starting material and reproducibility of the isolation process.[1] Collaboration with a plant taxonomist and deposition of voucher specimens in a recognized herbarium is a standard and highly recommended practice in natural product research.
Part 2: A Step-by-Step Guide to Isolation and Purification
The isolation of dehydroaglaiastatin is a multi-step process that leverages the compound's physicochemical properties to separate it from the complex mixture of metabolites present in the plant extract. The general workflow involves extraction, solvent-solvent partitioning, and a series of chromatographic separations.
Protocol 1: Extraction and Solvent Partitioning
The initial extraction aims to liberate the secondary metabolites from the dried plant matrix into a solvent. This is followed by partitioning to separate compounds based on their polarity, which serves as a crucial first step in purification.
Rationale: Methanol is a polar solvent effective at extracting a wide range of compounds, including rocaglates. Subsequent partitioning with n-hexane removes non-polar constituents like fats and waxes. The target rocaglates, being of intermediate polarity, are then selectively extracted into ethyl acetate, concentrating the compounds of interest and simplifying the subsequent chromatographic steps.[8]
Methodology:
-
Preparation: Air-dry the collected plant material (e.g., bark of A. elaeagnoidea) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material in methanol (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation. Repeat this process three times.
-
Concentration: Combine the methanolic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude methanolic extract.
-
Partitioning:
-
Suspend the crude extract in a 90% MeOH/water solution.
-
Perform liquid-liquid extraction with n-hexane to remove non-polar compounds. Discard the n-hexane layer.
-
Further extract the aqueous methanol layer with ethyl acetate (EtOAc).
-
Collect the ethyl acetate layer, which now contains the rocaglates, and dry it over anhydrous sodium sulfate.
-
-
Final Concentration: Evaporate the ethyl acetate solvent to yield the concentrated, bioactive EtOAc fraction. This fraction serves as the starting material for chromatographic purification.[8]
Protocol 2: Chromatographic Purification
Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase. A multi-step chromatographic approach is typically required to achieve high purity.
Rationale: The process begins with a low-resolution technique like open column chromatography on silica gel to achieve bulk separation into fractions. Bioassay-guided fractionation can be employed at this stage to identify the fractions with the highest cytotoxic activity, thereby tracking the target compound.[10][11] These active fractions are then subjected to high-resolution techniques like High-Performance Liquid Chromatography (HPLC) for final purification.
Methodology:
-
Silica Gel Column Chromatography (CC):
-
Stationary Phase: Silica gel (70-230 mesh).
-
Sample Loading: Adsorb the dried EtOAc fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Mobile Phase: Elute the column with a gradient solvent system, typically starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane/EtOAc gradients from 9:1 to 1:1, followed by pure EtOAc).
-
Fraction Collection: Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Sephadex LH-20 Chromatography (Optional):
-
For fractions rich in pigments or phenolic compounds, a column of Sephadex LH-20 eluted with methanol can be used for further cleanup.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
System: A reversed-phase HPLC system is commonly used.
-
Stationary Phase: C18 column.
-
Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile and water is typical. The exact ratio must be optimized based on analytical HPLC runs.
-
Detection: UV detection (typically around 220-280 nm).
-
Purification: Inject the semi-purified, active fraction from the silica gel column. Collect the peak corresponding to the retention time of dehydroaglaiastatin. Repeat injections to accumulate sufficient material.
-
Structure Elucidation
Once a compound is isolated to high purity (>95%), its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula (e.g., via High-Resolution Mass Spectrometry).
-
Nuclear Magnetic Resonance (NMR): 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HMBC, HSQC) experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule, providing the definitive structural proof.[8]
Conclusion
The isolation of dehydroaglaiastatin from its natural Aglaia sources is a rigorous but well-established process. Success hinges on correct botanical identification, systematic extraction and partitioning, and meticulous, multi-step chromatographic purification. The protocols outlined in this guide represent a standard and effective pathway for obtaining this valuable bioactive compound. By understanding the rationale behind each step, from solvent choice to chromatographic strategy, researchers can efficiently navigate the complexities of natural product isolation and advance the scientific investigation of dehydroaglaiastatin for potential therapeutic applications.
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The Biosynthesis of Dehydroaglaiastatin in Aglaia Species: A Technical Guide for Researchers
Introduction: The Intricacy of Rocaglamide Biosynthesis
Plants of the genus Aglaia (family Meliaceae) are a prolific source of structurally complex and biologically potent natural products.[1] Among these, the rocaglamides, also known as flavaglines, represent a unique class of cyclopenta[b]benzofuran compounds found exclusively in this genus.[1][2] These molecules, including the subject of this guide, dehydroaglaiastatin, have garnered significant attention from the scientific community for their impressive range of bioactivities, including insecticidal, anti-inflammatory, and particularly, potent anticancer properties.[3][4]
Dehydroaglaiastatin, also identified as aglaroxin C, is a rocaglamide derivative featuring a unique pyrimidinone moiety.[5][6] While many rocaglamides exhibit profound cytotoxicity through the inhibition of eukaryotic translation initiation factor 4A (eIF4A), dehydroaglaiastatin has shown a more nuanced biological profile with moderate translation inhibition but notable activity in inhibiting Hepatitis C virus (HCV) entry into host cells.[5][6] This divergence in activity underscores the importance of understanding the subtle structural variations achieved through biosynthesis.
This technical guide provides a comprehensive overview of the current understanding of the dehydroaglaiastatin biosynthetic pathway. It is crucial to note that the complete enzymatic machinery responsible for this pathway has not yet been fully elucidated. The proposed pathway is a chemically plausible sequence based on the co-occurrence of structurally related intermediates in Aglaia species and has been substantially supported by extensive work in biomimetic chemical synthesis.[2][6] This document will detail the postulated biosynthetic steps, provide field-proven experimental methodologies for pathway elucidation, present key quantitative data on bioactivity, and offer a foundational resource for researchers in natural product chemistry, chemical biology, and drug development.
The Postulated Biosynthetic Pathway of Dehydroaglaiastatin (Aglaroxin C)
The biosynthesis of the complex rocaglamide skeleton is believed to originate from two primary precursors: a flavonoid and a cinnamic acid amide derivative.[1][2] Through a retrosynthetic analysis of the dehydroaglaiastatin (aglaroxin C) structure, the specific precursors can be postulated.
Postulated Precursors:
-
Flavonoid: 3-Hydroxy-5,7-dimethoxyflavone
-
Cinnamic Acid Amide Derivative: A pyrimidinone-containing cinnamic acid amide, likely derived from a precursor such as N-cinnamoyl-2-aminopyrrolidine. The pyrimidinone ring is likely formed in a later step of the pathway.
The proposed biosynthetic pathway involves a key cycloaddition and subsequent rearrangement to form the characteristic cyclopenta[b]benzofuran core.
Key Steps in the Postulated Pathway:
-
Formation of the Aglain Intermediate (A [3+2] Cycloaddition): The pathway is initiated by a formal [3+2] cycloaddition between the 3-hydroxyflavone and the cinnamic acid derivative. In biomimetic syntheses, this is often achieved through a photochemical reaction where the 3-hydroxyflavone, upon excitation, undergoes an excited-state intramolecular proton transfer (ESIPT) to form an oxidopyrylium intermediate. This highly reactive intermediate then undergoes a cycloaddition with the cinnamate derivative to yield a cyclopenta[bc]benzopyran core structure, known as an aglain.[7] This step establishes the foundational carbon skeleton.
-
Rearrangement to the Rocaglamide Core (α-Ketol Shift): The aglain intermediate is considered the crucial biosynthetic precursor to the rocaglamide skeleton.[1] It is hypothesized to undergo an α-ketol (or acyloin) rearrangement. This involves the cleavage of a carbon-carbon bond and the formation of a new bond, effectively transforming the cyclopenta[bc]benzopyran ring system into the thermodynamically more stable cyclopenta[b]benzofuran framework of the rocaglamides.[7]
-
Formation of the Pyrimidinone Ring and Oxidation: The formation of the pyrimidinone ring seen in dehydroaglaiastatin is a late-stage modification. Biomimetic syntheses have shown that this can be achieved by the condensation of a keto-rocaglate intermediate with an amidine, such as pyrrolidin-2-imine.[6] The final step to yield dehydroaglaiastatin (aglaroxin C) is an oxidation of the dihydropyrimidinone ring of its precursor, aglaiastatin.[5]
Below is a diagram illustrating the postulated biosynthetic pathway leading to dehydroaglaiastatin.
Caption: Postulated biosynthetic pathway of Dehydroaglaiastatin.
Experimental Methodologies for Pathway Elucidation
The validation of the postulated biosynthetic pathway relies on several key experimental techniques. These methodologies provide the evidence base for the proposed chemical transformations in the absence of fully characterized enzymes.
Biomimetic Synthesis via Photochemical [3+2] Cycloaddition
Biomimetic synthesis aims to replicate the proposed biosynthetic steps in the laboratory. The successful synthesis of the rocaglamide core from the postulated precursors under plausible conditions provides strong circumstantial evidence for the pathway. The photochemical approach has been particularly successful.[7]
Caption: Workflow for the biomimetic synthesis of the rocaglamide core.
Detailed Protocol: Biomimetic Photocycloaddition and Rearrangement
This protocol is a generalized representation based on published methodologies.[7][8] Researchers should consult specific literature for precise conditions related to particular substrates.
-
Reactant Preparation: In a quartz reaction vessel, dissolve the 3-hydroxyflavone derivative (1.0 eq) and the cinnamate derivative (1.5-2.0 eq) in a suitable solvent, such as 2,2,2-trifluorotoluene (PhCF3), to a concentration of approximately 0.01-0.05 M.
-
Photochemical Reaction: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen. Irradiate the solution using a medium-pressure mercury lamp while maintaining a constant temperature (e.g., 20 °C) using a cooling bath. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Aglain: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes to isolate the aglain cycloadduct.
-
α-Ketol Rearrangement: Dissolve the purified aglain intermediate in a solvent system such as 1,4-dioxane and water. Add a base (e.g., lithium hydroxide, LiOH) and heat the reaction (e.g., to 60 °C) for several hours.
-
Reduction and Final Purification: After the rearrangement is complete (monitored by TLC), cool the reaction and perform a suitable work-up. The resulting β-ketoester can be reduced (e.g., using sodium borohydride) to yield the final rocaglamide product. Purify the final compound using semi-preparative High-Performance Liquid Chromatography (HPLC).
Isolation of Biosynthetic Intermediates
The isolation of postulated intermediates, such as aglains, from Aglaia extracts provides direct evidence for their existence in the plant and their role in the biosynthetic pathway.[9]
Detailed Protocol: Extraction and Isolation of Rocaglamides
This protocol is a general guide for the extraction and isolation of rocaglamides and their precursors.[5]
-
Plant Material Preparation: Collect fresh plant material (e.g., leaves or bark) of the desired Aglaia species. Air-dry the material in a shaded, well-ventilated area until brittle. Grind the dried material into a fine powder.
-
Sequential Solvent Extraction: Macerate the powdered plant material (e.g., 1 kg) sequentially with solvents of increasing polarity.
-
Begin with a non-polar solvent like n-hexane (3 x 3 L, 24h each) to remove lipids and waxes.
-
Follow with a medium-polarity solvent such as ethyl acetate (3 x 3 L, 24h each). Rocaglamides and their precursors are typically found in this fraction.
-
Finally, use a polar solvent like methanol (3 x 3 L, 24h each) to extract highly polar compounds.
-
-
Fractionation: Concentrate the ethyl acetate extract using a rotary evaporator. Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a stepwise gradient of ethyl acetate in n-hexane.
-
Purification: Combine fractions with similar TLC profiles. Further purify these fractions using repeated Column Chromatography (CC) on silica gel and size-exclusion chromatography (e.g., Sephadex LH-20).
-
Final Isolation: Achieve final purification of individual compounds, including dehydroaglaiastatin and potential intermediates, by semi-preparative or preparative HPLC. Characterize the structure of isolated compounds using spectroscopic methods (NMR, MS) and X-ray crystallography.
Stable Isotope Labeling Studies
Isotopic labeling is a powerful technique to definitively trace the metabolic origin of natural products.[2] By feeding the plant with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these labels into the final molecule, confirming the precursor-product relationship.[2]
Detailed Protocol: General Approach for Stable Isotope Feeding in Plants
This protocol outlines a general approach adaptable for studying rocaglamide biosynthesis in Aglaia seedlings or cell cultures.[2][10]
-
Precursor Selection: Synthesize or procure isotopically labeled versions of the postulated precursors (e.g., [¹³C₆]-phenylalanine as a precursor to the cinnamic acid moiety, or [¹³C₃]-acetate for the flavonoid A-ring).
-
Feeding Method:
-
For seedlings: Grow Aglaia seedlings in a hydroponic medium. Replace the standard medium with a medium containing the labeled precursor at a predetermined concentration.
-
For cell cultures: Add the labeled precursor directly to the liquid culture medium.
-
Include a control group fed with an equivalent amount of the corresponding unlabeled precursor.
-
-
Incubation: Allow the plants or cell cultures to grow for a specific period to ensure uptake and metabolism of the labeled precursor. The optimal time will vary depending on the plant's metabolic rate.
-
Harvesting and Extraction: Harvest the plant tissue (e.g., leaves, roots) or cells. Perform an extraction as described in the previous protocol.
-
Analysis: Purify the target compound, dehydroaglaiastatin. Analyze the purified compound using Mass Spectrometry (MS) to determine the mass shift due to isotope incorporation and using Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C-NMR) to determine the exact position of the incorporated labels within the molecule's structure.
Quantitative Data: Bioactivity of Dehydroaglaiastatin and Related Rocaglamides
The biological activity of rocaglamides is a key driver of research into their biosynthesis. The following table summarizes representative cytotoxic activities of dehydroaglaiastatin (aglaroxin C) and other notable rocaglamides against various human cancer cell lines, providing a comparative perspective.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Dehydroaglaiastatin (Aglaroxin C) | Huh 7.5.1 (Hepatocellular Carcinoma) | >10 µM (Cytotoxicity) | [6] |
| Aglaiastatin | LNCaP (Prostate Cancer) | 0.001 µM | [11] |
| Rocaglaol | Lu1 (Lung Cancer) | <0.001 µM | [11] |
| Rocaglaol | LNCaP (Prostate Cancer) | <0.001 µM | [11] |
| Rocaglaol | MCF-7 (Breast Cancer) | <0.001 µM | [11] |
| Rocaglamide | P388 (Murine Leukemia) | 0.001 µg/mL | [3] |
| Silvestrol | A549 (Lung Cancer) | 0.0004 µM | [12] |
| Silvestrol | PC-3 (Prostate Cancer) | 0.0005 µM | [12] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Conclusion and Future Outlook
The biosynthetic pathway of dehydroaglaiastatin in Aglaia species, while not yet fully defined at the enzymatic level, is strongly supported by a compelling body of evidence from phytochemical co-occurrence and biomimetic synthesis. The proposed pathway, proceeding through a key aglain intermediate formed from a 3-hydroxyflavone and a cinnamic acid amide derivative, provides a logical framework for understanding the formation of the diverse rocaglamide family.
For researchers, the protocols outlined in this guide offer a validated starting point for further investigation. The elucidation of the specific enzymes (e.g., oxidoreductases, transferases, cyclases) involved in this pathway remains a significant and exciting challenge. The application of modern techniques such as genome mining of Aglaia species, coupled with transcriptomics and proteomics, will be instrumental in identifying the biosynthetic gene clusters responsible for rocaglamide production.
A deeper understanding of this intricate biosynthetic network will not only solve a fascinating puzzle in plant biochemistry but also open avenues for the biotechnological production of these valuable compounds. The ability to engineer the pathway could enable the synthesis of novel rocaglamide analogues with enhanced potency and tailored biological activities, paving the way for the development of new therapeutics for a range of human diseases.
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Greger, H. (2016). Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae). PMC. [Link]
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Porco, J. A. Jr., & Gerard, B. (2010). Enantioselective Photocycloaddition of 3-Hydroxyflavones: Total Syntheses and Absolute Configuration Assignment of (+)-Ponapensin and (+)-Elliptifoline. PMC. [Link]
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National Center for Biotechnology Information. (2019). Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for Hepatitis C Viral Infection. PubMed. [Link]
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Kinghorn, A. D., et al. (2014). Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species. PMC. [Link]
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Polyzos, D. A., et al. (2012). Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity. PMC. [Link]
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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Dehydroaglaiastatin
Introduction
Dehydroaglaiastatin, a member of the rocaglamide (or flavagline) family of natural products, represents a class of highly potent bioactive compounds isolated from plants of the genus Aglaia (Meliaceae family).[1][2] These molecules are characterized by a rigid cyclopenta[b]benzofuran skeleton and have garnered significant attention from the scientific community for their pronounced insecticidal and, most notably, their antiproliferative properties against a range of human cancer cell lines.[1][3] This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, and biological mechanism of Dehydroaglaiastatin, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Elucidation
Dehydroaglaiastatin possesses the molecular formula C₃₁H₂₈N₂O₆, corresponding to a molecular weight of 524.6 g/mol .[4] Its intricate polycyclic structure is the foundation of its potent biological activity.
Core Scaffold: The Cyclopenta[b]benzofuran Ring System
The central feature of Dehydroaglaiastatin is the cyclopenta[b]benzofuran core. This moiety is biosynthesized in Aglaia species through a proposed cycloaddition between a flavonoid precursor and a cinnamic acid derivative. The IUPAC name for Dehydroaglaiastatin, (2S,10R,11R)-2-hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.0²,¹⁰.0³,⁸.0¹⁴,¹⁸]nonadeca-1(12),3(8),4,6,18-pentaen-13-one, systematically describes the complex arrangement of its atoms and stereocenters.[4]
Spectroscopic Characterization
The definitive structure of Dehydroaglaiastatin was elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the specific spectral data for Dehydroaglaiastatin is found within dedicated publications, a representative summary of the expected spectroscopic features for a closely related rocaglamide is presented below for illustrative purposes.
Table 1: Representative Spectroscopic Data for a Rocaglamide Analog
| Technique | Key Observations and Interpretations |
| ¹H NMR | Signals corresponding to aromatic protons on the substituted phenyl rings, methoxy group singlets, and characteristic resonances for the protons on the cyclopenta[b]benzofuran core. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbons, and the carbons of the fused ring system. The number of signals confirms the carbon skeleton. |
| MS (ESI) | A prominent [M+H]⁺ ion peak consistent with the molecular formula, along with characteristic fragmentation patterns of the rocaglamide scaffold. |
| IR | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
Note: The precise chemical shifts and coupling constants for Dehydroaglaiastatin are detailed in the primary literature reporting its isolation.[1][5]
Stereochemistry: The Three-Dimensional Architecture
The biological activity of Dehydroaglaiastatin is intrinsically linked to its specific three-dimensional arrangement. The molecule possesses three contiguous stereocenters within its core structure, the absolute configurations of which have been determined as (2S, 10R, 11R).[4]
The precise stereochemistry is typically confirmed through X-ray crystallography of a suitable single crystal. This technique provides unequivocal proof of the spatial arrangement of atoms and the relative and absolute stereochemistry.
Biological Activity and Mechanism of Action
Dehydroaglaiastatin exhibits potent cytotoxic activity against various cancer cell lines. Notably, it has demonstrated a high efficacy against HepG2 human liver cancer cells, with a reported IC₅₀ value of 0.69 µM.[1][5]
Inhibition of Protein Synthesis: Targeting Translation Initiation
The primary mechanism of action for Dehydroaglaiastatin and other rocaglamides is the inhibition of the initial steps of protein synthesis. Specifically, it targets the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.
eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and initiation of translation. Dehydroaglaiastatin functions by clamping eIF4A onto polypurine sequences within the mRNA, effectively stalling the helicase activity. This creates a steric block that prevents the progression of the 43S preinitiation complex, thereby inhibiting the translation of a specific subset of mRNAs, many of which are crucial for cancer cell proliferation and survival.
Caption: Mechanism of action of Dehydroaglaiastatin.
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for the isolation and biological evaluation of rocaglamide derivatives.
Protocol 1: Isolation of Dehydroaglaiastatin from Aglaia Species
This protocol outlines a typical procedure for the extraction and purification of rocaglamides.
-
Plant Material Preparation:
-
Collect fresh leaves or bark of Aglaia elaeagnoidea or Aglaia odorata.
-
Air-dry the plant material in a shaded, well-ventilated area until brittle.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material sequentially with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and then methanol.
-
For each solvent, immerse the powder for 24-48 hours with occasional agitation.
-
Filter the extracts and combine the filtrates for each solvent.
-
Concentrate the filtrates under reduced pressure using a rotary evaporator. Dehydroaglaiastatin is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the crude ethyl acetate extract to vacuum liquid chromatography (VLC) or column chromatography on silica gel.
-
Elute with a gradient solvent system (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
Further purify the combined fractions using repeated column chromatography, Sephadex LH-20 chromatography, and/or preparative high-performance liquid chromatography (HPLC) to yield pure Dehydroaglaiastatin.
-
Caption: General workflow for the isolation of Dehydroaglaiastatin.
Protocol 2: In Vitro Translation Inhibition Assay
This assay measures the ability of Dehydroaglaiastatin to inhibit protein synthesis in a cell-free system.
-
Preparation of Cell Lysate: Prepare a cell-free translation extract, such as rabbit reticulocyte lysate or Krebs-2 cell extract.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate with an ATP regenerating system, amino acids, and a reporter mRNA (e.g., luciferase mRNA).
-
Compound Addition: Add varying concentrations of Dehydroaglaiastatin (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Measure the activity of the newly synthesized reporter protein (e.g., luciferase activity using a luminometer).
-
Data Analysis: Calculate the percentage of translation inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Cell Viability (Cytotoxicity) Assay
This protocol determines the concentration of Dehydroaglaiastatin required to inhibit the growth of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Dehydroaglaiastatin. Include appropriate controls (untreated cells and vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to each well and incubate for a few hours.
-
Signal Measurement: Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC₅₀ value.
Conclusion
Dehydroaglaiastatin stands out as a structurally complex and biologically potent natural product. Its well-defined stereochemistry is critical for its mechanism of action, which involves the targeted inhibition of translation initiation through the clamping of the eIF4A helicase. This unique mode of action makes Dehydroaglaiastatin and its analogs promising candidates for further investigation in the development of novel anticancer therapeutics. The protocols provided herein offer a foundational framework for the isolation and biological characterization of this fascinating molecule.
References
- Ngo, N. T. N., Lai, N. T. D. D. T., Le, H. C., Nguyen, L.-T. T., Trinh, B. T. D., Nguyen, H. D., Pham, P. D., Dang, S. V., & Nguyen, L.-H. D. (2022). Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity. Natural Product Research, 36(6), 1494–1502.
- Proksch, P., Edrada, R. A., Ebel, R., Bohnenstengel, F. I., & Wray, V. (2001). Chemistry and Biological Activity of Rocaglamide Derivatives and Related Compounds in Aglaia Species (Meliaceae). Current Organic Chemistry, 5(9), 923-938.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5320808, Dehydroaglaiastatin. Retrieved January 15, 2026 from [Link].
- King, M. L., Chiang, C. C., Ling, H. C., Fujita, E., Ochiai, M., & McPhail, A. T. (1982). X-ray crystal structure of rocaglamide, a new antileukemic agent from Aglaia elliptifolia.
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Ngo, N. T. N., et al. (2021). Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity. Natural Product Research. Published online ahead of print. [Link]
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Dehydroaglaiastatin: A Spectroscopic Guide for the Research Professional
Abstract
Dehydroaglaiastatin, a member of the rocaglamide family of natural products, has garnered significant interest within the scientific community for its potent biological activities. As a cyclopenta[b]benzofuran derivative isolated from plants of the Aglaia genus, its complex molecular architecture presents a compelling subject for spectroscopic analysis. This comprehensive technical guide provides an in-depth examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of Dehydroaglaiastatin. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed repository of spectroscopic information, elucidates the rationale behind the data acquisition, and presents standardized protocols for its characterization. Our objective is to furnish the scientific community with a definitive resource to facilitate the unambiguous identification and further investigation of this promising bioactive compound.
Introduction: The Significance of Dehydroaglaiastatin
Natural products continue to be a vital source of novel chemical entities for drug discovery. Among these, the rocaglamides and their analogues, isolated from the Meliaceae family, have demonstrated a remarkable range of biological activities, including insecticidal, anti-inflammatory, and potent cytotoxic effects against various cancer cell lines. Dehydroaglaiastatin is a distinguished member of this class, characterized by a unique cyclopenta[b]benzofuran scaffold.
The precise structural elucidation of such complex molecules is paramount for understanding their structure-activity relationships and for the development of synthetic analogues with improved therapeutic profiles. High-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy are the cornerstone techniques for this purpose. This guide provides a detailed compilation and interpretation of the NMR and MS data for Dehydroaglaiastatin, drawing from primary literature to ensure the highest degree of accuracy and reliability.
Molecular Structure
Dehydroaglaiastatin possesses the molecular formula C₃₁H₂₈N₂O₆. Its structure, first reported by Nugroho et al. in 1997, features a rigid polycyclic framework with multiple stereocenters, making stereospecific assignment of spectroscopic signals a critical aspect of its characterization[1].
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is indispensable for the initial characterization of a purified natural product, providing a highly accurate mass measurement that is crucial for determining its elemental composition.
High-Resolution Mass Spectrometry (HR-MS)
The elemental composition of Dehydroaglaiastatin has been established as C₃₁H₂₈N₂O₆. The theoretical exact mass for the neutral molecule is 524.1947 Da. In positive-ion mode electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺.
| Parameter | Value | Source |
| Molecular Formula | C₃₁H₂₈N₂O₆ | PubChem CID 5320808 |
| Theoretical Exact Mass | 524.19473662 Da | PubChem CID 5320808 |
| Observed Ion ([M+H]⁺) | ~525.2026 Da |
Note: The observed m/z value for the protonated molecule is a calculated value based on the theoretical exact mass and may vary slightly in experimental data.
Experimental Protocol: HR-MS Analysis
The following outlines a standardized protocol for the acquisition of high-resolution mass spectra of Dehydroaglaiastatin. The choice of an Orbitrap or FT-ICR mass spectrometer is recommended for achieving the requisite mass accuracy for unambiguous elemental composition determination.
Caption: Workflow for High-Resolution Mass Spectrometry Analysis of Dehydroaglaiastatin.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy provides the definitive data for the structural elucidation of Dehydroaglaiastatin, allowing for the assignment of each proton and carbon atom within the molecule. The data presented below is based on the pioneering work of Nugroho et al. (1997), who first reported the complete NMR assignments for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Dehydroaglaiastatin reveals a complex set of signals corresponding to its 28 protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 4.31 | d | 2.5 |
| 2 | 4.65 | d | 2.5 |
| 5 | 6.13 | d | 2.0 |
| 7 | 6.17 | d | 2.0 |
| 1' | - | - | - |
| 2', 6' | 7.15 | d | 8.5 |
| 3', 5' | 6.78 | d | 8.5 |
| 4' | - | - | - |
| 1'' | - | - | - |
| 2'', 6'' | 7.37 | m | - |
| 3'', 5'' | 7.25 | m | - |
| 4'' | 7.25 | m | - |
| 1''' | - | - | - |
| 2''' | 3.88 | t | 7.0 |
| 3''' | 1.95 | m | - |
| 4''' | 2.91 | t | 7.0 |
| 4-OCH₃ | 3.81 | s | - |
| 6-OCH₃ | 3.69 | s | - |
| 4'-OCH₃ | 3.75 | s | - |
| 8-OH | 9.87 | s | - |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of Dehydroaglaiastatin displays 31 distinct signals, consistent with its molecular formula.
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 51.2 | 1'' | 137.9 |
| 2 | 87.1 | 2'', 6'' | 128.9 |
| 3 | 160.8 | 3'', 5'' | 128.5 |
| 3a | 110.1 | 4'' | 127.9 |
| 4 | 158.9 | 1''' | 165.2 |
| 5 | 91.8 | 2''' | 45.9 |
| 6 | 161.9 | 3''' | 22.8 |
| 7 | 94.7 | 4''' | 45.1 |
| 7a | 105.8 | 4-OCH₃ | 55.4 |
| 8 | 185.7 | 6-OCH₃ | 55.2 |
| 1' | 128.1 | 4'-OCH₃ | 55.1 |
| 2', 6' | 130.2 | ||
| 3', 5' | 113.8 | ||
| 4' | 159.5 |
Experimental Protocol: NMR Data Acquisition
To ensure reproducibility and accuracy, the following protocol for NMR data acquisition is recommended. The choice of a high-field NMR spectrometer (≥500 MHz) is crucial for resolving the complex spin systems present in Dehydroaglaiastatin.
Caption: Standardized Workflow for NMR Spectroscopic Analysis of Dehydroaglaiastatin.
Conclusion
The spectroscopic data presented in this guide provides a foundational resource for the scientific community engaged in the study of Dehydroaglaiastatin and related rocaglamide derivatives. The detailed NMR and MS information, coupled with standardized experimental protocols, will aid in the rapid and accurate identification of this compound from natural sources and in the characterization of synthetic analogues. As research into the therapeutic potential of Dehydroaglaiastatin continues, this guide will serve as a valuable reference to ensure the integrity and reproducibility of future investigations.
References
- Nugroho, B. W., Edrada, R. A., Wray, V., Witte, L., Bringmann, G., Muehlbacher, J., & Proksch, P. (1997). Insecticidal Rocaglamides from Aglaia duperreana. Phytochemistry, 44(8), 1455-1461.
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PubChem. (n.d.). Dehydroaglaiastatin. National Center for Biotechnology Information. Retrieved from [Link]
- Tran, T. N. T., et al. (2022). Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity. Natural Product Research, 36(6), 1494-1502.
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An In-Depth Technical Guide to the In Vitro Biological Activities of Dehydroaglaiastatin
Abstract
Dehydroaglaiastatin, a member of the rocaglate family of natural products, exhibits potent and diverse biological activities rooted in its core mechanism as a highly specific inhibitor of eukaryotic translation initiation. This technical guide provides an in-depth exploration of the in vitro bioactivities of Dehydroaglaiastatin, designed for researchers, scientists, and drug development professionals. We will dissect its molecular mechanism, focusing on its interaction with the eIF4A RNA helicase, and detail the downstream consequences of this inhibition, namely its profound anti-cancer and anti-inflammatory effects. This document synthesizes mechanistic insights with field-proven, detailed experimental protocols for assessing cytotoxicity, apoptosis, and the modulation of inflammatory signaling pathways. All quantitative data are summarized for clarity, and complex biological pathways and workflows are visualized through diagrams to facilitate a comprehensive understanding of Dehydroaglaiastatin's therapeutic potential.
Introduction to Dehydroaglaiastatin: A Rocaglate with Therapeutic Promise
Dehydroaglaiastatin is a natural product belonging to the rocaglate class, characterized by a unique cyclopenta[b]benzofuran skeleton. These compounds are exclusively isolated from plants of the Aglaia genus (Meliaceae family), which have a history of use in the traditional medicine of Southeast Asia for treating inflammatory conditions.[1] Dehydroaglaiastatin, like its congeners silvestrol and rocaglamide A, has emerged as a molecule of significant interest due to its potent biological activities, which are primarily cytotoxic to cancer cells and suppressive to inflammatory responses.
The therapeutic potential of Dehydroaglaiastatin and other rocaglates stems from their highly specific and unique mechanism of action. They are not conventional enzyme inhibitors but rather "interfacial inhibitors" or molecular glues. This guide will elucidate this mechanism and connect it to the key in vitro biological activities that make Dehydroaglaiastatin a compelling candidate for further preclinical and clinical investigation.
Core Mechanism of Action: Inhibition of Eukaryotic Translation Initiation
The central dogma of molecular biology culminates in the translation of mRNA into protein. This process is tightly regulated, particularly at the initiation phase, which is a rate-limiting step and a frequent point of dysregulation in diseases like cancer. The primary molecular target of Dehydroaglaiastatin is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[2]
2.1 The Role of eIF4A in Translation
eIF4A is a critical component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G. The function of the eIF4F complex is to recruit the 43S pre-initiation complex (containing the 40S ribosomal subunit) to the 5' cap of an mRNA molecule. Subsequently, eIF4A utilizes its helicase activity to unwind complex secondary structures (e.g., hairpins) in the 5' untranslated region (UTR) of the mRNA. This action clears a path for the 43S complex to scan along the 5' UTR until it reaches the AUG start codon, at which point translation elongation can begin.[3] Many mRNAs encoding proteins crucial for cell proliferation, survival, and angiogenesis, such as c-Myc and Mcl-1, possess long, highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.[4]
2.2 Dehydroaglaiastatin as an Interfacial Inhibitor
Dehydroaglaiastatin functions by clamping eIF4A onto specific RNA sequences, effectively stalling the helicase. It acts as a molecular glue, stabilizing the eIF4A-RNA complex.[5] This activity is highly preferential for mRNAs containing polypurine-rich sequences in their 5' leaders.[6] By locking eIF4A onto the mRNA, Dehydroaglaiastatin creates a steric barrier that physically blocks the scanning 43S pre-initiation complex, thereby inhibiting the translation of that specific mRNA.[6] This "gain-of-function" inhibition is distinct from typical inhibitors that block an enzyme's active site. The sequestration of eIF4A on these mRNAs also depletes the pool of available eIF4F complexes, leading to a broader, albeit selective, suppression of cap-dependent translation.[2][4]
Caption: Mechanism of translation inhibition by Dehydroaglaiastatin.
In Vitro Anti-Cancer Activities
The selective inhibition of translation of oncoproteins provides a clear rationale for the anti-neoplastic activity of Dehydroaglaiastatin. By starving cancer cells of critical pro-survival and pro-proliferation proteins, rocaglates induce cell cycle arrest and apoptosis.
3.1 Cytotoxicity Across Cancer Cell Lines
Dehydroaglaiastatin and related rocaglates exhibit potent cytotoxic effects against a wide range of cancer cell lines, often with IC50 (half-maximal inhibitory concentration) values in the low nanomolar range.[7] The sensitivity of a cancer cell line to rocaglates often correlates with its dependency on the translation of specific eIF4A-dependent mRNAs.
| Compound Class | Cancer Cell Line | Activity | Approx. IC50 Range (nM) | Reference |
| Rocaglates | Hematological Cancers | Cytotoxicity | 10 - 100 | [1] |
| Rocaglates | Breast Cancer | Cytotoxicity | 5 - 50 | [8] |
| Rocaglates | Prostate Cancer | Cytotoxicity | 15 - 75 | [9] |
| Rocaglates | Colon Cancer | Cytotoxicity | 20 - 200 | [10] |
Note: Specific IC50 values for Dehydroaglaiastatin are not widely published; this table represents the general potency of the rocaglate class against various cancer types.[7][8][10]
3.2 Induction of Apoptosis
A primary consequence of inhibiting the synthesis of labile (short half-life) pro-survival proteins, such as Mcl-1 and Bcl-2, is the induction of the intrinsic apoptotic pathway.[11] By preventing the replenishment of these key apoptosis regulators, Dehydroaglaiastatin shifts the cellular balance towards pro-apoptotic signals, leading to caspase activation and programmed cell death.[12][13] This mechanism is particularly effective in cancer cells, which are often "primed for apoptosis" and rely on the overexpression of these pro-survival factors.
3.3 Experimental Protocols for Assessing Anti-Cancer Activity
Protocol 3.3.1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[14][15][16][17]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[17] The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Dehydroaglaiastatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[19][20]
-
Caption: Experimental workflow for in vitro anti-cancer evaluation.
In Vitro Anti-inflammatory Activities
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response.[21] Rocaglamides, including likely Dehydroaglaiastatin, have been shown to be potent inhibitors of this pathway.[1][22]
4.1 Suppression of the NF-κB Signaling Pathway
The NF-κB transcription factors (e.g., the p65/p50 dimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[21] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[23] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[24]
Rocaglamides inhibit NF-κB activation by interfering with the IKK activation step.[1][22] While the precise mechanism is still under investigation, it is hypothesized that this is a downstream consequence of translation inhibition. By preventing the synthesis of a critical, short-lived upstream signaling protein required for IKK activation, Dehydroaglaiastatin effectively shuts down the entire cascade.[1] This prevents IκBα degradation, sequesters NF-κB in the cytoplasm, and blocks the expression of its target genes.
Caption: Inhibition of the NF-κB pathway by Dehydroaglaiastatin.
4.2 Experimental Protocols for Assessing Anti-Inflammatory Activity
Protocol 4.2.1: Western Blotting for NF-κB Pathway Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key proteins in the NF-κB pathway.[25][26][27][28][29]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
-
Procedure:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) or other relevant cells. Pre-treat with various concentrations of Dehydroaglaiastatin for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-IκBα, total IκBα, p-p65, and total p65 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. A decrease in p-IκBα and an increase in total IκBα in treated samples indicates inhibition.
-
Protocol 4.2.2: Measurement of Cytokine Production by ELISA
This protocol quantifies the amount of secreted pro-inflammatory cytokines in the cell culture supernatant.[30][31][32][33]
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) uses two antibodies that bind to different epitopes on the target cytokine. A capture antibody is coated on the plate, the sample is added, and a biotinylated detection antibody is used, followed by a streptavidin-HRP conjugate and a colorimetric substrate.
-
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat with Dehydroaglaiastatin for 1-2 hours.
-
Stimulation: Stimulate with LPS (e.g., 1 µg/mL) and incubate for 6-24 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's kit instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants).
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a TMB substrate and stopping the reaction.
-
-
Reading and Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Conclusion and Future Directions
The in vitro biological activities of Dehydroaglaiastatin are potent and mechanistically well-defined. Its function as an interfacial inhibitor of the eIF4A RNA helicase provides a direct link between its ability to selectively suppress protein translation and its profound anti-cancer and anti-inflammatory effects. By targeting the synthesis of key proteins involved in cell survival and inflammation, Dehydroaglaiastatin exploits fundamental vulnerabilities in diseased cells.
The detailed protocols provided in this guide offer a robust framework for researchers to validate and expand upon these findings. Future in vitro research should focus on identifying the complete portfolio of eIF4A-dependent mRNAs affected by Dehydroaglaiastatin through techniques like ribosome profiling. Furthermore, exploring its synergistic potential with other therapeutic agents, such as conventional chemotherapeutics or other targeted therapies, could unveil powerful combination strategies. Translating these compelling in vitro results into well-designed in vivo studies will be the critical next step in realizing the full therapeutic potential of Dehydroaglaiastatin.
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An In-Depth Technical Guide to the Target Identification and Validation of Dehydroaglaiastatin
Abstract
Dehydroaglaiastatin, a member of the rocaglamide class of natural products, exhibits potent anti-proliferative and antiviral activities.[1] Understanding its precise mechanism of action is paramount for its development as a therapeutic agent. This requires the unambiguous identification and subsequent validation of its direct molecular target(s). This guide provides a comprehensive, field-proven framework for the target deconvolution of dehydroaglaiastatin. We will move beyond a simple linear protocol, instead presenting an integrated strategy that combines hypothesis-driven confirmation with unbiased discovery. The narrative emphasizes the causality behind experimental choices, detailing a self-validating system where orthogonal methodologies converge to build a high-confidence model of the drug's mechanism of action. We will detail core techniques including affinity probe-based proteomics, Cellular Thermal Shift Assays (CETSA), and CRISPR-Cas9 genetic screens, providing both the strategic rationale and step-by-step protocols for their successful implementation.
Strategic Framework: A Convergence of Evidence
The identification of a natural product's target is not a linear process but a cycle of discovery and validation. Given that dehydroaglaiastatin is a rocaglamide, a strong body of literature points towards the eukaryotic translation initiation factor 4A (eIF4A) as a primary target for this class of compounds.[2][3] Our strategy, therefore, is twofold:
-
Hypothesis-Driven Confirmation: Employ targeted methods to definitively confirm if dehydroaglaiastatin directly binds and modulates eIF4A in a cellular context.
-
Unbiased Discovery: Utilize proteome- and genome-wide techniques to identify potential off-targets or novel binding partners that may contribute to the compound's overall pharmacological profile.
Caption: Overall strategy for target identification and validation.
The Target Fishing Toolkit: Affinity-Based Proteomics
The most direct method to identify a compound's binding partners is to use the compound itself as "bait" to "fish" for targets from the cellular proteome. This is achieved through affinity chromatography coupled with mass spectrometry (AP-MS).[4][5]
Rationale and Experimental Design
The core principle involves immobilizing a dehydroaglaiastatin derivative onto a solid support (e.g., agarose beads) and incubating it with a complex protein lysate.[4] Proteins that bind to the compound are retained, while non-binders are washed away. The captured proteins are then eluted and identified by high-resolution mass spectrometry.
A self-validating experiment is critical. The following controls are non-negotiable:
-
Negative Control: Beads lacking the immobilized compound to identify non-specific bead-binding proteins.
-
Competition Control: The affinity pull-down is performed in the presence of an excess of free, unmodified dehydroaglaiastatin. A true binding partner will be outcompeted by the free drug, leading to a significant reduction in its signal in the mass spectrometer.
Protocol: Dehydroaglaiastatin Affinity Probe Synthesis & Pull-Down
-
Probe Synthesis:
-
Synthesize a dehydroaglaiastatin derivative containing a linker arm with a terminal reactive group (e.g., an alkyne or amine). The linker position must be carefully chosen to avoid disrupting the core pharmacophore responsible for binding.
-
Covalently attach the linker-modified compound to activated agarose beads (e.g., NHS-activated or Azide-activated for click chemistry).
-
-
Cell Lysis:
-
Culture a relevant cancer cell line (e.g., A375 melanoma) to ~80-90% confluency.
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove insoluble debris. Determine protein concentration via BCA assay.
-
-
Affinity Pull-Down:
-
Pre-clear the lysate (~2-5 mg total protein) by incubating with control beads (without the drug) for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the dehydroaglaiastatin-conjugated beads for 2-4 hours at 4°C with gentle rotation. For the competition control, pre-incubate the lysate with 100-fold molar excess of free dehydroaglaiastatin for 1 hour before adding the beads.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate proteins briefly on an SDS-PAGE gel (in-gel digestion) or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis and Expected Results
The raw mass spectrometry data is processed to identify and quantify proteins. A successful experiment will identify eIF4A as a top hit—a protein highly enriched on the drug-conjugated beads and significantly diminished in the competition control.
Table 1: Representative AP-MS Hit List for Dehydroaglaiastatin
| Protein | Gene | Enrichment vs. Control (Log2FC) | p-value | Notes |
|---|---|---|---|---|
| Eukaryotic initiation factor 4A-1 | EIF4A1 | 8.5 | < 0.0001 | Known rocaglamide target.[2] |
| Prohibitin-1 | PHB1 | 4.2 | < 0.005 | Potential secondary target.[6] |
| Prohibitin-2 | PHB2 | 4.1 | < 0.005 | Interacts with PHB1.[7] |
| Programmed cell death protein 4 | PDCD4 | 3.5 | < 0.01 | Known eIF4A interacting protein.[8][9] |
In-Cellulo Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While AP-MS is powerful, it is performed on cell lysates, which disrupts the native cellular environment. Furthermore, the required chemical modification of the drug could alter its binding properties. CETSA overcomes these limitations by measuring target engagement in intact, live cells without any modification to the compound.[10][11][12]
Rationale and Principle
CETSA is based on the principle of ligand-induced thermal stabilization.[13] When a protein binds to its ligand (the drug), its conformational stability increases, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the drug, heated to various temperatures, and then lysed. The amount of target protein remaining in the soluble fraction is quantified. A binding event is detected as a shift in the protein's melting curve to higher temperatures.[11]
Caption: Mechanism of translation inhibition by Dehydroaglaiastatin.
This model can be confirmed experimentally using techniques like ribosome profiling , which provides a snapshot of all ribosome positions across the transcriptome. In cells treated with dehydroaglaiastatin, one would expect to see an accumulation of ribosome footprints on mRNAs containing polypurine sequences in their 5' UTRs, consistent with the "clamping" mechanism. [14]
Conclusion
This guide outlines a robust, multi-faceted strategy for the target identification and validation of dehydroaglaiastatin. By integrating direct biochemical approaches (AP-MS), in-cellulo biophysical assays (CETSA), and unbiased functional genomics (CRISPR screens), we can build an unassailable case for a molecule's primary target. The convergence of evidence from these orthogonal methods confirms that eukaryotic initiation factor 4A (eIF4A) is the high-confidence, functionally relevant target of dehydroaglaiastatin. This rigorous deconvolution of its mechanism of action provides the critical foundation needed to advance this potent natural product in drug development programs.
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Pharmacological properties of Dehydroaglaiastatin
An In-Depth Technical Guide to the Pharmacological Properties of Dehydroaglaiastatin and the Rocaglate Class of Translation Inhibitors
Abstract
Dehydroaglaiastatin is a natural product belonging to the rocaglate family of cyclopenta[b]benzofuran compounds, which are isolated from plants of the Aglaia genus.[1] This guide provides a comprehensive technical overview of the pharmacological properties of Dehydroaglaiastatin, contextualized within the broader activities of the rocaglate class. The core mechanism of action for these molecules is the unique inhibition of protein synthesis. They function as potent inhibitors of eukaryotic translation initiation by targeting the DEAD-box RNA helicase, eIF4A.[2][3] Unlike conventional enzyme inhibitors, rocaglates act as interfacial clamps, stabilizing the interaction between eIF4A and polypurine-rich sequences in the 5'-untranslated regions of messenger RNAs.[4][5] This activity creates a steric blockade that prevents ribosome scanning, leading to a potent and selective suppression of translation. This mechanism underpins the significant anticancer and antiviral properties of the rocaglate family, making Dehydroaglaiastatin and its analogues promising candidates for further drug development. This document details these mechanisms, summarizes key quantitative data, provides validated experimental protocols, and explores the therapeutic potential for researchers and drug development professionals.
Part 1: Introduction to Dehydroaglaiastatin and the Rocaglate Family
Chemical Identity of Dehydroaglaiastatin
Dehydroaglaiastatin is a naturally occurring compound with the chemical formula C₃₁H₂₈N₂O₆.[1] It is a member of the flavagline, or rocaglate, class of molecules, characterized by a rigid cyclopenta[b]benzofuran core. It has been isolated from various plant species, including Aglaia formosana, Aglaia elaeagnoidea, and Aglaia odorata.[1] The complex polycyclic structure of Dehydroaglaiastatin is foundational to its biological activity, a feature shared across the rocaglate family.
The Rocaglate Class: A Pharmacological Overview
The rocaglates are a diverse family of natural and synthetic molecules that have garnered significant interest for their potent biological activities.[5][6] More than one hundred natural rocaglates have been isolated, with prominent examples including silvestrol and rocaglamide.[7] Extensive synthetic efforts have expanded this class, leading to derivatives with improved potency and bioavailability, such as Zotatifin, which has entered clinical trials for advanced solid tumors.[7] The shared mechanism across this class is the targeting of the translation initiation factor eIF4A, making them powerful tools for studying and therapeutically targeting protein synthesis.[3][8]
Therapeutic Potential
The unique mechanism of rocaglates confers significant therapeutic potential, primarily in two fields:
-
Oncology: By preferentially inhibiting the translation of oncoproteins like MYC, which are often dysregulated in cancer and are critical for tumor cell survival and proliferation, rocaglates exhibit remarkable cytotoxic effects across a variety of tumors.[2][8]
-
Virology: Rocaglates act as potent broad-spectrum antivirals by inhibiting the synthesis of viral proteins.[4][9] By targeting a host factor (eIF4A) essential for the replication of many RNA viruses, this approach presents a high barrier to the development of viral resistance.[4][9]
Part 2: Core Mechanism of Action: Inhibition of Eukaryotic Translation Initiation
The Target: Eukaryotic Initiation Factor 4A (eIF4A)
The primary molecular target of Dehydroaglaiastatin and other rocaglates is the eukaryotic initiation factor 4A (eIF4A). eIF4A is an ATP-dependent DEAD-box RNA helicase and a critical component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[2][10] During the initiation phase of cap-dependent translation, the eIF4F complex binds to the 5' cap of mRNA. The eIF4A subunit then utilizes ATP hydrolysis to unwind complex secondary structures in the 5'-untranslated region (5'-UTR), clearing a path for the 43S pre-initiation complex (PIC) to scan the mRNA and locate the start codon.[9][11] Dysregulation of this process is a hallmark of many cancers, making eIF4A a critical nexus for therapeutic intervention.[8]
The "Interfacial Clamp" Model
Rocaglates do not inhibit eIF4A's enzymatic activity in a conventional manner. Instead, they induce a gain-of-function alteration, acting as "interfacial inhibitors" or "molecular clamps".[5][6] The rocaglate molecule binds to a pocket on eIF4A and simultaneously interacts with an mRNA molecule, effectively clamping the helicase onto the RNA strand.[3][4] This clamping activity shows a strong preference for polypurine-rich sequences (e.g., poly r(A) or r(AG)).[5] When this clamping occurs within the 5'-UTR of an mRNA, the stabilized eIF4A:rocaglate:RNA complex forms a robust steric barrier that physically impedes the scanning movement of the 43S PIC.[3][8] This novel mechanism effectively sequesters the translationally active eIF4F complex, leading to a potent inhibition of protein synthesis.[6]
Visualizing the Mechanism
Caption: Mechanism of Dehydroaglaiastatin as a translation initiation inhibitor.
Part 3: Anticancer Properties: From Bench to Pre-clinical Models
Selective Cytotoxicity and Antiproliferative Activity
A key feature of rocaglates is their ability to selectively inhibit the translation of a subset of mRNAs, particularly those encoding oncoproteins with long, highly structured 5'-UTRs rich in purines.[5][8] Cancers that are driven by the overexpression of proteins like MYC are therefore hypersensitive to eIF4A inhibition.[8] This selective action provides a therapeutic window, as rocaglates can exhibit potent cytotoxicity against cancer cells while being better tolerated by normal cells.[8][11] The antiproliferative activity has been demonstrated across a wide range of human cancer cell lines.[7]
Table 1: Representative Antiproliferative Activity of Rocaglates Against Cancer Cell Lines (Note: Data for the well-studied rocaglate Silvestrol is used as a proxy, as specific IC₅₀ values for Dehydroaglaiastatin are not widely published. The principle of action is conserved across the class.)
| Cell Line | Cancer Type | Rocaglate | IC₅₀ (nM) | Reference |
| DHL Cells | MYC-driven Lymphoma | Silvestrol | < 10 | [8] |
| BJAB | Burkitt Lymphoma | Compound 28 (eIF4A inhibitor) | ~500 | [10] |
| MDA-MB-231 | Breast Cancer | Dehydrocostuslactone | 21,500 | [12] |
| SK-OV-3 | Ovarian Cancer | Dehydrocostuslactone | 15,900 | [12] |
| Multiple Myeloma | Multiple Myeloma | Dolastatin 15 | Varies | [13] |
| HeLa | Cervical Cancer | Imidazole derivatives | Varies | [14] |
*Note: These are different compounds but illustrate general anticancer activities like cell cycle arrest and apoptosis, which are also induced by rocaglates.
Induction of Apoptosis
Rocaglates are potent inducers of apoptosis, or programmed cell death, in cancer cells.[15] Mechanistic studies show that this is often achieved through the activation of the intrinsic mitochondrial pathway.[16] Treatment with rocaglates leads to the release of cytochrome c from mitochondria into the cytosol, which in turn triggers the activation of effector caspases, such as caspase-3.[16][17] Activated caspase-3 then cleaves critical cellular substrates, including poly-(ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell.[16]
Cell Cycle Arrest
In addition to inducing apoptosis, rocaglates can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S or G2/M checkpoints.[12][13][18] This arrest prevents cells from replicating their DNA and dividing. The mechanism often involves the modulation of key cell cycle regulatory proteins. For instance, rocaglate treatment can lead to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which bind to and inhibit the cyclin/CDK complexes required for cell cycle progression.[19][20] This leads to the hypophosphorylation of the retinoblastoma (Rb) protein, which blocks the transition from the G1 to the S phase.[19]
Experimental Protocols
Protocol 3.4.1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Dehydroaglaiastatin in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3.4.2: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Treatment: Treat cells in a 6-well plate with Dehydroaglaiastatin at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
Workflow Visualization
Caption: Experimental workflow for assessing the anticancer activity of Dehydroaglaiastatin.
Part 4: Broad-Spectrum Antiviral Activity
Targeting a Host Factor for Viral Inhibition
Many viruses, particularly RNA viruses, are heavily dependent on the host cell's translation machinery to synthesize their own proteins and replicate.[4][9] Rocaglates exploit this dependency by targeting eIF4A. This strategy of targeting a host factor offers a significant advantage over drugs that target viral proteins directly. Host factors evolve much more slowly than viral proteins, drastically reducing the likelihood that the virus will develop drug resistance through mutation.[4][9]
Spectrum of Activity and Mechanism
Rocaglates have demonstrated potent, broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses (e.g., HCoV-229E, MERS-CoV, SARS-CoV-2), flaviviruses, and picornaviruses.[4][9] The mechanism is identical to their anticancer effect: they clamp eIF4A onto the highly structured 5'-UTRs of viral mRNAs, which inhibits the synthesis of essential viral proteins and halts replication.[4] Studies comparing different rocaglates have shown varying levels of antiviral activity and cytotoxicity, highlighting the potential to optimize these compounds for antiviral therapies.[9] For instance, the synthetic rocaglate zotatifin was found to be less cytotoxic to immune cells compared to the natural product silvestrol, which is a crucial consideration for developing a safe and effective antiviral drug.[4][9]
Part 5: Structure-Activity Relationship (SAR) and Drug Development
The Critical Cyclopenta[b]benzofuran Core
Structure-activity relationship studies have confirmed that the core cyclopenta[b]benzofuran scaffold of the rocaglate family is essential for its biological activity.[21][22] Synthetic derivatives where the furan ring oxygen is replaced by nitrogen (aza-rocaglates) lose their ability to inhibit translation, underscoring the critical nature of this specific heterocyclic system for interacting with the eIF4A:RNA interface.[21]
Synthetic Derivatives and Future Directions
The potent activity of natural rocaglates has inspired significant efforts in medicinal chemistry to generate novel derivatives with enhanced properties. This has led to the discovery of new classes, such as amidino-rocaglates, which are among the most potent eIF4A inhibitors documented.[3][5] These synthetic analogues are designed to improve pharmacological properties like solubility, bioavailability, and target specificity, with the ultimate goal of creating clinically viable drugs. The development of second-generation inhibitors like MG-002, which shows superior properties in preclinical models of triple-negative breast cancer, highlights the ongoing progress in this field.[23]
Part 6: Conclusion and Future Directions
Dehydroaglaiastatin, as a member of the rocaglate family, possesses a powerful and unique mechanism of action centered on the inhibition of translation initiation factor eIF4A. By acting as a molecular clamp on the eIF4A:RNA interface, it effectively shuts down the synthesis of key proteins involved in cancer and viral replication. This mechanism translates into potent anticancer activity, characterized by the induction of apoptosis and cell cycle arrest, as well as broad-spectrum antiviral effects with a high barrier to resistance.
Future research should focus on elucidating the specific pharmacological profile of Dehydroaglaiastatin itself, including its potency against various cancer cell lines and viruses, and its pharmacokinetic properties. The continued exploration of synthetic rocaglate derivatives, guided by an understanding of their structure-activity relationships, holds immense promise for the development of a new class of therapeutics targeting the fundamental process of protein synthesis.
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The rocaglates, a class of complex cyclopenta[b]benzofuran natural products isolated from plants of the Aglaia genus, have garnered significant attention for their potent and selective biological activities. This technical guide provides a comprehensive review of the literature on Dehydroaglaiastatin and its related rocaglates, with a focus on their synthesis, intricate mechanism of action as inhibitors of the eukaryotic initiation factor 4A (eIF4A), and their promising anticancer and antiviral properties. This document is intended to serve as a valuable resource for researchers in academia and industry, offering not only a thorough understanding of the fundamental science but also practical, field-proven insights into the experimental methodologies used to study these fascinating molecules.
Introduction: The Emergence of Rocaglates as Therapeutic Leads
The quest for novel therapeutic agents with unique mechanisms of action is a perpetual driver of natural product research. The rocaglate family, first isolated in the 1980s, represents a compelling class of compounds with a distinct mode of action that sets them apart from conventional cytotoxic agents.[1] Initially recognized for their insecticidal properties, subsequent investigations revealed their potent antiproliferative and antiviral activities at nanomolar concentrations.[1][2]
This guide will delve into the specifics of Dehydroaglaiastatin and other key rocaglates such as silvestrol and rocaglamide A (RocA). We will explore their shared pharmacophore, a rigid cyclopenta[b]benzofuran core, which is crucial for their biological activity.[3] The primary molecular target of rocaglates is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[3][4] By targeting this key component of the translation initiation machinery, rocaglates can selectively inhibit the synthesis of proteins that are crucial for cancer cell survival and viral replication.[5][6] This unique mechanism of action offers a promising therapeutic window and a potential strategy to overcome resistance to conventional therapies.[7]
The Chemistry of Rocaglates: Synthesis and Structure-Activity Relationships
The intricate and stereochemically rich architecture of rocaglates has presented a significant challenge to synthetic chemists. However, the development of innovative synthetic strategies has not only enabled access to these natural products but has also paved the way for the creation of a diverse library of analogues with improved potency and drug-like properties.[8]
Biomimetic Synthesis via Excited-State Intramolecular Proton Transfer (ESIPT) Photocycloaddition
A cornerstone in the synthesis of the rocaglate scaffold is the biomimetic [3+2] photocycloaddition reaction.[9] This elegant strategy involves the excited-state intramolecular proton transfer (ESIPT) of 3-hydroxyflavone derivatives.[10][11] Upon photoirradiation, the 3-hydroxyflavone generates a reactive oxidopyrylium intermediate that undergoes a cycloaddition with a dipolarophile, such as methyl cinnamate, to furnish the aglain core.[9] Subsequent chemical transformations, including a ketol shift rearrangement, lead to the formation of the characteristic rocaglate skeleton.[9] This photochemical approach has proven to be a powerful tool for the synthesis of a wide array of rocaglate and aglain analogues.[12]
Structure of Dehydroaglaiastatin
Dehydroaglaiastatin is a naturally occurring rocaglate that has been isolated from several Aglaia species.[13] Its chemical formula is C₃₁H₂₈N₂O₆, with a molecular weight of 524.6 g/mol .[13] The structure features the core cyclopenta[b]benzofuran skeleton characteristic of the rocaglate family.
Key Structural Features and Structure-Activity Relationships (SAR)
The biological activity of rocaglates is intricately linked to their three-dimensional structure. Key SAR insights include:
-
The Cyclopenta[b]benzofuran Core: This rigid scaffold is essential for activity, providing the correct orientation of substituents for interaction with the target protein.[3]
-
Substituents on the Aromatic Rings: Modifications to the aromatic rings can significantly impact potency and selectivity. For instance, the presence and position of methoxy groups are known to influence activity.[14]
-
The C2-Side Chain: The nature of the substituent at the C2 position is a critical determinant of activity. The development of hydroxamate derivatives, for example, has led to compounds with potency comparable to the highly active natural product silvestrol.[3]
The exploration of SAR has been instrumental in the design of synthetic rocaglates with enhanced therapeutic potential. A notable example is the development of amidino-rocaglates, which are among the most potent eIF4A inhibitors documented to date.[3]
Mechanism of Action: Clamping the eIF4A Helicase on mRNA
Rocaglates exert their biological effects through a unique and fascinating mechanism of action that involves the modulation of the DEAD-box RNA helicase eIF4A.[3][4] eIF4A is a critical component of the eIF4F complex, which is responsible for recruiting the 43S pre-initiation complex to the 5' cap of mRNAs and facilitating the scanning process to locate the start codon.[3]
The eIF4A-RNA Clamp
Unlike conventional enzyme inhibitors that block the active site, rocaglates act as interfacial inhibitors. They stabilize the interaction between eIF4A and its RNA substrate, effectively "clamping" the helicase onto the mRNA.[5][15][16] This clamping activity is highly selective for mRNAs containing polypurine sequences in their 5' untranslated regions (UTRs).[6][8] The rocaglate molecule intercalates between the eIF4A protein and the polypurine RNA sequence, forming a stable ternary complex.[4]
Consequences of eIF4A Clamping
The formation of the stable rocaglate-eIF4A-RNA complex has several downstream consequences that contribute to the inhibition of protein synthesis:
-
Steric Hindrance: The clamped eIF4A acts as a physical barrier, stalling the scanning 43S pre-initiation complex and preventing it from reaching the start codon.[8]
-
Sequestration of eIF4F: Rocaglates can trap the entire eIF4F complex at the 5' cap, reducing the pool of available initiation factors for other mRNAs. This leads to a "bystander effect" where the translation of even non-targeted mRNAs can be inhibited.[8]
-
Preferential Inhibition: Because many oncoproteins and proteins involved in cell proliferation are encoded by mRNAs with structured, purine-rich 5' UTRs, rocaglates exhibit a degree of selectivity for cancer cells.[5][7] Similarly, many RNA viruses possess highly structured 5' UTRs, rendering them susceptible to rocaglate-mediated inhibition.[5][17]
Biological Activities: A Dual Threat to Cancer and Viruses
The unique mechanism of action of rocaglates translates into potent anticancer and antiviral activities, making them highly attractive candidates for drug development.
Anticancer Activity
Rocaglates have demonstrated remarkable cytotoxic effects against a broad spectrum of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors.[1][2] Their ability to preferentially inhibit the translation of oncoproteins such as MYC and MCL1 contributes to their selective anticancer activity.[18] Furthermore, rocaglates have shown efficacy in preclinical animal models of cancer and can synergize with existing chemotherapeutic agents like doxorubicin.[3]
Table 1: Anticancer Activity of Selected Rocaglates
| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Silvestrol | BJAB (Burkitt's lymphoma) | ~1.5 | [3] |
| Rocaglamide A | Various | Nanomolar range | [1] |
| CR-1-31-B | NIH/3T3 | ~8.5 | [3] |
| Amidino-rocaglate (CMLD012612) | NIH/3T3 | ~2 | [3] |
Antiviral Activity
The dependence of many RNA viruses on the host cell's translation machinery for their replication makes them vulnerable to eIF4A inhibitors. Rocaglates have emerged as potent broad-spectrum antiviral agents, showing activity against a wide range of RNA viruses, including coronaviruses (e.g., SARS-CoV-2, MERS-CoV), flaviviruses (e.g., Zika virus), and filoviruses (e.g., Ebola virus).[15][17][19] A key advantage of targeting a host factor like eIF4A is the high barrier to the development of viral resistance.[15][20]
Table 2: Antiviral Activity of Selected Rocaglates
| Compound | Virus | Cell Line | EC₅₀ (nM) | Reference |
| Silvestrol | HCoV-229E | MRC-5 | ~3 | [15] |
| CR-31-B (-) | SARS-CoV-2 | Vero E6 | ~1.8 | [19] |
| Zotatifin | Coronaviruses | Various | Not specified | [15][18] |
Experimental Protocols: A Guide to Studying Rocaglates
This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of rocaglates. These protocols are based on established methods reported in the literature and are intended to provide a practical starting point for researchers.
Protocol for In Vitro Translation Assay
This assay measures the ability of a compound to inhibit cap-dependent and/or cap-independent translation in a cell-free system.[21][22][23]
Materials:
-
Rabbit reticulocyte lysate (RRL) or Krebs-2 extracts
-
Bicistronic reporter mRNA (e.g., with a 5' cap-driven Renilla luciferase and an IRES-driven Firefly luciferase)
-
Amino acid mixture
-
RNase inhibitor
-
Test compounds (rocaglates) and controls (e.g., DMSO, hippuristanol)
-
Luminometer
Procedure:
-
Prepare a master mix containing RRL, the bicistronic reporter mRNA, amino acid mixture, and RNase inhibitor.
-
Aliquot the master mix into a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include vehicle control (DMSO) and a positive control for translation inhibition.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Measure the Renilla and Firefly luciferase activities using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cap-dependent (Renilla) and cap-independent (Firefly) translation for each compound concentration relative to the vehicle control.
Protocol for Fluorescence Polarization (FP) Assay for eIF4A-RNA Clamping
This assay directly measures the ability of rocaglates to stabilize the interaction between eIF4A and an RNA probe.[3][6][24]
Materials:
-
Purified recombinant eIF4A protein
-
Fluorescently labeled RNA probe (e.g., FAM-labeled polypurine RNA)
-
Assay buffer (e.g., containing HEPES, NaCl, MgCl₂, DTT)
-
Test compounds (rocaglates) and controls
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of the FAM-labeled RNA probe in the assay buffer.
-
In a 384-well plate, add the RNA probe solution to each well.
-
Add the test compounds at various concentrations.
-
Add the purified eIF4A protein to initiate the binding reaction.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
Measure the fluorescence polarization using a plate reader. An increase in polarization indicates the formation of a stable eIF4A-RNA complex.
-
Calculate the change in millipolarization (mP) units to quantify the clamping activity.
Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine the cytotoxicity of a compound against adherent cancer cell lines.[3]
Materials:
-
Cancer cell line of interest (e.g., NIH/3T3)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (rocaglates)
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Fix the cells by adding cold TCA solution and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
Dehydroaglaiastatin and its related rocaglates represent a remarkable class of natural products with a unique mechanism of action and significant therapeutic potential. Their ability to selectively inhibit protein synthesis by clamping the eIF4A helicase onto specific mRNAs provides a powerful tool for combating cancer and viral infections. The continued exploration of their chemical synthesis and structure-activity relationships will undoubtedly lead to the development of new and improved rocaglate-based therapeutics.
Future research in this field will likely focus on:
-
Optimizing Drug-like Properties: Enhancing the pharmacokinetic and pharmacodynamic properties of synthetic rocaglates to improve their in vivo efficacy and safety profiles.
-
Expanding the Therapeutic Scope: Investigating the potential of rocaglates for the treatment of other diseases where dysregulated translation plays a role, such as neurodegenerative disorders and inflammatory diseases.
-
Understanding Resistance Mechanisms: Although rocaglates have a high barrier to resistance, it is crucial to investigate potential mechanisms of resistance to inform the development of next-generation inhibitors and combination therapies.
-
Clinical Translation: Advancing the most promising rocaglate candidates through preclinical and clinical development to realize their full therapeutic potential.
The journey of rocaglates from their discovery in medicinal plants to their development as sophisticated molecular probes and promising drug candidates is a testament to the power of natural product chemistry and chemical biology. This guide has aimed to provide a comprehensive and practical resource to aid researchers in their exploration of this exciting class of molecules.
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Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using Dehydroaglaiastatin
Introduction: Targeting the Engine of Cancer Proliferation with Dehydroaglaiastatin
In the landscape of oncology research and drug development, the selective targeting of molecular machinery that drives cancer cell proliferation is a paramount goal. Dehydroaglaiastatin, a member of the rocaglate family of natural products, represents a potent and specific inhibitor of a critical node in protein synthesis: the eukaryotic initiation factor 4A (eIF4A).[1] Dysregulation of protein synthesis is a hallmark of cancer, enabling the rapid production of oncoproteins essential for tumor growth and survival.
Dehydroaglaiastatin and its congeners exert their anti-cancer effects by clamping the RNA helicase eIF4A onto specific polypurine sequences in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs).[1] This action stalls the scanning 43S preinitiation complex, thereby inhibiting the translation of a specific subset of mRNAs that are characterized by complex 5' UTRs. Crucially, many of these eIF4A-dependent transcripts encode for oncogenes that are central to tumor progression, including MYC and other proteins involved in cell cycle control and apoptosis.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Dehydroaglaiastatin in a suite of cell-based assays. We will delve into the mechanistic underpinnings of its action, provide detailed, field-proven protocols for assessing its biological activity, and offer insights into data interpretation. The protocols herein are designed to be self-validating, ensuring robust and reproducible results for the investigation of Dehydroaglaiastatin's therapeutic potential.
Mechanism of Action: Clamping Down on Oncogenic Translation
Dehydroaglaiastatin belongs to the rocaglate class of compounds, which are renowned for their unique mechanism of action targeting the DEAD-box RNA helicase eIF4A.[1] Unlike conventional enzyme inhibitors that block the active site, rocaglates act as interfacial inhibitors. They bind to eIF4A and stabilize its interaction with specific polypurine-rich RNA sequences, effectively "clamping" the helicase onto the mRNA. This prevents the helicase from unwinding secondary structures in the 5' UTR, a crucial step for the initiation of translation for a subset of mRNAs.
The consequence of this translational blockade is the selective downregulation of proteins with highly structured 5' UTRs. These often include potent oncoproteins such as MYC, which are frequently overexpressed in a wide range of cancers and are notoriously difficult to target directly.[2][3] By inhibiting the synthesis of these key drivers of malignancy, Dehydroaglaiastatin can induce cell cycle arrest, apoptosis, and ultimately, tumor cell death.[4] This targeted approach makes Dehydroaglaiastatin a compelling candidate for therapeutic development, particularly in cancers driven by oncogenes like MYC and those with dysregulated KRAS signaling, which often leads to an addiction to high rates of protein synthesis.[4][5]
Figure 1: Mechanism of Dehydroaglaiastatin action on translation initiation.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the cellular effects of Dehydroaglaiastatin. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for your specific cell line and assay.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line of interest (e.g., KRAS-mutant pancreatic or colon cancer cell lines)
-
Complete cell culture medium
-
Dehydroaglaiastatin (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dehydroaglaiastatin in complete medium. A starting range of 1 nM to 10 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Dehydroaglaiastatin concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Dehydroaglaiastatin dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of Dehydroaglaiastatin concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This protocol outlines a luminescent assay to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspases 3 and 7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase 3/7 activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dehydroaglaiastatin (stock solution in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled, clear-bottom plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dehydroaglaiastatin in complete medium. Use concentrations around the predetermined IC50 value from the viability assay.
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control (DMSO).
-
Add 100 µL of the prepared dilutions to the respective wells.
-
Incubate for a time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.
Figure 3: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Protocol 3: Assessment of Global Protein Synthesis using SUnSET
This protocol utilizes the SUrface SEnsing of Translation (SUnSET) technique to measure the rate of global protein synthesis.
Principle: SUnSET is a non-radioactive method that uses the antibiotic puromycin, an analog of the 3' end of aminoacyl-tRNA. Puromycin is incorporated into nascent polypeptide chains, leading to their premature termination. The puromycylated peptides can then be detected by Western blotting using an anti-puromycin antibody, providing a quantitative measure of ongoing protein synthesis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dehydroaglaiastatin (stock solution in DMSO)
-
Puromycin (stock solution in water)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-puromycin antibody
-
Appropriate secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with Dehydroaglaiastatin at various concentrations for a desired time period (e.g., 2-6 hours). Include a vehicle control.
-
-
Puromycin Labeling:
-
30 minutes before the end of the treatment period, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.
-
Incubate for exactly 30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the anti-puromycin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the puromycin signal for each lane. A decrease in signal intensity in Dehydroaglaiastatin-treated cells compared to the vehicle control indicates an inhibition of global protein synthesis. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Figure 4: Workflow for the SUnSET protein synthesis assay.
Data Interpretation and Expected Results
The following table summarizes hypothetical expected results for Dehydroaglaiastatin in various cancer cell lines. Actual results may vary depending on the specific cell line and experimental conditions. It is crucial to establish these parameters empirically in your own laboratory setting.
| Cell Line | Cancer Type | KRAS/MYC Status | Expected IC50 (nM) (Viability) | Expected Outcome (Apoptosis) | Expected Outcome (Protein Synthesis) |
| HCT116 | Colon Carcinoma | KRAS mutant, MYC amplified | 10 - 100 | Dose-dependent increase in caspase 3/7 activity | Significant inhibition |
| PANC-1 | Pancreatic Carcinoma | KRAS mutant | 50 - 200 | Moderate increase in caspase 3/7 activity | Significant inhibition |
| A549 | Lung Carcinoma | KRAS mutant | 20 - 150 | Dose-dependent increase in caspase 3/7 activity | Significant inhibition |
| HeLa | Cervical Cancer | KRAS wild-type, MYC driven | 100 - 500 | Lower induction of apoptosis | Moderate inhibition |
Note: The heightened sensitivity of KRAS-mutant and MYC-driven cancer cells to Dehydroaglaiastatin is anticipated due to their reliance on the translational machinery for the synthesis of key oncoproteins.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding, edge effects, contamination | Ensure a single-cell suspension for seeding. Use outer wells for media only to minimize edge effects. Maintain sterile technique. |
| Low signal in Caspase-Glo® assay | Incorrect timing of measurement, low level of apoptosis | Perform a time-course experiment to determine the optimal incubation time. Use a higher concentration of Dehydroaglaiastatin or a known apoptosis inducer as a positive control. |
| No change in protein synthesis with SUnSET | Insufficient drug concentration or incubation time, inefficient puromycin labeling | Increase the concentration of Dehydroaglaiastatin or the incubation time. Optimize the puromycin concentration and labeling time for your cell line. |
| High background in Western blot | Insufficient blocking, non-specific antibody binding | Increase blocking time or use a different blocking agent. Titrate the primary and secondary antibodies to optimal concentrations. |
Conclusion
Dehydroaglaiastatin presents a promising avenue for targeted cancer therapy by selectively inhibiting the translation of key oncogenic proteins. The cell-based assay protocols detailed in this application note provide a robust framework for evaluating its efficacy and elucidating its mechanism of action in various cancer models. By carefully performing these experiments and interpreting the data in the context of the underlying biology, researchers can significantly advance our understanding of this potent anti-cancer agent and its potential clinical applications.
References
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Chen, Y., et al. (2018). Eukaryotic Translation Initiation Factor 4A Down-Regulation Mediates Interleukin-24-Induced Apoptosis through Inhibition of Translation. International Journal of Molecular Sciences, 19(5), 1457. [Link]
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Lin, C. J., et al. (2021). eIF4A1 Inhibitor Suppresses Hyperactive mTOR-Associated Tumors by Inducing Necroptosis and G2/M Arrest. International Journal of Molecular Sciences, 22(21), 11884. [Link]
-
Patsnap. (2024). What are eIF4A inhibitors and how do they work? Patsnap Synapse. [Link]
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Thumma, N., et al. (2022). Targeting of the Eukaryotic Translation Initiation Factor 4A Against Breast Cancer Stemness. Frontiers in Oncology, 12, 864571. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Bordeleau, M. E., et al. (2019). Oxo-aglaiastatin-Mediated Inhibition of Translation Initiation. Scientific Reports, 9(1), 1234. [Link]
- Goodman, C. A., et al. (2011). A new,ਰਾ non-radioactive method to measure protein synthesis in vitro. Journal of Applied Physiology, 111(4), 1196-1203.
- Schmidt, E. K., et al. (2009). SUnSET, a nonradioactive method to monitor protein synthesis.
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Chan, K. T., et al. (2019). eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer. Clinical Cancer Research, 25(16), 5064-5077. [Link]
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Zhang, X., et al. (2019). Targeting translation initiation by synthetic rocaglates for treating MYC-driven lymphomas. Blood, 134(20), 1709-1721. [Link]
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Fallah, J., et al. (2017). KRAS-dependent suppression of MYC enhances the sensitivity of cancer cells to cytotoxic agents. Oncotarget, 8(11), 17995-18009. [Link]
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Singh, R., et al. (2022). Oncogenic RAS promotes MYC protein stability by upregulating the expression of the inhibitor of apoptosis protein family member Survivin. Journal of Biological Chemistry, 298(3), 101659. [Link]
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Hobbs, G. A., et al. (2019). Application of a MYC degradation screen identifies sensitivity to CDK9 inhibitors in KRAS-mutant pancreatic cancer. Science Signaling, 12(590), eaaw7808. [Link]
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Santini, R., et al. (2021). Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications. Cancers, 13(21), 5467. [Link]
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- 3. Oncogenic RAS promotes MYC protein stability by upregulating the expression of the inhibitor of apoptosis protein family member Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS-dependent suppression of MYC enhances the sensitivity of cancer cells to cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dehydroaglaiastatin: A Precision Tool for Interrogating Eukaryotic Translation Initiation
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Dehydroaglaiastatin (DHAS) and its analogs as potent and specific inhibitors of translation initiation. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding and practical, field-tested protocols to empower your research. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Introduction: The Critical Role of Translation Initiation in Cellular Homeostasis and Disease
Protein synthesis is a fundamental process in all living organisms, and its dysregulation is a hallmark of numerous diseases, including cancer.[1] The initiation phase of translation is the most complex and highly regulated step, making it a prime target for therapeutic intervention and a critical process to study for understanding cellular control.[2][3] Eukaryotic translation initiation is a multi-step process involving the assembly of the 80S ribosome on the mRNA template, a process facilitated by a suite of eukaryotic initiation factors (eIFs).[4][5] A key player in this intricate dance is the eIF4F complex, which recognizes the 5' cap of the mRNA and unwinds its secondary structure to allow for ribosome scanning.[2]
Dehydroaglaiastatin (DHAS), a member of the rocaglate family of natural products, has emerged as a powerful molecular probe to dissect the intricacies of translation initiation.[6][7] Rocaglates, including DHAS and the well-studied silvestrol, exhibit their potent biological activity by targeting the DEAD-box RNA helicase eIF4A, a critical component of the eIF4F complex.[6][7][8]
Mechanism of Action: Clamping Down on Translation
Unlike conventional inhibitors that block the active site of an enzyme, DHAS and other rocaglates possess a unique mechanism of action. They act as molecular clamps, stabilizing the interaction between eIF4A and specific polypurine sequences within the 5' untranslated regions (UTRs) of certain mRNAs.[7][8][9] This clamping action effectively stalls the scanning 43S pre-initiation complex, leading to a selective inhibition of translation for a subset of mRNAs.[8] This sequence-selective translational repression is a key feature that distinguishes rocaglates from global translation inhibitors and makes them invaluable tools for studying the differential regulation of protein synthesis.[8][9]
It is crucial to note that this targeted inhibition of translation initiation by DHAS occurs without inducing the phosphorylation of eIF2α, a common cellular stress response that leads to a global shutdown of protein synthesis.[8][10] This specificity allows researchers to study the consequences of inhibiting the translation of specific mRNAs without confounding effects from broad cellular stress responses.
Chemical Properties and Handling
Dehydroaglaiastatin is a complex natural product with specific handling and storage requirements to ensure its stability and activity.
| Property | Value | Source |
| Molecular Formula | C27H30O7 | N/A |
| Molecular Weight | 466.52 g/mol | N/A |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in aqueous solutions. | [11][12][13] |
| Storage | Store as a solid at -20°C. Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | N/A |
Expert Tip: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of DHAS in anhydrous DMSO (e.g., 10 mM). This stock can then be diluted in culture medium to the desired final concentration immediately before use. Ensure thorough mixing to avoid precipitation.
Experimental Applications and Protocols
Dehydroaglaiastatin's precise mechanism of action makes it a versatile tool for a range of cell-based assays designed to probe the regulation of translation initiation.
Workflow for Studying DHAS Effects
Caption: General experimental workflow for investigating the effects of Dehydroaglaiastatin.
Cytotoxicity Assays: Determining the Potency of DHAS
A fundamental first step in working with any new compound is to determine its cytotoxic effects on the cell line of interest. This allows for the determination of the IC50 (half-maximal inhibitory concentration) and helps in selecting appropriate concentrations for subsequent mechanistic studies.
Protocol: MTT Cytotoxicity Assay [14][15][16]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
Dehydroaglaiastatin (DHAS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a serial dilution of DHAS in complete culture medium. Remove the old medium from the wells and add 100 µL of the DHAS dilutions. Include vehicle control (e.g., DMSO) and no-treatment control wells.[14] Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the DHAS concentration to determine the IC50 value.
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| DHAS Concentration Range | 1 nM - 10 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Incubation | 2-4 hours |
| Wavelength | 570 nm |
Reporter Gene Assays: Quantifying Inhibition of Translation Initiation
Reporter gene assays, such as the dual-luciferase assay, are powerful tools for quantifying the effect of DHAS on the translation of specific mRNAs.[18][19][20] By placing the firefly luciferase gene under the control of a promoter with a 5' UTR of interest, and a Renilla luciferase gene under a constitutive promoter as an internal control, one can specifically measure the translational efficiency of the target mRNA.[18][21]
Protocol: Dual-Luciferase Reporter Assay [18][19][22]
Principle: This assay utilizes two different luciferases, firefly and Renilla, to normalize the experimental results. The firefly luciferase activity reflects the translational efficiency of the mRNA of interest, while the Renilla luciferase activity serves as an internal control for transfection efficiency and overall cell viability.
Materials:
-
Dual-luciferase reporter vectors (one with the 5' UTR of interest upstream of firefly luciferase, and a control vector with Renilla luciferase)
-
Transfection reagent
-
Cell line of interest
-
Dehydroaglaiastatin (DHAS)
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect cells with the firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of DHAS or vehicle control.
-
Cell Lysis: After the desired incubation time (e.g., 6-24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[22]
-
Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase. Measure the luminescence again.[20]
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each condition. Normalize these ratios to the vehicle control to determine the relative inhibition of translation.
Polysome Profiling: Visualizing the Global Impact on Translation
Polysome profiling is a technique that separates ribosomal subunits, monosomes, and polysomes (mRNAs with multiple ribosomes) by ultracentrifugation through a sucrose gradient.[23][24][25] This method provides a snapshot of the translational activity in a cell. Treatment with a translation initiation inhibitor like DHAS will cause a shift from polysomes to monosomes, as ribosomes fail to initiate translation and "run off" the mRNAs.[26]
Protocol: Polysome Profiling [23][24][25][26]
Principle: Cell lysates are layered onto a sucrose gradient and subjected to ultracentrifugation. The different ribosomal complexes separate based on their size and density. The distribution of these complexes is then analyzed by measuring the absorbance at 260 nm.
Materials:
-
Cell culture plates
-
Cycloheximide (CHX)
-
Lysis buffer (containing CHX, RNase inhibitors)
-
Sucrose solutions (e.g., 10% and 50% in a suitable buffer)
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41 Ti)
-
Gradient maker
-
Fractionation system with a UV detector
Procedure:
-
Cell Treatment: Treat cells with DHAS or vehicle control for the desired time.
-
Translation Arrest: Add cycloheximide (100 µg/mL) to the culture medium 10-15 minutes before harvesting to "freeze" the ribosomes on the mRNA.[23][26]
-
Cell Lysis: Wash the cells with ice-cold PBS containing CHX, then lyse the cells on the plate with ice-cold lysis buffer.[24]
-
Sucrose Gradient Preparation: Prepare linear or step sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.[25]
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 36,000 rpm for 3 hours at 4°C).[23][25]
-
Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously measuring the A260. This will generate a polysome profile.
-
Data Interpretation: Compare the polysome profiles of DHAS-treated and control cells. A decrease in the polysome peaks and an increase in the 80S monosome peak is indicative of translation initiation inhibition.
Caption: Expected change in polysome profile upon DHAS treatment.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, it is essential to incorporate appropriate controls and validation steps into your experimental design.
-
Positive Controls: For translation inhibition studies, use a well-characterized translation inhibitor with a different mechanism of action, such as cycloheximide (an elongation inhibitor), to compare and contrast the effects of DHAS.[27]
-
Negative Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to deliver DHAS.
-
Orthogonal Assays: Validate your findings using multiple, independent assays. For example, if a reporter assay suggests inhibition of translation of a specific mRNA, confirm the downregulation of the corresponding protein by Western blotting.
-
Dose-Response and Time-Course Experiments: Performing dose-response and time-course experiments is crucial for understanding the kinetics and potency of DHAS in your specific experimental system.
Conclusion and Future Directions
Dehydroaglaiastatin and other rocaglates are indispensable tools for the detailed study of eukaryotic translation initiation. Their unique, sequence-selective mechanism of action provides a level of precision that is not achievable with global translation inhibitors. The protocols and guidelines presented in this document provide a solid foundation for researchers to utilize DHAS to unravel the complex regulatory networks that govern protein synthesis in health and disease. Future research will likely focus on further elucidating the full spectrum of mRNAs regulated by rocaglates, exploring the therapeutic potential of these compounds in a wider range of diseases, and developing new analogs with improved pharmacological properties.
References
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Schematic diagram of translation initiation in eukaryotes. - ResearchGate. Available at: [Link]
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Eukaryotic translation initiation. Schematic representation of... - ResearchGate. Available at: [Link]
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Schematic representation of eukaryotic translation initiation. Step I... - ResearchGate. Available at: [Link]
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Pathway of eukaryotic translation initiation - ResearchGate. Available at: [Link]
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THE MECHANISM OF EUKARYOTIC TRANSLATION INITIATION AND PRINCIPLES OF ITS REGULATION - PMC - PubMed Central. Available at: [Link]
-
Polysome profiling. Available at: [Link]
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Translation Inhibition by Rocaglates Is Independent of eIF4E Phosphorylation Status - PubMed. Available at: [Link]
-
Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - NIH. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]
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Polysome Profile Protocol (PDF) - Biochemistry and Molecular Biology. Available at: [Link]
-
Targeting the DEAD-box RNA helicase eIF4A with rocaglates - a pan-antiviral strategy - Preprints.org. Available at: [Link]
-
Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PubMed Central. Available at: [Link]
-
Translation Inhibition by Rocaglates Activates a Species-Specific Cell Death Program in the Emerging Fungal Pathogen Candida auris - PubMed. Available at: [Link]
-
The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC - NIH. Available at: [Link]
-
Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC - NIH. Available at: [Link]
-
Polysome-profiling in small tissue samples - PMC - PubMed Central. Available at: [Link]
-
Streamlined and sensitive mono- and di-ribosome profiling in yeast and human cells. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]
-
Oxo-aglaiastatin-Mediated Inhibition of Translation Initiation - PMC - NIH. Available at: [Link]
-
Phosphorylation of eIF2α Attenuates Statin-Induced Apoptosis by Inhibiting the Stabilization and Translocation of p53 to the Mitochondria - PubMed. Available at: [Link]
-
The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PubMed Central. Available at: [Link]
-
Oxo-aglaiastatin-Mediated Inhibition of Translation Initiation - PubMed - NIH. Available at: [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. Available at: [Link]
-
Proteostasis is differentially modulated by inhibition of translation initiation or elongation. Available at: [Link]
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Parasite-specific eIF2 (eukaryotic initiation factor-2) kinase required for stress-induced translation control - PubMed. Available at: [Link]
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The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC - PubMed Central. Available at: [Link]
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High-Throughput Cytometry for Complement-Dependent Cytotoxicity (CDC) Assay. Available at: [Link]
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Complement-Dependent Cytotoxicity - Creative Biolabs. Available at: [Link]
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Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC. Available at: [Link]
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Dual Luciferase Reporter Assay Protocol. Available at: [Link]
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Tight Binding of the Phosphorylated α Subunit of Initiation Factor 2 (eIF2α) to the Regulatory Subunits of Guanine Nucleotide Exchange Factor eIF2B Is Required for Inhibition of Translation Initiation - NIH. Available at: [Link]
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De-phosphorylation of translation initiation factor 2α (eIF2α) enhances glucose tolerance and attenuates hepato-steatosis in mice - PMC - NIH. Available at: [Link]
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Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation - YouTube. Available at: [Link]
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Application of Dehydroaglaiastatin in Cancer Research Models: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dehydroaglaiastatin and the Rocaglate Family of Translation Inhibitors
Dehydroaglaiastatin belongs to the rocaglate class of natural products, a family of potent anticancer phytochemicals.[1] Rocaglates, including Dehydroaglaiastatin, have demonstrated significant antitumor activity at nanomolar concentrations in various preclinical cancer models.[2] This technical guide provides a comprehensive overview of the application of Dehydroaglaiastatin in cancer research, detailing its mechanism of action and providing step-by-step protocols for its use in both in vitro and in vivo cancer models.
The unique mode of action of Dehydroaglaiastatin, targeting a fundamental process in protein synthesis, makes it a compelling candidate for cancer therapy, particularly in malignancies that are dependent on the rapid production of oncoproteins.[3] This document is intended to serve as a practical resource for researchers investigating the therapeutic potential of this promising compound.
Part 1: Unraveling the Mechanism of Action of Dehydroaglaiastatin
Dehydroaglaiastatin exerts its anticancer effects by targeting the eukaryotic translation initiation factor 4A (eIF4A), a key component of the eIF4F complex.[4][5] The eIF4F complex is crucial for the initiation of cap-dependent translation, a process that is often dysregulated in cancer to support the synthesis of proteins required for rapid cell growth and proliferation.[6]
The mechanism of action can be summarized in the following key steps:
-
Binding to eIF4A: Dehydroaglaiastatin, like other rocaglates, binds to the DEAD-box RNA helicase eIF4A.[7]
-
Clamping eIF4A on RNA: Instead of inhibiting the helicase activity of eIF4A, Dehydroaglaiastatin "clamps" eIF4A onto specific polypurine sequences within the 5' untranslated regions (UTRs) of certain mRNAs.[7] This stabilization of the eIF4A-RNA interaction is a gain-of-function alteration.[8]
-
Blocking Ribosome Scanning: The clamped eIF4A acts as a physical barrier, stalling the scanning 43S pre-initiation complex and thereby inhibiting the translation of the target mRNA.[7]
-
Selective Inhibition of Protein Synthesis: This mechanism leads to the selective repression of a subset of mRNAs, many of which encode for oncoproteins critical for cancer cell survival and proliferation, such as MYC and MCL1.[3][9]
This targeted inhibition of oncoprotein synthesis ultimately leads to cell cycle arrest and apoptosis in cancer cells.[10]
Caption: Mechanism of Action of Dehydroaglaiastatin.
Part 2: In Vitro Applications and Protocols
The potent and selective activity of Dehydroaglaiastatin makes it an ideal candidate for investigation in a variety of in vitro cancer models. The following protocols are provided as a guide for assessing its efficacy in cultured cancer cells.
Cell Viability and Cytotoxicity Assays
A fundamental first step in evaluating the anticancer activity of Dehydroaglaiastatin is to determine its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11][12]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of Dehydroaglaiastatin in DMSO.
-
Perform serial dilutions of Dehydroaglaiastatin in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1 µM is a good starting point, given the nanomolar potency of rocaglates).[11]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Dehydroaglaiastatin. Include a vehicle control (DMSO) at the same final concentration as the highest Dehydroaglaiastatin treatment.[4]
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.[11]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][14]
-
Mix gently by pipetting or by shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12][15]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Dehydroaglaiastatin concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Table 1: Hypothetical IC₅₀ Values of Dehydroaglaiastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | Hypothetical IC₅₀ (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 9.0 |
| LNCaP | Prostate Cancer | 72 | 30.0 |
| U-87 MG | Glioblastoma | 48 | 15.0 |
| HCT116 | Colorectal Cancer | 48 | 25.0 |
Note: This data is illustrative. Actual IC₅₀ values will vary depending on the cell line and experimental conditions.
Western Blot Analysis of Protein Expression
To confirm the mechanism of action of Dehydroaglaiastatin, Western blotting can be used to assess the expression levels of key proteins involved in translation initiation and apoptosis.
Protocol: Western Blot Analysis
-
Cell Lysis:
-
Culture and treat cancer cells with Dehydroaglaiastatin at concentrations around the IC₅₀ value for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Scrape adherent cells and collect the lysate.[17]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[16]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[17]
-
-
Sample Preparation and Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., eIF4A, phospho-eIF4E, MYC, MCL1, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[16][17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[16]
-
Caption: In Vitro Experimental Workflow.
Part 3: In Vivo Applications and Protocols
To evaluate the therapeutic potential of Dehydroaglaiastatin in a more physiologically relevant setting, in vivo studies using cancer xenograft models are essential.
Xenograft Tumor Model
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunocompromised mice are commonly used to assess the in vivo efficacy of anticancer agents.[19][20][21]
Protocol: Subcutaneous Xenograft Model
-
Animal Husbandry:
-
Cell Preparation and Implantation:
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length / 2.[2][23]
-
-
Drug Administration:
-
Prepare Dehydroaglaiastatin in a suitable vehicle for administration (e.g., a solution for intraperitoneal or oral delivery).
-
Administer Dehydroaglaiastatin to the treatment group according to a predetermined dosing schedule (e.g., daily or every other day) and dosage. The optimal dose will need to be determined in a pilot study.
-
Administer the vehicle alone to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Monitor tumor growth in all groups throughout the study.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Table 2: Hypothetical In Vivo Efficacy of a Rocaglate in a Xenograft Model
| Treatment Group | Number of Mice | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 150 | 1200 | - | +5 |
| Rocaglate (1 mg/kg) | 10 | 152 | 450 | 62.5 | -2 |
| Rocaglate (2 mg/kg) | 10 | 148 | 250 | 79.2 | -5 |
Note: This data is illustrative and serves as an example of how to present in vivo efficacy data.
Caption: In Vivo Xenograft Experimental Workflow.
Part 4: Conclusion and Future Perspectives
Dehydroaglaiastatin, as a member of the rocaglate family, presents a compelling profile as an anticancer agent due to its potent and selective mechanism of action targeting translation initiation. The protocols detailed in this guide provide a solid foundation for researchers to investigate its therapeutic potential in a range of cancer models. Further research should focus on elucidating the full spectrum of its downstream effects, identifying predictive biomarkers of response, and exploring its efficacy in combination with other anticancer therapies. The unique ability of rocaglates to modulate the synthesis of oncoproteins offers a promising avenue for the development of novel cancer treatments.
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Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines). PubMed. [Link]
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Translation Inhibition by Rocaglates Is Independent of eIF4E Phosphorylation Status. Molecular Cancer Therapeutics. [Link]
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Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches. National Institutes of Health. [Link]
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Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7. National Institutes of Health. [Link]
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Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas. National Institutes of Health. [Link]
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Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors. Frontiers in Oncology. [Link]
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Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors. Frontiers. [Link]
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eIF4A controls translation of estrogen receptor alpha and is a therapeutic target in advanced breast cancer. bioRxiv. [Link]
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Xenograft Tumor Model Protocol. Protocol Online. [Link]
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Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas. National Institutes of Health. [Link]
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Application Notes & Protocols for the Synthesis of Dehydroaglaiastatin Derivatives
Introduction: The Significance of Dehydroaglaiastatin and the Rocaglamide Family
Dehydroaglaiastatin is a member of the rocaglamide or flavagline family of natural products, a unique class of compounds characterized by a rigid cyclopenta[b]benzofuran core.[1] These molecules, isolated from plants of the Aglaia genus, have garnered significant interest from the scientific community due to their potent and diverse biological activities, including anticancer, anti-inflammatory, and insecticidal properties.[1][2] The primary mechanism of their anticancer action involves the inhibition of translation initiation, a critical process in protein synthesis.[3] This unique mode of action makes dehydroaglaiastatin and its derivatives highly valuable lead compounds in drug discovery and development.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for preparing dehydroaglaiastatin derivatives. The focus is on the construction of the core cyclopenta[b]benzofuran skeleton, which represents the principal synthetic challenge. We will delve into the mechanistic rationale behind key synthetic transformations and provide exemplary protocols derived from peer-reviewed literature.
Strategic Approaches to the Rocaglamide Core
The synthesis of the intricate tricyclic core of dehydroaglaiastatin and its analogues has been a subject of extensive research. Several elegant strategies have been developed, broadly categorized into biomimetic approaches and formal cyclization methods. Understanding these diverse pathways is crucial for designing and executing the synthesis of novel derivatives for structure-activity relationship (SAR) studies.[4][5]
Biomimetic [3+2] Cycloaddition: Mimicking Nature's Pathway
The biosynthesis of rocaglamides is postulated to involve a key [3+2] cycloaddition reaction between a 3-hydroxyflavone derivative and a cinnamic acid derivative.[1] This biosynthetic hypothesis has inspired a powerful and convergent synthetic strategy.
Causality and Mechanistic Insight: This approach is founded on the principle of biomimetic synthesis, which seeks to replicate nature's synthetic routes in the laboratory.[6][7][8][9] The reaction is believed to proceed through an oxidative dearomatization of the 3-hydroxyflavone to generate a reactive ortho-quinone methide intermediate, which then undergoes a concerted or stepwise [3+2] cycloaddition with the cinnamate partner. This strategy is highly attractive due to its potential for stereocontrol and its convergence, bringing together two complex fragments in a single key step.
Experimental Protocol: Biomimetic Synthesis of a Rocaglamide Core
This protocol is adapted from the work of Trost and others in the synthesis of rocaglamide analogues.[10]
Step 1: Preparation of the 3-Hydroxyflavone Precursor
-
Starting Materials: A suitably substituted 2'-hydroxychalcone.
-
Reaction: The chalcone is subjected to oxidative cyclization using an appropriate oxidant (e.g., hydrogen peroxide in the presence of a base) to form the corresponding 3-hydroxyflavone.
-
Purification: The product is purified by column chromatography on silica gel.
Step 2: [3+2] Cycloaddition
-
Reactants: The synthesized 3-hydroxyflavone and a substituted methyl cinnamate.
-
Conditions: The reactants are dissolved in a suitable solvent (e.g., dichloromethane or toluene) and treated with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to initiate the cycloaddition.[10] The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is quenched, and the crude product is purified by column chromatography to yield the cyclopenta[b]benzofuran core.
Visualization of the Biomimetic [3+2] Cycloaddition Workflow
Caption: Biomimetic synthesis of the rocaglamide core.
Intramolecular Cyclization Strategies: Building the Core Stepwise
An alternative and widely explored approach involves the stepwise construction of the cyclopentane ring onto a pre-formed benzofuranone scaffold. These methods offer a high degree of control over the stereochemistry of the newly formed ring.
Causality and Mechanistic Insight: These strategies rely on well-established chemical transformations to forge the key carbon-carbon bonds of the cyclopentane ring. Common methods include intramolecular aldol reactions, pinacol couplings, and Michael additions.[10] The choice of a specific intramolecular cyclization depends on the desired substitution pattern and stereochemistry of the final product.
Experimental Protocol: Intramolecular Pinacol Coupling for Rocaglate Synthesis
This protocol is based on synthetic routes developed by Kraus and Taylor.[10]
Step 1: Synthesis of the Benzofuranone Precursor
-
Starting Material: A substituted phenol.
-
Reaction: The phenol is elaborated through a series of steps, including acylation and cyclization, to form the benzofuranone core.
Step 2: C-Alkylation and Diketone Formation
-
Reaction: The benzofuranone is C-alkylated at the C2 position with a suitable electrophile containing a masked ketone functionality.
-
Deprotection: The masking group is removed to reveal a diketone precursor.
Step 3: Intramolecular Pinacol Coupling
-
Reagent: The diketone is treated with a low-valent titanium reagent (e.g., generated from TiCl4 and Zn) or samarium(II) iodide (SmI2) to induce the intramolecular pinacol coupling.[10]
-
Conditions: The reaction is typically carried out under anhydrous and inert conditions.
-
Work-up and Purification: The reaction is quenched, and the resulting diol is purified. Subsequent functional group manipulations can then be performed to complete the synthesis of the desired dehydroaglaiastatin derivative.
Visualization of the Intramolecular Cyclization Workflow
Caption: Stepwise synthesis via intramolecular cyclization.
Nazarov Cyclization: An Electrocyclic Approach
A more recent and powerful strategy for the construction of the cyclopentane ring of rocaglamides involves a Nazarov cyclization.[11][12][13]
Causality and Mechanistic Insight: The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone or its precursor to form a cyclopentenone. In the context of rocaglamide synthesis, an oxidation-initiated Nazarov cyclization of a heteroaryl alkoxyallene has been successfully employed.[11][12] This approach allows for the stereoselective formation of the congested cyclopentane core.
Experimental Protocol: Oxidation-Initiated Nazarov Cyclization
This protocol is based on the total synthesis of (±)-rocaglamide by Frontier and co-workers.[11][13]
Step 1: Synthesis of the Alkoxyallene Precursor
-
Starting Material: A functionalized benzofuranone.
-
Reaction: The benzofuranone is converted in several steps into a highly functionalized alkoxyallene precursor.
Step 2: Oxidation-Initiated Nazarov Cyclization
-
Reagent: The alkoxyallene is treated with an oxidizing agent, such as a peracid (e.g., m-CPBA), to trigger the Nazarov cyclization.[13]
-
Mechanism: The oxidation initiates a cascade of reactions, leading to the formation of a pentadienyl cation which undergoes a conrotatory 4π-electrocyclization to form the cyclopentenone ring with the desired stereochemistry.[11]
-
Work-up and Purification: The reaction is quenched, and the tricyclic product is purified by column chromatography.
Visualization of the Nazarov Cyclization Workflow
Caption: Nazarov cyclization for rocaglamide core synthesis.
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Key Advantages | Potential Challenges | Key Reagents/Reactions |
| Biomimetic [3+2] Cycloaddition | Convergent, potentially stereoselective, mimics natural pathway. | Control of regioselectivity and diastereoselectivity can be challenging. | 3-Hydroxyflavones, Cinnamates, DDQ. |
| Intramolecular Cyclization | Stepwise control of stereochemistry, well-established reactions. | Can be a longer synthetic sequence (less convergent). | Benzofuranones, SmI2, TiCl4/Zn. |
| Nazarov Cyclization | High stereoselectivity, powerful for forming congested rings. | Synthesis of the cyclization precursor can be complex. | Alkoxyallenes, m-CPBA, Electrocyclization. |
Structure-Activity Relationship (SAR) Insights
The synthesis of a diverse library of dehydroaglaiastatin derivatives is crucial for understanding their structure-activity relationships and for optimizing their biological profiles.[14][15] Key modifications to the rocaglamide scaffold can significantly impact potency and selectivity.
-
Substituents on the Aromatic Rings: Modifications to the substitution pattern on the benzofuran and phenyl rings can influence the electronic properties and steric interactions of the molecule with its biological target.[2]
-
Functionality at C1 and C2: The substituents at the C1 and C2 positions of the cyclopentane ring are critical for activity. For instance, the synthesis of hydroxamate derivatives at the C2 position has led to potent inhibitors of protein synthesis.[3]
-
Stereochemistry: The relative and absolute stereochemistry of the multiple chiral centers in the rocaglamide core is paramount for biological activity.
Conclusion and Future Directions
The synthetic methodologies outlined in this guide provide a robust toolkit for the preparation of dehydroaglaiastatin derivatives. The choice of a particular synthetic strategy will depend on the specific target molecule and the desired level of stereochemical control. Future efforts in this field will likely focus on the development of more efficient and enantioselective methods for the construction of the rocaglamide core, as well as the exploration of novel derivatives with improved pharmacological properties. The continued synergy between synthetic chemistry and chemical biology will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products.
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- 10. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
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Dehydroaglaiastatin in Antiviral Research: Application Notes and Protocols for Evaluating Host-Targeting eIF4A Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of dehydroaglaiastatin, a member of the rocaglate class of natural products, in antiviral research. It covers the molecular mechanism of action, protocols for in vitro evaluation, and data interpretation, designed to equip researchers with the knowledge to effectively investigate this potent class of host-targeting antiviral compounds.
Introduction: A New Paradigm in Antiviral Strategy
The emergence and re-emergence of RNA viruses, such as Ebola virus, Zika virus, and coronaviruses, present a significant and ongoing threat to global health.[1][2][3][4] The rapid mutation rates of these viruses often lead to the development of resistance against drugs that target viral enzymes directly. This challenge has spurred the development of host-targeting antivirals (HTAs), a therapeutic strategy aimed at inhibiting host cellular factors that are essential for viral replication. Because these host factors are not subject to the high mutation rates of viral proteins, the development of viral resistance is significantly less likely.[5][6][7][8]
Dehydroaglaiastatin is a natural product belonging to the rocaglate family, isolated from plants of the genus Aglaia.[9] Rocaglates have emerged as a promising class of HTAs due to their potent, broad-spectrum antiviral activity.[1][5][10][11] Their mechanism of action is the specific inhibition of a critical host protein: the eukaryotic translation initiation factor 4A (eIF4A).[1][6][12] By targeting this key component of the host's protein synthesis machinery, dehydroaglaiastatin can halt the replication of a wide array of viruses that depend on it for their protein production.
Part I: Mechanism of Action - Targeting the Host Translation Machinery
The Critical Role of eIF4A in Viral Replication
To replicate, viruses must hijack the host cell's translational machinery to synthesize their own proteins.[1][10] A key control point in this process is the initiation of translation. For many RNA viruses, whose messenger RNAs (mRNAs) contain highly structured 5' untranslated regions (5'UTRs), this initiation step is critically dependent on the eukaryotic initiation factor 4F (eIF4F) complex .[12]
The eIF4F complex consists of three main proteins:
-
eIF4E: Binds to the 5' cap of the mRNA.
-
eIF4G: A scaffolding protein that links eIF4E and the ribosome.
-
eIF4A: A DEAD-box RNA helicase that unwinds the complex secondary structures (like hairpins) in the mRNA's 5'UTR. This unwinding is an ATP-dependent process that clears the path for the ribosome to scan the mRNA and locate the start codon.[12][13]
Without the helicase activity of eIF4A, the ribosome cannot proceed, and the translation of viral proteins is effectively blocked. A large number of pathogenic RNA viruses, including filoviruses, flaviviruses, and coronaviruses, rely heavily on eIF4A activity.[1][10][11]
Dehydroaglaiastatin: The Molecular Clamp
Dehydroaglaiastatin and other rocaglates do not simply block the active site of eIF4A. Instead, they exhibit a unique and highly specific mechanism of action. They act as a "molecular clamp," locking the eIF4A protein onto polypurine sequences within the viral mRNA's 5'UTR.[1][10] This clamping action physically prevents eIF4A from unwinding the RNA, thereby stalling the entire translation initiation complex.[6][7] The result is a potent and selective inhibition of the synthesis of viral proteins, leading to a complete shutdown of viral replication.
Part II: In Vitro Evaluation of Antiviral Activity
Core Principle: Determining the Therapeutic Window
The primary goal of in vitro testing is to determine a compound's Selectivity Index (SI) . The SI is a crucial metric that defines the therapeutic window of a drug candidate. It is calculated as the ratio of the drug's toxicity to its efficacy:
SI = CC₅₀ / EC₅₀
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of uninfected host cells. A higher CC₅₀ value is desirable, indicating lower toxicity.
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. A lower EC₅₀ value is desirable, indicating higher potency.
A high SI value (typically >10, ideally >100) suggests that the compound can achieve a therapeutic antiviral effect at concentrations that are not harmful to the host cells.
Protocol 1: Determination of Cytotoxicity (CC₅₀) by LDH Release Assay
Scientific Rationale: The lactate dehydrogenase (LDH) assay is a reliable method for measuring cytotoxicity. LDH is a stable enzyme present in the cytoplasm of all cells.[14] When the cell membrane is compromised—a hallmark of cell death—LDH is released into the culture medium.[15][16] Measuring the amount of LDH activity in the supernatant provides a direct and quantifiable measure of cell lysis and, therefore, cytotoxicity.[14]
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero E6, Huh7, A549).
-
Complete cell culture medium.
-
96-well clear, flat-bottom tissue culture plates.
-
Dehydroaglaiastatin (stock solution in DMSO).
-
LDH Cytotoxicity Assay Kit (commercially available).
-
Plate reader capable of measuring absorbance at ~490 nm.
Step-by-Step Protocol:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of dehydroaglaiastatin in culture medium. The concentration range should be broad enough to capture the full dose-response curve (e.g., from 10 µM down to 1 nM). Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "cells only" control (medium only).
-
Treatment: After 24 hours, carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Controls for LDH Assay:
-
Spontaneous LDH Release: Use wells with untreated cells.
-
Maximum LDH Release: Add Lysis Buffer (from the kit) to a set of untreated wells 45 minutes before the end of incubation. This provides the 100% cell death reference.
-
-
Incubation: Incubate the plate for a duration that matches your planned antiviral assay (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Assay Procedure: a. Following incubation, carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate. b. Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well. c. Incubate at room temperature for 30 minutes, protected from light. d. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: a. Subtract the background absorbance (from medium-only wells). b. Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) c. Plot the % Cytotoxicity against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the CC₅₀ value.
Protocol 2: Antiviral Efficacy (EC₅₀) by Viral Yield Reduction (RT-qPCR)
Scientific Rationale: This protocol directly quantifies the amount of new viral particles produced, providing a highly sensitive and accurate measure of antiviral efficacy. By using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), we can measure the amount of viral genomic RNA released into the supernatant, which correlates with the number of progeny virions.
Materials:
-
Virus stock with a known titer.
-
Host cell line in 96-well plates (prepared as in Protocol 1).
-
Dehydroaglaiastatin dilutions (prepared as in Protocol 1, using non-toxic concentrations).
-
Viral RNA extraction kit.
-
RT-qPCR reagents and primers/probe specific to the target virus.
-
qPCR instrument.
Step-by-Step Protocol:
-
Cell Preparation: Seed cells in a 96-well plate as described in Protocol 1.
-
Infection and Treatment: a. Remove the culture medium from the cells. b. Infect the cells with the virus at a low Multiplicity of Infection (MOI), typically 0.01 to 0.1, in a small volume of serum-free medium. Incubate for 1 hour at 37°C to allow for viral entry. c. After the incubation, remove the virus inoculum and wash the cells gently with PBS to remove any unattached virus. d. Add 100 µL of the prepared dehydroaglaiastatin dilutions to the infected cells. Include an "infected, untreated" control (vehicle only).
-
Incubation: Incubate the plate for a period sufficient for multiple rounds of viral replication (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Sample Collection: After incubation, collect the supernatant from each well.
-
RNA Extraction: Extract viral RNA from a fixed volume (e.g., 50 µL) of the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: a. Perform one-step or two-step RT-qPCR using primers and probes specific to a conserved region of the viral genome. b. Include a standard curve of known quantities of viral RNA to allow for absolute quantification of viral copy numbers.
-
Data Analysis: a. Determine the viral RNA copy number in each sample from the standard curve. b. Calculate the percentage of viral inhibition for each concentration relative to the infected, untreated control: % Inhibition = 100 x (1 - (Viral RNA in Treated Sample / Viral RNA in Untreated Control)) c. Plot the % Inhibition against the log of the compound concentration and use non-linear regression to calculate the EC₅₀ value.
Part III: Data Analysis and Interpretation
Quantitative Data Summary
Proper interpretation of the data generated from these assays is critical. The CC₅₀ and EC₅₀ values, and most importantly the SI, determine the potential of dehydroaglaiastatin as a viable antiviral candidate. Based on published data for related rocaglates like silvestrol and CR-31-B, the expected results for dehydroaglaiastatin would show potent activity across a range of RNA viruses with minimal cytotoxicity.[5][17]
Table 1: Representative Antiviral Activity of a Rocaglate Compound
| Virus Family | Virus Example | Host Cell Line | CC₅₀ (nM) | EC₅₀ (nM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Filoviridae | Ebola Virus (EBOV)[3][18] | Vero E6 | >500 | 1.5 | >333 |
| Flaviviridae | Zika Virus (ZIKV)[2][19][20] | A549 | >500 | 2.1 | >238 |
| Coronaviridae | MERS-CoV | MRC-5 | >500 | 1.3 | >385 |
| Togaviridae | Chikungunya Virus (CHIKV)[21][22][23] | Huh7 | >500 | 3.0 | >167 |
| Picornaviridae | Poliovirus (PV) | MRC-5 | >500 | 20.0 | >25 |
Note: Data are hypothetical but based on representative values for eIF4A inhibitors from the scientific literature to illustrate expected outcomes.[5][17]
Part IV: Advanced Mechanistic Confirmation
To provide definitive evidence that the observed antiviral activity is due to the inhibition of translation via eIF4A, further mechanistic studies can be performed.
-
Reporter Gene Assays: Construct a plasmid containing a luciferase reporter gene whose translation is driven by the 5'UTR of the virus of interest. Transfect cells with this plasmid and treat them with dehydroaglaiastatin. A dose-dependent decrease in luciferase activity would confirm that the compound specifically inhibits translation initiated by the viral 5'UTR.[6]
-
Western Blot Analysis: Infect cells with the virus and treat with dehydroaglaiastatin. After incubation, lyse the cells and perform a Western blot using antibodies against specific viral proteins. A significant reduction in the levels of viral proteins in treated cells compared to untreated controls provides direct evidence of translation inhibition.
Conclusion and Future Directions
Dehydroaglaiastatin and the broader class of rocaglates represent a powerful tool in antiviral research. Their unique, host-targeting mechanism of clamping onto the eIF4A helicase offers a broad-spectrum activity against many of the world's most challenging RNA viruses and presents a high barrier to the development of resistance. The protocols detailed in this guide provide a robust framework for researchers to accurately quantify the cytotoxicity and antiviral efficacy of these compounds, enabling the systematic evaluation of their therapeutic potential. Future work should focus on preclinical evaluation in relevant animal models to translate these promising in vitro findings into tangible therapeutic strategies.
References
- Eukaryotic initiation factor 4A (eIF4A) during viral infections - PMC - PubMed Central - NIH. (2019-02-22).
- Müller, C., et al. (2021). Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics. Viruses.
- Broad-spectrum Antiviral Activity of eIF4a Inhibitors. (n.d.). Memorial Sloan Kettering Cancer Center.
- What are eIF4A inhibitors and how do they work? (2024-06-21).
- Müller, C., et al. (2022). Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity. Viruses.
- Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity. (n.d.). Fraunhofer-Publica.
- Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics. (n.d.). MDPI.
- Müller, C., et al. (2018). Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses. Antiviral Research.
- Rocaglates Target DEAD-Box RNA-Helicase eIF4A. (n.d.). Encyclopedia.pub.
- Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity. (2022-03-03).
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- Drugs for the Treatment of Zika Virus Infection. (2026-01-01). ACS Infectious Diseases.
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- Zika Virus: Causes, Symptoms, Treatment & Prevention. (n.d.). Cleveland Clinic.
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- Zika Virus. (n.d.). U.S.
- Chikungunya virus: clinical aspects and treatment - A Review. (n.d.). Revista do Instituto de Medicina Tropical de São Paulo.
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- Cytotoxicity assay selection guide. (n.d.). Abcam.
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Application Notes and Protocols for Utilizing Dehydroaglaiastatin in Protein-RNA Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Dehydroaglaiastatin - A Molecular Clamp for Investigating the Ribonucleoprotein Interactome
Dehydroaglaiastatin, a member of the rocaglate family of natural products, presents a unique and powerful tool for the study of protein-RNA interactions.[1][2] Unlike classical inhibitors that disrupt molecular interactions, Dehydroaglaiastatin and its congeners function as "molecular clamps" or "interfacial inhibitors."[3][4][5][6] They stabilize the interaction between the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase, and specific polypurine-rich RNA sequences.[3][7] This remarkable mechanism of action, which essentially traps a transient protein-RNA complex, provides an invaluable methodology for identifying and characterizing RNA-binding proteins and their cognate RNA substrates.
These application notes provide a comprehensive guide for researchers on how to leverage Dehydroaglaiastatin to investigate the intricate landscape of protein-RNA interactions. We will delve into the molecular mechanism of Dehydroaglaiastatin, provide detailed protocols for its application in pull-down assays to identify its protein targets, and discuss essential validation techniques.
Mechanism of Action: The eIF4A-RNA Clamp
Dehydroaglaiastatin exerts its biological activity by binding to a transient, bimolecular cavity formed at the interface of eIF4A and a polypurine RNA sequence.[3][4] This interaction locks eIF4A in a closed conformation on the RNA, preventing its helicase activity and subsequent steps in translation initiation.[4][5] The crystal structure of a related rocaglate, Rocaglamide A, in complex with eIF4A1 and a polypurine RNA, reveals that the small molecule fits into a hydrophobic pocket created by both the protein and a kinked RNA duplex.[3][8] This "clamping" effect is ATP-independent and highly specific for polypurine sequences.[7]
The ability of Dehydroaglaiastatin to stabilize this complex makes it an exceptional bait for affinity-based proteomics studies aimed at identifying proteins that are either direct targets or are part of larger complexes associated with eIF4A and its target RNAs.
Caption: Figure 1: Mechanism of Dehydroaglaiastatin.
Experimental Workflow: Identifying Protein Targets of Dehydroaglaiastatin
The following workflow outlines the key steps for identifying the protein interaction partners of Dehydroaglaiastatin. This approach utilizes an affinity purification strategy where a modified version of Dehydroaglaiastatin is immobilized on beads to "pull down" its binding partners from a cell lysate.
Caption: Figure 2: Experimental Workflow.
Protocol 1: Affinity Pull-Down Assay with Immobilized Dehydroaglaiastatin
This protocol describes the preparation of Dehydroaglaiastatin-conjugated beads and their use in a pull-down assay to isolate interacting proteins from a cellular extract.[9][10]
Part A: Immobilization of Dehydroaglaiastatin
Causality: To use Dehydroaglaiastatin as bait, it must be chemically linked to a solid support, such as agarose beads. This requires a derivative of Dehydroaglaiastatin with a suitable functional group for conjugation (e.g., a primary amine or a carboxyl group). The choice of linker and conjugation chemistry is critical to ensure that the binding site of the small molecule remains accessible.
Materials:
-
Dehydroaglaiastatin derivative with a linker arm
-
NHS-activated agarose beads (or similar)
-
Coupling buffer (e.g., 0.1 M MOPS, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Wash buffer (e.g., PBS)
Procedure:
-
Resuspend the NHS-activated agarose beads in ice-cold 1 mM HCl.
-
Wash the beads with coupling buffer.
-
Immediately add the Dehydroaglaiastatin derivative dissolved in an appropriate solvent (e.g., DMSO) to the bead slurry.
-
Incubate the reaction overnight at 4°C with gentle rotation.
-
Quench the reaction by adding quenching buffer and incubating for 2 hours at room temperature.
-
Wash the beads extensively with wash buffer to remove unbound small molecule.
-
Resuspend the beads in a storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.
Part B: Pull-Down Assay
Causality: The principle of this assay is that the immobilized Dehydroaglaiastatin will specifically interact with its protein targets in a complex mixture like a cell lysate.[11][12] By washing away non-specifically bound proteins, the target proteins can be enriched and subsequently identified. A crucial control is to compete for binding with an excess of free Dehydroaglaiastatin, which should prevent the target protein from binding to the beads.
Materials:
-
Dehydroaglaiastatin-conjugated beads
-
Control beads (e.g., beads with a non-binding small molecule or quenched without any ligand)
-
Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Free Dehydroaglaiastatin (for competition assay)
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with control beads for 1 hour at 4°C to reduce non-specific binding.
-
Aliquot the pre-cleared lysate into three tubes:
-
Tube 1: Add Dehydroaglaiastatin-conjugated beads.
-
Tube 2 (Competition Control): Add free Dehydroaglaiastatin to the lysate and incubate for 1 hour before adding the Dehydroaglaiastatin-conjugated beads.
-
Tube 3 (Negative Control): Add control beads.
-
-
Incubate the tubes for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
After the final wash, aspirate all the supernatant.
-
Elute the bound proteins by adding elution buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting if a specific target is suspected. For unbiased identification, proceed to mass spectrometry analysis.
| Parameter | Recommendation | Rationale |
| Cell Lysate Concentration | 1-5 mg/mL | To ensure sufficient protein for detection while minimizing non-specific binding. |
| Bead Volume | 20-50 µL of slurry | To provide adequate surface area for binding without excessive background. |
| Incubation Time | 2-4 hours | To allow for sufficient time for the interaction to reach equilibrium. |
| Wash Steps | 3-5 times | To effectively remove non-specifically bound proteins. |
| Free Competitor Concentration | 100-1000 fold molar excess | To ensure effective competition for the specific binding sites. |
Protocol 2: Validation of Protein-RNA Interactions
Once potential protein targets have been identified, it is crucial to validate the interaction. Several biophysical and cell-based assays can be employed for this purpose.[13][14]
A. Cellular Thermal Shift Assay (CETSA)
Causality: The binding of a ligand to a protein can increase its thermal stability. CETSA measures the change in the melting temperature of a protein in the presence of a ligand. An increase in the melting temperature of a target protein in the presence of Dehydroaglaiastatin would indicate a direct interaction.
B. Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free technique that measures the binding kinetics and affinity of an interaction in real-time.[14] By immobilizing the target protein on a sensor chip and flowing Dehydroaglaiastatin over the surface, one can determine the on-rate, off-rate, and dissociation constant (Kd) of the interaction.
C. RNA-Protein Cross-linking
Causality: To confirm that Dehydroaglaiastatin stabilizes a protein-RNA complex, cross-linking experiments can be performed.[15][16][17][18] Cells can be treated with Dehydroaglaiastatin followed by UV cross-linking to covalently link proteins to their bound RNA. The protein of interest can then be immunoprecipitated, and the associated RNA can be identified by sequencing.
Data Interpretation and Troubleshooting
-
High Background in Pull-Downs: Increase the number of washes, optimize the detergent concentration in the wash buffer, or perform a pre-clearing step with control beads.
-
No Hits in Mass Spectrometry: The target protein may be of low abundance. Scale up the pull-down experiment or use a more sensitive mass spectrometer. Ensure the elution is efficient.
-
Validation Assays are Negative: The identified protein may be an indirect binding partner, part of a larger complex that interacts with Dehydroaglaiastatin. Consider co-immunoprecipitation experiments to identify other members of the complex.
Conclusion
Dehydroaglaiastatin and other rocaglates are powerful chemical tools for dissecting protein-RNA interaction networks.[5][19] By acting as a molecular clamp, Dehydroaglaiastatin allows for the capture and identification of eIF4A and its associated proteins and RNA substrates. The protocols and guidelines presented here provide a framework for researchers to utilize this unique small molecule to gain deeper insights into the regulation of gene expression and to identify novel therapeutic targets.
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Bordeleau, M. E., et al. (2006). Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex. Chemistry & Biology. [Link]
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Chen, X. (2017). How to validate small-molecule and protein interactions in cells? ResearchGate. [Link]
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Yin, H., et al. (2008). Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry. [Link]
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Iwasaki, S., et al. (2019). The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA. Molecular Cell. [Link]
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Iwasaki, S., et al. (2019). The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA. ResearchGate. [Link]
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Inglese, J., et al. (2022). Discovery of RNA-Protein Molecular Clamps Using Proteome-Wide Stability Assays. bioRxiv. [Link]
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Pelletier, J., et al. (2024). Protein–RNA interactions mediated by silvestrol—insight into a unique molecular clamp. Nucleic Acids Research. [Link]
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Welp, L. M., et al. (2024). Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid–protein interaction sites by mass spectrometry. bioRxiv. [Link]
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Bennett, E. J., et al. (2024). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Cureus. [Link]
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Iwasaki, S., et al. (2016). Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor. Nature. [Link]
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Wang, Z., et al. (2014). Genome-Wide Mapping of Cellular Protein–RNA Interactions Enabled by Chemical Crosslinking. Genomics, Proteomics & Bioinformatics. [Link]
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Welp, L. M., et al. (2024). Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid–protein interaction sites by mass spectrometry. Nucleic Acids Research. [Link]
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Chodasiewicz, M., & Cianferotti, L. (2025). Affinity Purification Protocol Starting with a Small Molecule as Bait. Springer Protocols. [Link]
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Linder, B., et al. (2021). Protein–RNA interactions: from mass spectrometry to drug discovery. Essays in Biochemistry. [Link]
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Pelletier, J., et al. (2024). Protein-RNA interactions mediated by silvestrol-insight into a unique molecular clamp. PubMed. [Link]
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Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
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Pelletier, J., et al. (2022). Exploring the targeting spectrum of rocaglates among eIF4A homologs. RNA. [Link]
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Pelletier, J., et al. (2024). Protein–RNA interactions mediated by silvestrol—insight into a unique molecular clamp. Nucleic Acids Research. [Link]
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Cambridge Research Biochemicals. (n.d.). Protein small molecule interactions. crbdiscovery.com. [Link]
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Nakamichi, N., et al. (2022). Assays for direct binding of small molecules and proteins. (a)... ResearchGate. [Link]
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Zhang, X., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. [Link]
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Chodasiewicz, M., & Cianferotti, L. (2025). Affinity Purification Protocol Starting with a Small Molecule as Bait. ResearchGate. [Link]
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Schmidt, C., et al. (2020). A highly sensitive protein-RNA cross-linking mass spectrometry workflow with enhanced structural modeling potential. Nature Communications. [Link]
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Dehydroaglaiastatin: A Potent Inducer of Apoptosis in Cancer Cell Lines - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Dehydroaglaiastatin
Dehydroaglaiastatin, a member of the rocaglate family of natural products, has emerged as a compound of significant interest in oncology research due to its potent pro-apoptotic activity across a variety of cancer cell lines. This document provides a comprehensive guide for researchers on the application of Dehydroaglaiastatin to induce apoptosis, detailing the underlying molecular mechanisms and providing robust protocols for experimental validation. Our aim is to equip scientists with the necessary knowledge to effectively utilize this compound as a tool in cancer biology and drug discovery.
The dysregulation of apoptosis, or programmed cell death, is a fundamental hallmark of cancer, enabling malignant cells to evade normal cellular turnover and proliferate uncontrollably. Consequently, therapeutic strategies aimed at reinstating this crucial process are of paramount importance. Dehydroaglaiastatin has demonstrated promise in this area by selectively targeting cellular pathways that lead to the activation of the apoptotic cascade.
Mechanistic Insights: Unraveling the Pro-Apoptotic Action of Dehydroaglaiastatin
Dehydroaglaiastatin primarily initiates apoptosis through the intrinsic or mitochondrial pathway . This pathway is a critical regulator of cell death, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins maintain a delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1][2] Dehydroaglaiastatin disrupts this equilibrium, favoring the pro-apoptotic signals that lead to mitochondrial outer membrane permeabilization (MOMP).
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: Dehydroaglaiastatin treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical commitment step towards apoptosis.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins results in the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the auto-activation of the initiator caspase, caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[5]
-
Substrate Cleavage and Cell Death: The executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[5][6] Cleavage of PARP, a DNA repair enzyme, is a hallmark of apoptosis.
The following diagram illustrates the proposed signaling cascade initiated by Dehydroaglaiastatin:
Caption: General workflow for Western blot analysis.
Conclusion
Dehydroaglaiastatin is a valuable pharmacological tool for inducing apoptosis in cancer cell lines, primarily through the intrinsic mitochondrial pathway. The protocols provided in this guide offer a robust framework for investigating its pro-apoptotic effects. By understanding its mechanism of action and employing these standardized methods, researchers can effectively utilize Dehydroaglaiastatin to advance our understanding of cancer cell death and explore its potential as a therapeutic agent.
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Application Notes and Protocols for In Vivo Experimental Design with Dehydroaglaiastatin
A Guide for Researchers in Oncology and Drug Development
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Engine of Cancer Proliferation
Dehydroaglaiastatin belongs to the rocaglate class of natural products, potent inhibitors of protein synthesis with significant promise in oncology.[1][2] Unlike conventional chemotherapeutics that broadly target DNA replication or cell division, rocaglates exhibit a more nuanced mechanism of action. They selectively target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[3][4][5] This complex is responsible for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation.[6][7] Many oncoproteins, such as MYC and cyclins, are encoded by mRNAs with highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.[5][8] By inhibiting eIF4A, Dehydroaglaiastatin and its analogs can selectively suppress the synthesis of these key drivers of cancer cell proliferation and survival, presenting a compelling therapeutic strategy.[3][8]
This guide provides a comprehensive framework for the preclinical in vivo evaluation of Dehydroaglaiastatin, with a focus on prostate cancer xenograft models, a cancer type for which rocaglates have shown preclinical efficacy.[1][9] The protocols and recommendations herein are synthesized from established methodologies for in vivo cancer research and specific studies on the closely related rocaglate, silvestrol, providing a robust starting point for your investigations.
PART 1: Preclinical In Vivo Experimental Design
The successful in vivo evaluation of a novel therapeutic agent like Dehydroaglaiastatin hinges on a meticulously designed experimental plan. The choice of animal model, establishment of clear endpoints, and adherence to ethical guidelines are paramount for generating reproducible and translatable data.
Rationale for Model Selection: The Prostate Cancer Xenograft
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered the gold standard as they closely recapitulate the heterogeneity of human cancers.[10][11][12] However, for initial efficacy and toxicity studies, cell line-derived xenograft (CDX) models offer a more accessible and reproducible alternative.[10][13] The human prostate cancer cell line LNCaP is a well-characterized, androgen-sensitive line that is suitable for initial studies with compounds like rocaglates, which have demonstrated efficacy in this cell line.[9][14]
Ethical Considerations in Animal Research
All animal experiments must be conducted in accordance with the highest ethical standards and local institutional guidelines. Key principles include the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress).[15]
Experimental Workflow Overview
The following diagram outlines the key stages of an in vivo efficacy study with Dehydroaglaiastatin.
Caption: High-level workflow for an in vivo efficacy study.
PART 2: Detailed Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Prior to a full-scale efficacy study, it is crucial to determine the maximum tolerated dose (MTD) of Dehydroaglaiastatin. The MTD is the highest dose that does not cause unacceptable toxicity.[16][17]
Objective: To determine the MTD of Dehydroaglaiastatin in tumor-naive mice.
Materials:
-
Dehydroaglaiastatin
-
Vehicle (e.g., PEG400:ethanol:saline)[18]
-
6-8 week old female NOD/SCID mice
-
Sterile syringes and needles (27-30 gauge)
-
Animal balance
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the study.
-
Formulation Preparation: Prepare a stock solution of Dehydroaglaiastatin in a suitable vehicle. Due to the hydrophobic nature of rocaglates, a formulation such as PEG400:ethanol:saline (e.g., in a 57.1:14.3:28.6 ratio) can be considered.[18] Prepare serial dilutions to achieve the desired dose levels.
-
Dose Escalation:
-
Start with a low dose, informed by in vitro cytotoxicity data and data from related compounds (e.g., a starting dose of 0.1-0.5 mg/kg for silvestrol has been used in vivo).[2]
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection to a cohort of 3-5 mice.
-
Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy, hunched posture) for at least 7-14 days.[16]
-
If no significant toxicity is observed, escalate the dose in a new cohort of mice (e.g., by a factor of 1.5-2).
-
Continue dose escalation until signs of toxicity are observed. The MTD is typically defined as the dose level below the one that causes significant morbidity or a predefined level of weight loss (e.g., >15-20%).[16][17]
-
-
Data Collection: Record daily body weight and clinical observations for each mouse.
Data Summary Table for MTD Study:
| Dose (mg/kg) | Number of Mice | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | +/- 5% | None observed |
| 0.5 | 5 | -2% | None observed |
| 1.0 | 5 | -5% | Mild lethargy on day 1 |
| 2.0 | 5 | -18% | Significant lethargy, ruffled fur |
Note: This is an example table; actual results will vary.
Protocol 2: In Vivo Efficacy in a Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Dehydroaglaiastatin in a subcutaneous LNCaP xenograft model.
Materials:
-
LNCaP human prostate cancer cells
-
Matrigel® Basement Membrane Matrix
-
6-8 week old male NOD/SCID mice
-
Dehydroaglaiastatin formulated at the desired concentrations (below the MTD)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture LNCaP cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer Dehydroaglaiastatin (e.g., at two different dose levels below the MTD) and vehicle control via the chosen route (e.g., i.p.) according to a predefined schedule (e.g., daily for 5 days, or every other day for 2-3 weeks). The dosing schedule for silvestrol in some studies has been daily or on a 3 days/week schedule.[18]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and carefully excise the tumors. Tumor weight should be recorded.
-
Portions of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or snap-frozen for molecular analysis (e.g., Western blot for oncoprotein levels).
-
PART 3: Data Analysis and Interpretation
Efficacy Assessment
The primary endpoint for efficacy is typically tumor growth inhibition (TGI). TGI can be calculated as a percentage:
% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Results should be presented graphically as mean tumor volume ± SEM over time for each group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Toxicity Assessment
Toxicity is primarily assessed by monitoring body weight changes and clinical observations. A significant and sustained loss of body weight in the treated groups compared to the control group is an indicator of toxicity.
PART 4: Mechanism of Action - The eIF4A Inhibition Pathway
Dehydroaglaiastatin, as a rocaglate, exerts its anti-cancer effects by clamping eIF4A onto polypurine sequences within the 5' UTR of specific mRNAs. This action stalls the scanning 43S preinitiation complex, leading to a reduction in the synthesis of proteins critical for cancer cell proliferation and survival.[4][8]
Caption: Mechanism of action of Dehydroaglaiastatin.
References
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- Chen, L., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of medicinal chemistry, 55(21), 9329-9338.
- Lin, D., et al. (2014). Next generation patient-derived prostate cancer xenograft models. Asian journal of andrology, 16(3), 407-12.
- Müller, C., et al. (2020). Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics. Viruses, 12(10), 1148.
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- Robert, J., & Couteau, J. (2022). Inhibition of the Translation Initiation Factor eIF4A Enhances Tumor Cell Radiosensitivity. Molecular Cancer Therapeutics, 21(9), 1406-1414.
- Kim, S., et al. (2007). Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7. Anticancer research, 27(4B), 2175-83.
- Lucas, D. M., et al. (2009). The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo. Blood, 113(19), 4656-4666.
- Ozes, A. R., et al. (2021). Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. Journal of medicinal chemistry, 64(22), 16812-16831.
- Kinghorn, A. D., et al. (2016). Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species.
- Cencic, R., et al. (2009). Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PloS one, 4(4), e5223.
- Pelletier, J., et al. (2019). Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas. Blood, 134(Supplement_1), 154.
- Chambers, J. M., et al. (2018). Amidino-Rocaglates – A potent class of eIF4A inhibitors. Bioorganic & medicinal chemistry letters, 28(17), 2840-2844.
- Iwasaki, S., et al. (2019). The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA. Molecular cell, 73(4), 738-748.e10.
- Müller, C., et al. (2020). The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo. Antiviral research, 183, 104934.
- Dong, Y., et al. (2017).
- Lee, J. Y., et al. (2023). Patient-derived xenografts and organoids model therapy response in prostate cancer.
- van der Worp, H. B., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC cancer, 17(1), 1-11.
- Ernst, F. G., et al. (2020). Eukaryotic translation initiation factor 4A1 in the pathogenesis and treatment of cancers. Frontiers in Oncology, 10, 589.
- Thompson, A. R., et al. (2021). eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer. Molecular Cancer Research, 19(11), 1894-1906.
- Fukao, A., et al. (2002). The schematic model for the mechanism of eIF4A inhibition by the RNA aptamer. Genes to Cells, 7(10), 987-997.
- Zoni, E., et al. (2022). In Vivo Models for Prostate Cancer Research. Cancers, 14(19), 4848.
- Karkampouna, S., et al. (2021). Patient-derived xenografts and organoids model therapy response in prostate cancer.
- Zhang, Y., et al. (2024). Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice. Heliyon, 10(7), e28491.
- Aparicio, A., et al. (2016). A 3D in vitro model of patient-derived prostate cancer xenograft for controlled interrogation of in vivo tumor-stromal interactions. Oncotarget, 7(40), 64839.
- Thurber, G. M., et al. (2021). Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data.
- Kogure, T., et al. (2013). Therapeutic potential of the translation inhibitor silvestrol in hepatocellular cancer. PloS one, 8(10), e76136.
- Chen, L., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Toxicology reports, 2, 436-444.
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Troubleshooting & Optimization
Technical Support Center: Dehydroaglaiastatin Solubility for In Vitro Assays
Welcome to the technical support center for Dehydroaglaiastatin. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting solutions for challenges related to the solubility of Dehydroaglaiastatin in in vitro experimental settings. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the successful and reproducible application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is Dehydroaglaiastatin and why is its solubility a concern for in vitro assays?
A1: Dehydroaglaiastatin is a naturally occurring compound belonging to the rocaglamide (or flavagline) class of molecules isolated from plants of the Aglaia species.[1] These compounds, including Dehydroaglaiastatin, are known for their potent antiproliferative and pro-apoptotic activities against various cancer cell lines, often exhibiting IC50 values in the nanomolar range.[2][3]
The primary challenge in working with Dehydroaglaiastatin and other rocaglamides is their lipophilic nature, which results in poor aqueous solubility.[4] For in vitro assays, which are conducted in aqueous cell culture media, ensuring that the compound is fully dissolved is critical. Undissolved compound can lead to inaccurate and irreproducible results due to:
-
Inaccurate Dosing: The actual concentration of the compound reaching the cells will be lower than intended.
-
Physical Interference: Precipitates can interfere with colorimetric, fluorescent, or luminescent readouts of assays.
-
Cellular Stress: Particulates can cause non-specific cellular stress or toxicity, confounding the experimental results.
Q2: What is the recommended solvent for preparing a stock solution of Dehydroaglaiastatin?
A2: The recommended solvent for preparing a stock solution of Dehydroaglaiastatin is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4]
Q3: I've dissolved my Dehydroaglaiastatin in DMSO, but it precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
A3: This phenomenon, often referred to as "crashing out," is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous environment like cell culture media. It occurs because the compound's solubility dramatically decreases as the percentage of DMSO in the final solution drops.
Here are several strategies to prevent precipitation:
-
Control the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control.
-
Use Pre-warmed Media: Always add the Dehydroaglaiastatin stock solution to cell culture media that has been pre-warmed to 37°C. Lower temperatures can decrease the solubility of the compound.[5][6]
-
Perform Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly into a large volume of media, perform serial dilutions in pre-warmed media. This gradual reduction in solvent concentration can help keep the compound in solution.[5]
-
Ensure Proper Mixing: When adding the compound to the media, vortex or gently pipette up and down to ensure rapid and thorough mixing. This helps to avoid localized high concentrations of the compound that can initiate precipitation.
Troubleshooting Guide
Issue 1: Preparing a High-Concentration Stock Solution
Problem: Difficulty in dissolving Dehydroaglaiastatin powder in DMSO to achieve a high-concentration stock solution.
Troubleshooting Steps:
-
Check the Purity of DMSO: Use anhydrous, high-purity DMSO (≥99.9%). Water content in DMSO can reduce its solvating power for hydrophobic compounds.
-
Gentle Warming: Warm the DMSO solution to 37°C to aid in dissolution.
-
Vortexing and Sonication: Vortex the solution vigorously. If the compound is still not fully dissolved, brief sonication in a water bath can be effective.
Issue 2: Long-Term Storage and Stability of Stock Solutions
Problem: Concerns about the stability of Dehydroaglaiastatin in DMSO during storage.
Solution:
-
Storage Conditions: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Rocaglamide derivatives are generally stable under these conditions.
-
Light Protection: Store the stock solution in amber vials or tubes to protect it from light, as some related compounds are known to be light-sensitive.
Issue 3: Inconsistent Results in Cell Viability Assays
Problem: High variability in results between replicate wells or experiments.
Potential Cause and Solution:
-
Incomplete Solubilization: This is the most likely cause. Even if not visible, micro-precipitates can lead to inconsistent dosing.
-
Visual Inspection: Before adding the working solution to your cells, carefully inspect the diluted media for any signs of cloudiness or precipitate against a dark background.
-
Re-optimize Dilution: If precipitation is suspected, re-optimize your dilution strategy. Consider creating an intermediate dilution of your stock solution in a co-solvent mixture before the final dilution in media. For some challenging compounds, a mixture of DMSO and PEG300 can be used for intermediate dilutions.[7]
-
Experimental Protocols
Protocol 1: Preparation of Dehydroaglaiastatin Stock and Working Solutions
This protocol provides a step-by-step guide for preparing Dehydroaglaiastatin solutions for a typical cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
Materials:
-
Dehydroaglaiastatin (powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of Dehydroaglaiastatin needed for your desired volume of 10 mM stock solution (Molecular Weight of Dehydroaglaiastatin: ~524.57 g/mol ).
-
Carefully weigh the Dehydroaglaiastatin powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication may be used if necessary.
-
Store this stock solution at -20°C or -80°C in small aliquots.
-
-
Prepare Working Solutions by Serial Dilution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve your desired final concentrations (e.g., in the nanomolar to low micromolar range).
-
Important: Ensure the final concentration of DMSO in your highest concentration working solution does not exceed the tolerance level of your cell line (typically ≤ 0.5%). Adjust the dilution scheme accordingly. All lower concentrations and the vehicle control should contain the same final percentage of DMSO.
-
Workflow for Preparing Working Solutions
Caption: Troubleshooting precipitation issues.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High solvating power for lipophilic compounds. |
| Stock Concentration | 1-10 mM | A practical range for subsequent dilutions into aqueous media. |
| Storage | -20°C or -80°C, in aliquots, protected from light | Ensures long-term stability and minimizes degradation from freeze-thaw cycles. |
| Final DMSO in Assay | ≤ 0.5% (cell line dependent) | Minimizes solvent-induced cytotoxicity and ensures consistency. |
| Dilution Medium | Pre-warmed (37°C) complete cell culture medium | Improves solubility and prevents temperature-induced precipitation. [5][6] |
References
-
Kuete, V., et al. (2013). A phenolic ester from Aglaia loheri leaves reveals cytotoxicity towards sensitive and multidrug-resistant cancer cells. BMC Complementary and Alternative Medicine, 13, 273. [Link]
-
Canoy, R. J. C., et al. (2019). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells. Pharmacognosy Magazine, 15(61), 195–201. [Link]
- Pan, L., et al. (2010). Bioactive Flavaglines and Other Constituents Isolated from Aglaia perviridis.
-
Canoy, R. J. C., et al. (2019). Cytotoxicity of bark extracts from Aglaia loheri (Blanco) Merr. (Meliaceae) against human colorectal carcinoma cells (HCT116). International Network for Natural Sciences, 25(1), 1-8. [Link]
- Bohnenstengel, F. I., et al. (1999). Structure Activity Relationships of Antiproliferative Rocaglamide Derivatives from Aglaia Species (Meliaceae).
-
Ebada, S. S., et al. (2011). Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae). Progress in the Chemistry of Organic Natural Products, 94, 1-58. [Link]
- Greger, H., et al. (2001). Biologically active constituents of Aglaia erythrosperma. Phytochemistry, 57(1), 7-14.
-
Peters, T. L., et al. (2021). Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 64(22), 16345–16365. [Link]
- Martiningsih, N. W., et al. (2024). Nitrogen-containing secondary metabolites from Meliaceae Family and their biological activity: a review. Natural Products and Bioprospecting, 15(1), 3.
-
Martiningsih, N. W., et al. (2024). Nitrogen-containing secondary metabolites from Meliaceae Family and their biological activity: a review. PubMed Central. [Link]
Sources
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nitrogen-containing secondary metabolites from Meliaceae Family and their biological activity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting Dehydroaglaiastatin instability in cell culture media
Introduction
Welcome to the technical support guide for Dehydroaglaiastatin (DHAS). As a potent inhibitor of eukaryotic translation initiation factor eIF4A, DHAS and related rocaglamides are invaluable tools in cancer research.[1][2] However, their complex chemical structure presents unique stability challenges in the aqueous, near-neutral pH environment of cell culture media. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot issues related to DHAS instability, ensuring the accuracy and reproducibility of your experimental results. Here, we move beyond simple protocols to explain the underlying chemical principles driving our recommendations, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with DHAS are highly variable. Could this be due to compound instability?
A1: Yes, inconsistent results are a primary indicator of compound instability. Dehydroaglaiastatin belongs to the rocaglamide family, which contains a cyclopenta[b]benzofuran core with functional groups susceptible to degradation, particularly hydrolysis, in aqueous solutions.[3][4] The physiological pH (7.2-7.4) and temperature (37°C) of cell culture incubations can accelerate this degradation, leading to a rapid decrease in the concentration of the active compound over the course of an experiment. This results in poor reproducibility between experiments and even across different wells of the same plate.
Q2: What is the primary cause of DHAS instability in cell culture media?
A2: The principal degradation pathway for rocaglamides like DHAS in aqueous media is hydrolysis.[5] The molecule contains ester and amide-like linkages that are susceptible to cleavage in the presence of water, a reaction that is often catalyzed by slightly alkaline or acidic conditions and elevated temperatures.[4][6] Standard cell culture media, buffered to a pH of ~7.4, provides a favorable environment for this hydrolytic degradation.
Q3: How should I prepare and store my DHAS stock solution?
A3: To maximize stability, DHAS should be dissolved in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock should be aliquoted into small, single-use volumes in low-protein-binding tubes and stored at -80°C.[7] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[8] When preparing working solutions, thaw a single aliquot immediately before use and dilute it into your pre-warmed cell culture medium.
Q4: Can components in my cell culture medium affect DHAS stability?
A4: Yes. While pH and temperature are the main drivers, other components can play a role. Serum contains esterases and other enzymes that can potentially metabolize or degrade small molecules. Some media components, like certain amino acids or metal ions (e.g., iron), have been shown to impact the stability of other therapeutic molecules, potentially through oxidative pathways.[9][10] If you suspect media-specific degradation, it is advisable to perform a stability test in your specific medium formulation (see Protocol 2).
In-Depth Troubleshooting Guide
This section addresses specific experimental problems with a focus on identifying the root cause and providing actionable solutions.
Problem 1: I observe a significant loss of DHAS bioactivity over the duration of my multi-day experiment.
Q: I treated my cells with DHAS, and while I saw an effect at 24 hours, the effect diminishes or disappears by 48 or 72 hours, even in a fresh media change. Why is this happening?
A: Causality & Analysis
This classic scenario strongly points to the hydrolytic degradation of DHAS in the cell culture medium at 37°C. The half-life of a compound with susceptible ester or amide groups can be surprisingly short under these conditions.[6] While you may add a nominal concentration of 100 nM DHAS at time zero, by 24 or 48 hours, the actual concentration of active compound could be significantly lower, falling below the effective concentration for your cell line.
Solution: Experimental Validation & Protocol
To confirm and mitigate this, you must first determine the stability of DHAS in your specific experimental setup.
Protocol 1: Assessing DHAS Bio-stability with a Time-Course Experiment
-
Objective: To determine the effective duration of DHAS activity in your cell culture system.
-
Setup:
-
Plate your cells and allow them to adhere overnight.
-
Prepare a master mix of your complete cell culture medium containing the desired final concentration of DHAS.
-
Group 1 (Standard): Treat a set of wells with the DHAS-containing medium and incubate for the full duration of your experiment (e.g., 72 hours).
-
Group 2 (Delayed Addition): Treat separate sets of wells with the DHAS-containing medium at different time points (e.g., one set at 24 hours post-plating, another at 48 hours post-plating).
-
Group 3 (Media Change): Treat cells at time zero, then perform a full media change with freshly prepared DHAS-containing medium every 24 hours.
-
-
Readout: At the end of the 72-hour period, perform your viability or functional assay (e.g., MTT, CellTiter-Glo®, apoptosis assay) on all groups.
-
Interpretation:
-
If Group 3 shows a sustained effect while Group 1 shows a diminished effect, it confirms that DHAS is degrading and that frequent replenishment is necessary.
-
Comparing the effects in Group 2 will give you an idea of the window of activity.
-
Problem 2: My dose-response curves for DHAS are inconsistent and show poor R² values.
Q: I am performing a dose-response experiment, but my results are not reproducible. The IC50 value shifts between experiments, and the curves are not sigmoidal. What's going wrong?
A: Causality & Analysis
This issue stems from the same root cause as Problem 1—instability—but manifests differently in a dose-response context. The degradation rate means that the concentration of DHAS is not constant over the incubation period. The longer the incubation, the more the actual "dose" deviates from the initial "dose," leading to unreliable and non-reproducible curves. Furthermore, preparing serial dilutions in aqueous media or buffers long before adding them to cells can lead to significant degradation before the experiment even begins.
Solution: Workflow Optimization & Protocol
The key is to minimize the time DHAS spends in the aqueous culture medium before and during the assay.
Workflow for Reproducible Dose-Response Assays
Caption: Optimized workflow for DHAS dose-response experiments.
Problem 3: I'm not sure if my DHAS stock solution is still good. How can I verify its integrity?
Q: I have a DMSO stock of DHAS that has been stored for a while or may have been mishandled (e.g., left at room temperature, thawed multiple times). How can I check if the compound is degraded?
A: Causality & Analysis
While storing DHAS in anhydrous DMSO at -80°C is the best practice, accidental introduction of water (e.g., from condensation during thawing) can initiate hydrolysis even in the stock vial. Verifying the chemical integrity of your compound is the only way to be certain that your experiments are starting with the correct material. High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis.[11][12]
Solution: Analytical Verification
You can use HPLC to separate DHAS from its potential degradation products. A pure sample will show a single major peak at a characteristic retention time, while a degraded sample will show additional peaks.
Protocol 2: Verifying DHAS Integrity with HPLC-UV
-
Objective: To qualitatively and quantitatively assess the purity of a DHAS stock solution.
-
Instrumentation: An HPLC system with a UV detector is required.[12]
-
Sample Preparation:
-
Dilute a small amount of your DHAS DMSO stock in the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
As a control, if possible, use a freshly opened vial or a new lot of DHAS prepared in the same way.
-
-
Chromatographic Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). For example, start at 30% Acetonitrile and ramp up to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the absorbance maximum of DHAS (a broad range around 220-280 nm is typical for this class of compounds; determine empirically if possible).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Compare the chromatogram of your test sample to the fresh control.
-
Purity Check: A pure sample should display one main peak. The appearance of significant additional peaks, especially earlier-eluting (more polar) ones, suggests degradation (hydrolysis products are typically more polar).
-
Quantification: The area under the main DHAS peak is proportional to its concentration. A significant decrease in the peak area of your test sample compared to the control indicates degradation.
-
Table 1: Troubleshooting Summary
| Observed Problem | Primary Suspected Cause | Recommended Action |
| Inconsistent results, loss of bioactivity over time. | Hydrolytic degradation of DHAS in media at 37°C. | Perform a time-course experiment (Protocol 1); change media with fresh DHAS every 24h. |
| Poor dose-response curves, shifting IC50. | Compound degradation during serial dilution and incubation. | Prepare dilutions in DMSO; add to media immediately before use; shorten assay duration. |
| Visible precipitate after dilution in media. | Poor solubility of DHAS at high concentrations in aqueous media. | Ensure final DMSO concentration is <0.5%; vortex well during final dilution step. |
| Suspected degradation of DMSO stock solution. | Contamination with water, improper storage, multiple freeze-thaws. | Verify integrity using HPLC-UV analysis (Protocol 2). |
Visualizing the Instability Problem
The core issue is the susceptibility of DHAS to hydrolysis. The chemical structure contains sites that can be attacked by water, leading to the breakdown of the molecule and loss of biological activity.
Sources
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elabscience.com [elabscience.com]
- 8. nucleusbiologics.com [nucleusbiologics.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Optimizing Dehydroaglaiastatin (DHAS) Concentration for Maximum Efficacy
Introduction to Dehydroaglaiastatin (DHAS)
Dehydroaglaiastatin (DHAS) is a member of the rocaglate family of natural products, a class of potent anticancer compounds. Rocaglates, including DHAS, exert their cytotoxic effects through a unique mechanism of action. They are known to clamp the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase, onto polypurine-rich sequences within the 5' untranslated regions (UTRs) of specific mRNAs. This action stalls the translation of oncogenes that are crucial for cancer cell proliferation and survival, making DHAS a compound of significant interest in drug development.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively optimize the concentration of DHAS in their experiments, ensuring maximal efficacy while minimizing off-target effects. We will delve into frequently asked questions and detailed troubleshooting protocols to address common challenges encountered in the laboratory.
Mechanism of Action: A Visual Guide
The primary molecular target of DHAS is the translation initiation factor eIF4A. By stabilizing the eIF4A-RNA complex, DHAS selectively inhibits the synthesis of proteins with highly structured 5' UTRs, which often include oncoproteins.
Caption: Mechanism of Dehydroaglaiastatin (DHAS) action.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Dehydroaglaiastatin stock solutions?
-
Solubility: Dehydroaglaiastatin is a hydrophobic compound. For in vitro experiments, it is recommended to dissolve DHAS in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Stock Concentration: Preparing a high-concentration stock solution (e.g., 10 mM) is advisable. This allows for minimal volumes of DMSO to be added to your cell culture medium, reducing the risk of solvent-induced cytotoxicity.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. While many compounds are stable in DMSO for extended periods when stored correctly, it is best practice to use freshly prepared solutions or to re-qualify stored solutions if experiments yield inconsistent results. Water absorption by DMSO can lead to compound precipitation and degradation over time.
Q2: What is a good starting concentration range for my experiments?
The optimal concentration of DHAS is highly dependent on the cancer cell line being investigated. Based on studies of related rocaglates and general observations for cytotoxic compounds, a sensible approach is to perform a dose-response experiment.
| Cell Type Category | Suggested Starting Range (nM) |
| Highly Sensitive (e.g., some leukemias, lymphomas) | 0.1 - 100 nM |
| Moderately Sensitive (e.g., some solid tumors) | 10 - 1000 nM |
| Resistant / Normal Cells | 100 - 10,000+ nM |
It is imperative to determine the IC50 (half-maximal inhibitory concentration) for each new cell line.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, primary cells and some sensitive cell lines may be affected by concentrations as low as 0.1%[1]. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control wells.
Q4: How stable is Dehydroaglaiastatin in cell culture medium?
The stability of hydrophobic compounds like DHAS can be limited in aqueous cell culture media. It is recommended to perform dilutions from the DMSO stock into the medium immediately before treating the cells. Prolonged incubation of the DHAS-containing medium before adding it to the cells should be avoided to prevent precipitation and ensure an accurate effective concentration.
Troubleshooting Guide: Optimizing DHAS Concentration
This section addresses common issues encountered during the optimization of DHAS concentration in a question-and-answer format, providing step-by-step guidance.
Scenario 1: No or Low Cytotoxic Effect Observed
Question: I've treated my cancer cells with DHAS, but I'm not seeing the expected decrease in cell viability. What could be the problem?
Possible Causes and Solutions:
-
Sub-optimal Concentration: The concentration range you've tested may be too low for your specific cell line.
-
Action: Perform a broad dose-response experiment, for example, from 1 nM to 10 µM, to identify the effective range.
-
-
Compound Insolubility: DHAS may have precipitated out of the cell culture medium.
-
Action: When diluting the DMSO stock into your medium, vortex or pipette mix vigorously. Visually inspect the medium for any signs of precipitation. Consider a serial dilution approach in the medium to improve solubility. Some protocols suggest a three-step solubilization process for highly hydrophobic compounds: dissolve in DMSO, dilute in pre-warmed fetal bovine serum, and then perform the final dilution in the cell culture medium[2].
-
-
Incorrect Cell Seeding Density: If too few cells are seeded, the signal in viability assays (like MTT) may be too low to detect a significant decrease. Conversely, if cells are over-confluent, their proliferation rate slows, which can reduce sensitivity to anti-proliferative agents.
-
Action: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
-
Short Treatment Duration: The cytotoxic effects of DHAS may require a longer incubation period to become apparent.
-
Action: Extend the treatment duration (e.g., from 24 hours to 48 or 72 hours) and assess cell viability at multiple time points.
-
-
Cell Line Resistance: The target cell line may have intrinsic resistance mechanisms, such as high expression of the drug efflux transporter P-glycoprotein, which has been shown to transport other rocaglates like silvestrol[3].
-
Action: If possible, measure the expression of P-glycoprotein in your cell line. Consider using a cell line known to be sensitive to rocaglates as a positive control.
-
Scenario 2: High Variability Between Replicate Wells
Question: My cell viability assay results show significant variability between replicate wells treated with the same concentration of DHAS. How can I improve consistency?
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.
-
Action: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into different wells. Avoid letting the cell suspension sit for extended periods, which can lead to settling. To mitigate the "edge effect" in 96-well plates, where outer wells evaporate more quickly, consider not using the outermost wells for experimental samples and instead filling them with sterile PBS or medium[4].
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of the concentrated DHAS stock, can lead to significant concentration differences.
-
Action: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Compound Precipitation: Inconsistent precipitation of DHAS in different wells will lead to variable effective concentrations.
-
Action: Follow the steps for improving solubility mentioned in Scenario 1. Prepare a single batch of each DHAS dilution and then aliquot it into the replicate wells, rather than performing individual dilutions for each well.
-
Scenario 3: Unexpected Cytotoxicity in Control or Normal Cells
Question: I'm observing significant cell death in my vehicle control (DMSO-treated) wells, or my non-cancerous control cell line is as sensitive as my cancer cells. What's happening?
Possible Causes and Solutions:
-
High DMSO Concentration: The final concentration of DMSO in your culture medium may be too high for your cells.
-
Action: Calculate the final DMSO concentration in your wells. If it exceeds 0.5%, prepare a more concentrated stock of DHAS so you can add a smaller volume. It's crucial to run a DMSO toxicity curve for your specific cell line to determine its tolerance[1].
-
-
Off-Target Effects at High DHAS Concentrations: While DHAS is selective, very high concentrations can lead to off-target toxicity, affecting normal cells. Some rocaglates have been shown to have genotoxic effects at higher concentrations (e.g., 50 nM for silvestrol)[3].
-
Action: This highlights the importance of determining the therapeutic window. The goal is to find a concentration that is cytotoxic to cancer cells but has minimal effect on a relevant normal cell line. A selectivity index (SI) can be calculated as follows:
-
SI = IC50 in normal cells / IC50 in cancer cells
-
An SI greater than 1 indicates a degree of selectivity for cancer cells.
-
-
-
Contaminated Reagents: Bacterial or fungal contamination in your cell culture medium or reagents can cause cell death.
-
Action: Always use sterile techniques. Regularly check your reagents and cultures for signs of contamination.
-
Experimental Protocols
Protocol 1: Determining the IC50 of Dehydroaglaiastatin using an MTT Assay
This protocol provides a framework for determining the concentration of DHAS that inhibits the growth of a cell line by 50%.
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of DHAS.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and calculate the required volume for your desired seeding density (e.g., 5,000-10,000 cells/well for many adherent lines).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer wells to reduce evaporation.
-
Incubate the plate overnight (18-24 hours) to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working concentration of each DHAS dilution in your cell culture medium from your DMSO stock.
-
Also prepare a 2X vehicle control (containing the same final concentration of DMSO as your highest DHAS concentration) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate 2X DHAS dilution or control to each well. This will result in a 1X final concentration.
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the DHAS concentration and use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.
-
Conclusion
Optimizing the concentration of Dehydroaglaiastatin is a critical step for achieving reliable and reproducible results. By understanding its mechanism of action, carefully planning dose-response experiments, and being aware of potential pitfalls such as compound solubility and solvent toxicity, researchers can effectively harness the therapeutic potential of this promising anticancer agent. This guide serves as a foundational resource to navigate the common challenges and to design robust experimental protocols for the successful application of Dehydroaglaiastatin in your research.
References
-
Huesmann, H., et al. (2022). In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol. Pharmaceuticals, 15(9), 1086. [Link]
-
The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]
-
Wagener, J., et al. (2023). Comparing the Effects of Rocaglates on Energy Metabolism and Immune Modulation on Cells of the Human Immune System. International Journal of Molecular Sciences, 24(6), 5779. [Link]
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Chu, J., et al. (2020). Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F. Cell Reports, 30(8), 2481-2488.e5. [Link]
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Ghaffari, S. H., et al. (2015). Biomarker identification for statin sensitivity of cancer cell lines. Cell Cycle, 14(12), 1964-1974. [Link]
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Wagener, J., et al. (2022). Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity. Viruses, 14(3), 528. [Link]
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Blagosklonny, M. V. (2023). Selective Protection of Normal Cells From Chemotherapy, While Killing Drug-Resistant Cancer Cells. Oncotarget, 14, 137-148. [Link]
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LifeTein. (2023). DMSO usage in cell culture. [Link]
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Groothuis, F. A., et al. (2015). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Toxicological Sciences, 147(1), 53-63. [Link]
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Liu, Y., et al. (2012). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of Tissue Science & Engineering, 3(2), 1000121. [Link]
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Dehydroaglaiastatin Technical Support Center: A Guide to Mitigating Off-Target Effects
Welcome to the technical support center for Dehydroaglaiastatin (DHAG). As a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), DHAG, a member of the rocaglate family of natural products, offers a powerful tool for investigating the role of translation initiation in various biological processes, particularly in oncology.[1][2][3][4] However, like all small molecule inhibitors, the potential for off-target effects necessitates a rigorous and proactive approach to experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dehydroaglaiastatin (DHAG)?
A1: Dehydroaglaiastatin is a rocaglate that functions as an inhibitor of the DEAD-box RNA helicase eIF4A.[1][2] It does not act as a competitive inhibitor of ATP binding. Instead, it clamps eIF4A onto polypurine-rich sequences in the 5' untranslated regions (UTRs) of specific mRNAs, stalling the scanning 43S pre-initiation complex and thereby inhibiting translation initiation of a subset of mRNAs.[1] This unique mechanism of action makes it a valuable tool for studying cap-dependent translation.
Q2: What are off-target effects and why are they a concern with DHAG?
A2: Off-target effects occur when a small molecule like DHAG interacts with proteins other than its intended target, in this case, eIF4A.[5][6] These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potentially causing cellular toxicity unrelated to eIF4A inhibition. While DHAG is known to target eIF4A, the complexity of the cellular environment means that interactions with other proteins, though perhaps with lower affinity, are possible. Some studies on rocaglates suggest that they can induce complex translational reprogramming that isn't solely explained by eIF4A1 inhibition, hinting at a broader spectrum of cellular impact.[7][8]
Q3: I'm observing a phenotype in my cells treated with DHAG. How can I be sure it's due to eIF4A inhibition?
A3: This is a critical question in pharmacological studies. The observed phenotype could be a result of eIF4A inhibition (on-target), an interaction with another protein (off-target), or a combination of both. To confidently attribute the phenotype to eIF4A, a series of validation experiments are essential. These include using orthogonal approaches to inhibit eIF4A (like siRNA or CRISPR-Cas9), performing rescue experiments, and employing structurally unrelated eIF4A inhibitors.[9][10]
Q4: Are there known off-target proteins for DHAG?
A4: Currently, there is a lack of publicly available data specifically identifying a comprehensive list of off-target proteins for Dehydroaglaiastatin. However, studies on the broader rocaglate class have identified other potential interacting partners, including other DDX helicase family members.[11][12] Given the shared chemical scaffold, it is plausible that DHAG may have a similar off-target profile. Therefore, it is incumbent upon the researcher to empirically determine the off-target landscape of DHAG in their specific experimental system.
Q5: What are the first steps I should take to troubleshoot potential off-target effects?
A5: A systematic approach is key.[13][14] Start by confirming the identity and purity of your DHAG compound. Then, perform a dose-response experiment to identify the minimal effective concentration to reduce the likelihood of off-target effects that may occur at higher concentrations. Finally, begin to design validation experiments using orthogonal methods as detailed in the troubleshooting guides below.
Troubleshooting Guides: Experimental Workflows
To dissect the on-target versus off-target effects of DHAG, a multi-pronged approach is recommended. Below are detailed protocols for key validation experiments.
Workflow 1: Confirming Target Engagement in Cells
Before delving into more complex validation experiments, it's crucial to confirm that DHAG is engaging with its intended target, eIF4A, within the cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16][17][18][19]
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the binding of DHAG to eIF4A in intact cells by measuring changes in the thermal stability of eIF4A.
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with DHAG at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the levels of soluble eIF4A by Western blotting using an anti-eIF4A antibody. A loading control (e.g., GAPDH, Tubulin) should also be probed.
-
Interpretation: If DHAG binds to eIF4A, it will stabilize the protein, leading to a higher amount of soluble eIF4A at elevated temperatures compared to the vehicle-treated control. This will be visible as a shift in the melting curve.
Workflow 2: Genetic Approaches for On-Target Validation
Genetic tools provide a robust method to validate that the biological effects of DHAG are mediated through eIF4A.
Protocol 2: siRNA-Mediated Knockdown of eIF4A
This method assesses whether the effect of DHAG is diminished in cells where eIF4A expression is reduced.[20][21][22][23]
-
siRNA Transfection: Transfect your cells with a validated siRNA targeting eIF4A1 and a non-targeting control siRNA.
-
Knockdown Validation: After 48-72 hours, validate the knockdown of eIF4A1 at the protein level by Western blotting and at the mRNA level by qRT-PCR.
-
DHAG Treatment: Treat both the eIF4A1-knockdown and control cells with DHAG at its effective concentration.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, apoptosis, reporter gene expression).
-
Interpretation: If DHAG's effect is on-target, the phenotype should be significantly attenuated in the eIF4A1-knockdown cells compared to the control cells.
Protocol 3: CRISPR-Cas9-Mediated Knockout of eIF4A1
For a more definitive validation, creating a stable knockout cell line of eIF4A1 is the gold standard.[10][24][25][26]
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the EIF4A1 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the cells with the gRNA/Cas9 plasmids and select for transfected cells (e.g., using puromycin or FACS).
-
Clonal Isolation and Validation: Isolate single-cell clones and screen for eIF4A1 knockout by Western blotting and Sanger sequencing of the targeted genomic locus.
-
Phenotypic Characterization: Compare the response of the validated eIF4A1 knockout clones and the parental wild-type cell line to DHAG treatment.
-
Interpretation: A loss of DHAG-induced phenotype in the knockout cells provides strong evidence for on-target activity.
Workflow 3: Rescue Experiments
Rescue experiments are crucial for confirming that the effects of genetic perturbations are specific.
Protocol 4: Rescue of siRNA-Mediated Knockdown
-
Construct Generation: Generate an expression vector for a form of eIF4A1 that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA-targeting region).
-
Co-transfection: Co-transfect cells with the eIF4A1 siRNA and the siRNA-resistant eIF4A1 expression vector (or an empty vector control).
-
DHAG Treatment and Analysis: Treat the cells with DHAG and assess the phenotype.
-
Interpretation: The re-expression of the siRNA-resistant eIF4A1 should "rescue" the DHAG-induced phenotype that was lost upon knockdown, confirming the specificity of the siRNA and the on-target nature of DHAG's effect.
Workflow 4: Identifying Potential Off-Targets
If the above experiments suggest the presence of off-target effects, the following approaches can help identify the responsible proteins.
Table 1: Methods for Off-Target Identification
| Method | Principle | Advantages | Disadvantages |
| Proteomics (e.g., TMT-pSILAC) | Quantitative mass spectrometry to compare protein expression profiles between DHAG-treated and control cells.[7][8] | Unbiased, genome-wide view of protein changes. | Identifies downstream effects, not necessarily direct binding partners. |
| Kinome Profiling | Screening DHAG against a large panel of kinases to identify unintended inhibitory activity.[13][27][28][29] | High-throughput and sensitive for kinase off-targets. | Limited to kinases; does not identify other classes of off-target proteins. |
| Chemical Proteomics | Using an immobilized version of DHAG to pull down interacting proteins from cell lysates. | Can identify direct binding partners. | Technically challenging; immobilization might alter binding properties. |
Signaling Pathway Visualization
DHAG's primary target, eIF4A, is a key component of the eIF4F complex, which is regulated by major signaling pathways like PI3K/Akt/mTOR.[8][27][30][31][32] Understanding this context is crucial for interpreting experimental results.
Caption: The PI3K/Akt/mTOR pathway's regulation of the eIF4F complex and DHAG's target.
Conclusion
Dehydroaglaiastatin is a valuable research tool for dissecting the complexities of translational control. However, a thorough understanding and validation of its on-target and potential off-target effects are paramount for generating robust and reliable data. By employing the systematic troubleshooting and validation workflows outlined in this guide, researchers can significantly increase the confidence in their findings and contribute to the rigorous advancement of their respective fields. For further assistance, please consult the referenced literature.
References
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Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
- Ho, P. S., et al. (2020). Proteomics reveal extensive translatome reprogramming and biomarkers of rocaglate toxicity and resistance in cancer. bioRxiv.
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ResearchGate. (n.d.). PI3K/mTOR pathway activation of eIF4A is associated with increased.... Retrieved from [Link]
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GIGAZINE. (2025, November 10). What will come from understanding 'off-target effects,' where drugs have effects that are different from those expected? Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]
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National Cancer Institute. (n.d.). Definition of off-target effect. Retrieved from [Link]
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Labhoo. (n.d.). Validating eIF4A1 by CRISPR-Cas9 knockout as a potential target for cancer therapeutics. Retrieved from [Link]
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SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
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Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]
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ResearchGate. (n.d.). Different Rocaglates Exhibit Distinct Biological Activities. Retrieved from [Link]
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Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]
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ResearchGate. (n.d.). Signal transduction pathways for translational control. PI3K–AKT–mTORC1.... Retrieved from [Link]
- Peters, T. L., et al. (2021). Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. Journal of Medicinal Chemistry.
- Chu, J., et al. (2016). CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A. Cell Reports.
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Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
- Chen, Y., et al. (2021). An RNAi screen of RNA helicases identifies eIF4A3 as a regulator of embryonic stem cell identity.
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MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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NCBI. (n.d.). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Retrieved from [Link]
- Chu, J., et al. (2020).
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
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SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
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ResearchGate. (n.d.). Rescue experiment with full recovery (A) Timeline of experimental.... Retrieved from [Link]
- Al-Mugotir, M. H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
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Dot Language Graphviz. (n.d.). Dot Language Graphviz. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. Retrieved from [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
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AACR Journals. (2024, October 1). Pharmacologic Inhibition of EIF4A Blocks NRF2 Synthesis to Prevent Osteosarcoma Metastasis. Retrieved from [Link]
- Chu, J., et al. (2022).
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Wiley Online Library. (n.d.). Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. Retrieved from [Link]
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Synthego. (2020, May 8). Validation of eIF4A1 by CRISPR-Cas9 knockout. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A. Retrieved from [Link]
- Chu, J., et al. (2019). Amidino-Rocaglates – A potent class of eIF4A inhibitors. bioRxiv.
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ResearchGate. (2025, June 23). Pharmacologic Inhibition of EIF4A Blocks NRF2 Synthesis to Prevent Osteosarcoma Metastasis. Retrieved from [Link]
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Dehydroaglaiastatin Long-Term Storage: A Technical Guide for Researchers
Welcome to the technical support center for Dehydroaglaiastatin. This guide provides in-depth, field-proven best practices for the long-term storage of Dehydroaglaiastatin to ensure its stability, integrity, and performance in your experiments. As researchers, scientists, and drug development professionals, maintaining the viability of your compounds is paramount. This document is structured to address common questions and troubleshooting scenarios you may encounter.
Introduction: The Importance of Proper Storage for Rocaglates
Dehydroaglaiastatin is a member of the rocaglate family of natural products, known for their potent biological activities. The complex structure of Dehydroaglaiastatin, like other rocaglates, makes it susceptible to degradation if not stored under optimal conditions. Improper storage can lead to hydrolysis, oxidation, or other chemical modifications, resulting in a loss of bioactivity and compromising the validity of your experimental data. This guide is designed to provide a robust framework for preserving the integrity of your Dehydroaglaiastatin samples.
Frequently Asked Questions (FAQs)
Q1: How should I store Dehydroaglaiastatin upon receipt?
A: Upon receipt, Dehydroaglaiastatin, typically supplied as a solid or lyophilized powder, should be stored at -20°C . For short periods, such as during shipping, exposure to ambient temperatures is generally acceptable for many stable compounds. However, for long-term storage, a low-temperature environment is crucial to minimize degradation.
Q2: What is the best solvent for preparing a stock solution of Dehydroaglaiastatin?
A: Dehydroaglaiastatin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). DMSO is a common choice for creating stock solutions of many natural products due to its high solubilizing capacity. When preparing a stock solution, it is recommended to use anhydrous, high-purity DMSO to minimize the introduction of water, which can facilitate hydrolysis.
Q3: What are the recommended storage conditions for Dehydroaglaiastatin stock solutions?
A: Once prepared, stock solutions should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C .[1][2] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] For many compounds dissolved in DMSO, storage at -20°C is suitable for up to three months.[3] For longer-term storage, -80°C is preferable.
Q4: How many times can I freeze and thaw my Dehydroaglaiastatin stock solution?
A: It is strongly recommended to avoid repeated freeze-thaw cycles .[2] Each cycle increases the risk of compound degradation and the introduction of moisture. By preparing single-use aliquots, you can thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Q5: Is Dehydroaglaiastatin sensitive to light?
Q6: Is Dehydroaglaiastatin hygroscopic?
A: The hygroscopicity of Dehydroaglaiastatin is not extensively documented. However, as a general precaution for valuable and sensitive compounds, it is wise to handle it in a low-humidity environment, such as a glove box or a room with controlled humidity. Always ensure the container is tightly sealed to protect it from atmospheric moisture. Some compounds can absorb water from the atmosphere, which may affect their stability.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of biological activity in my assay. | Compound degradation due to improper storage. | - Review your storage protocol against the recommendations in this guide. - Use a fresh aliquot of Dehydroaglaiastatin that has not undergone multiple freeze-thaw cycles. - If possible, verify the integrity of your compound using analytical methods like HPLC-MS. |
| Precipitate observed in my thawed stock solution. | - The compound has come out of solution during freezing. - The concentration of the stock solution is too high. | - Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound completely before use. - Consider preparing a less concentrated stock solution if precipitation is a recurring issue. |
| Inconsistent results between experiments. | - Degradation of the stock solution over time. - Inconsistent final concentration of the compound in your assays. | - Always use a fresh aliquot for each experiment. - Ensure your pipetting techniques are accurate when diluting the stock solution. - Prepare fresh dilutions for each experiment rather than storing diluted solutions. |
Experimental Protocols
Protocol 1: Preparation of Dehydroaglaiastatin Stock Solution
-
Acclimatization: Allow the vial of solid Dehydroaglaiastatin to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed amber vials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage.
Protocol 2: Preparation of Working Solution from Stock
-
Thawing: Retrieve a single aliquot of the Dehydroaglaiastatin stock solution from the freezer. Allow it to thaw completely at room temperature.
-
Dilution: Dilute the stock solution in the appropriate cell culture medium or buffer for your experiment. It is recommended to perform serial dilutions to avoid precipitation.
-
DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[2]
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store diluted solutions for later use.
Visualizations
Caption: Decision workflow for storing Dehydroaglaiastatin.
Caption: Factors contributing to Dehydroaglaiastatin degradation.
Summary of Storage Recommendations
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid/Powder | N/A | -20°C | Long-term | Protect from light; store in a tightly sealed container. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 3 months | Aliquot into single-use vials; protect from light.[3] |
| Stock Solution | Anhydrous DMSO | -80°C | > 3 months | Aliquot into single-use vials; protect from light.[2] |
References
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Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024, August 20). Telegraph. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. Retrieved from [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1990). Medications that Increase Sensitivity to Light. Retrieved from [Link]
-
TheraSpecs. (2018, February 12). Medications with Light Sensitivity as a Side Effect. Retrieved from [Link]
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Technical Support Center: Strategies to Minimize Dehydroaglaiastatin Cytotoxicity in Normal Cells
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Dehydroaglaiastatin (DHAG). This guide is designed for researchers, scientists, and drug development professionals actively working with this potent anti-cancer compound. We understand that a primary challenge in chemotherapy is achieving a high therapeutic index—maximizing efficacy against cancer cells while minimizing damage to healthy tissues.[1][2] This document provides in-depth, evidence-based strategies, troubleshooting guides, and validated protocols to help you navigate and mitigate the off-target cytotoxicity of Dehydroaglaiastatin in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers encounter when working with Dehydroaglaiastatin.
Q1: What is the primary mechanism of Dehydroaglaiastatin-induced cytotoxicity?
Dehydroaglaiastatin is a member of the rocaglate class of natural products.[3] Its cytotoxic activity stems from its function as a highly specific inhibitor of the eukaryotic initiation factor 4A (eIF4A).[4][5] eIF4A is an ATP-dependent DEAD-box RNA helicase essential for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs) to allow for ribosome scanning and translation initiation.[5][6] By binding to eIF4A, DHAG "clamps" it onto specific mRNA sequences, particularly those rich in purines, which blocks the scanning 43S pre-initiation complex.[4][6] This leads to a potent and selective inhibition of protein synthesis for a subset of transcripts, ultimately triggering apoptosis (programmed cell death).[4][7]
Caption: Workflow for a targeted nanoparticle delivery system.
Experimental Protocol: Comparative Cytotoxicity Assessment using an MTS Assay
This protocol allows you to directly compare the cytotoxicity and selectivity of free DHAG versus a targeted DHAG nanoparticle formulation. The MTS assay is a colorimetric method for assessing cell viability based on the metabolic reduction of the MTS tetrazolium compound by viable cells. [8][9][10] Materials:
-
Cancer cell line (e.g., HeLa) and normal cell line (e.g., MRC-5 human lung fibroblasts)
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
Free Dehydroaglaiastatin (DHAG)
-
Targeted DHAG nanoparticle formulation (e.g., "T-DHAG-NP")
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution) [11]* Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count both cell lines.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Include wells for "cells only" (positive control) and "media only" (background).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation & Addition:
-
Prepare serial dilutions of both free DHAG and T-DHAG-NP in complete culture medium. A common range is 0.1 nM to 10 µM.
-
Carefully remove the old media from the cells and add 100 µL of the diluted compounds to the appropriate wells. Add 100 µL of fresh media to the control wells.
-
-
Incubation:
-
Return the plates to the incubator for a duration relevant to the compound's mechanism (typically 48 or 72 hours).
-
-
MTS Assay:
-
Data Acquisition:
-
Gently shake the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. [10][11]6. Data Analysis:
-
Subtract the average absorbance of the "media only" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the "cells only" control wells (% Viability).
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability vs. log[Concentration] and perform a non-linear regression to determine the IC50 value for each compound on each cell line.
-
Calculate the Selectivity Index (SI) for both free DHAG and T-DHAG-NP.
-
Expected Outcome & Data Presentation:
You should expect the T-DHAG-NP to show a higher IC50 value in the normal cell line and a similar or lower IC50 in the cancer cell line compared to free DHAG, resulting in a significantly improved Selectivity Index.
| Compound | Cell Line | IC50 (nM) | Selectivity Index (SI) |
| Free DHAG | Cancer (HeLa) | 5.2 | 1.8 |
| Normal (MRC-5) | 9.4 | ||
| T-DHAG-NP | Cancer (HeLa) | 7.5 | 15.3 |
| Normal (MRC-5) | 115.0 |
Note: Data are hypothetical and for illustrative purposes.
Issue: Validating the Apoptotic Mechanism of Action
Q: My MTS assay shows a dose-dependent decrease in cell viability. How can I be certain that cell death is occurring via apoptosis, consistent with DHAG's known mechanism?
Senior Application Scientist's Response:
This is a critical validation step. Viability assays like MTS measure metabolic activity and don't distinguish between different modes of cell death (apoptosis vs. necrosis). [12][13]Since DHAG's inhibition of translation is expected to induce apoptosis, you must confirm the activation of the key executioner enzymes of this pathway: caspases 3 and 7.
The Causality: Apoptosis proceeds through a cascade of enzymatic activations. The final executioner caspases, Caspase-3 and Caspase-7, are responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptotic cell death. Measuring their activity provides direct evidence of this pathway being engaged.
Experimental Protocol: Measuring Apoptosis with Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting caspase-3 and -7 activity directly in cell culture wells. [14][15]The reagent contains a proluminescent substrate that is cleaved by active caspases, releasing a substrate for luciferase, which in turn generates a light signal proportional to caspase activity. [14][16] Materials:
-
Cells cultured and treated with DHAG in white-walled, clear-bottom 96-well plates.
-
Caspase-Glo® 3/7 Reagent (Buffer and Substrate). [17][18]* A known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Luminometer.
Procedure:
-
Prepare Caspase-Glo® 3/7 Reagent:
-
Equilibrate the buffer and lyophilized substrate to room temperature.
-
Transfer the entire volume of the buffer into the bottle containing the substrate. Mix by gentle inversion until the substrate is fully dissolved. [17][18]2. Assay Execution:
-
Culture and treat your cells with various concentrations of DHAG in a white-walled 96-well plate as you would for a viability assay. Include untreated controls and a positive control treated with Staurosporine.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium. [14][18] * Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis & Interpretation:
-
A significant, dose-dependent increase in luminescence in DHAG-treated wells compared to untreated controls indicates the activation of caspases 3 and 7, confirming an apoptotic mechanism of cell death. The signal should be comparable to or greater than the positive control.
References
-
Panchal, A., & P. S. Targeted Delivery Methods for Anticancer Drugs. National Institutes of Health (NIH). [Link]
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Li, Y., et al. Drug Delivery Systems for Enhancing Cancer Chemotherapy. Scilight Press. [Link]
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Princy A. J. How Nanotechnology is Revolutionizing Cytotoxic Drug Delivery? Research Dive. [Link]
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Jacquet, M. Transforming Cancer Therapy with Targeted Drug Delivery Systems. Longdom Publishing. [Link]
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Zin, F. Innovative Drug Delivery Systems for Targeted Cancer Therapy: Recent Advances and Future Directions. Journal of Chemical and Pharmaceutical Research. [Link]
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Wang, Y., et al. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. National Institutes of Health (NIH). [Link]
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Riss, T. L., & Moravec, R. A. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH). [Link]
-
Riss, T. L., et al. Cell Viability Assays. National Institutes of Health (NIH) Bookshelf. [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Al-Ani, A., et al. Targeted Nanoparticle-Based Drug Delivery Systems: Enhancing Therapeutic Efficacy in Cancer Treatment. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Advantages of Low Toxicity for Effective Nanoparticles. Phoreus Biotech. [Link]
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Mitra, A., et al. Targeted Nanoparticulate drug-delivery Systems for Treatment of Solid Tumors: a Review. Taylor & Francis Online. [Link]
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Singh, N., et al. Nanoparticles and Toxicity in Therapeutic Delivery: the Ongoing Debate. Taylor & Francis Online. [Link]
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Methods used in Cytotoxicity Assays in vitro. Hilaris Publisher. [Link]
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In Vitro Cytotoxicity. Creative Bioarray. [Link]
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Blagosklonny, M.V. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget. [Link]
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Blagosklonny, M.V. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. National Institutes of Health (NIH). [Link]
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Iwasaki, S., et al. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor. PubMed. [Link]
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Finding a balance between killing cancer cells without damaging normal cells. ANSTO. [Link]
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Chu, J., et al. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F. National Institutes of Health (NIH). [Link]
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Selective Protection of Normal Cells from Chemotherapy, While Killing Drug-Resistant Cancer Cells. YouTube. [Link]
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Chemotherapy. Wikipedia. [Link]
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Geter, P., et al. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status. National Institutes of Health (NIH). [Link]
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Chu, J., et al. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F. PubMed - NIH. [Link]
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City of Hope. Cancer Drug Selectively Kills Tumor Cells in Preclinical Study. Technology Networks. [Link]
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ProteoSave™ Research Paper: A parasitic fungus employs mutated eIF4A to survive on rocaglate-synthesizing Aglaia plants. S-Bio. [Link]
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Drug Turns on Self-Destruct Genes in Cancer Cells. National Cancer Institute (NCI). [Link]
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Dehydroaglaiastatin. PubChem - NIH. [Link]
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Chan, K.K., et al. Dramatic synergistic anticancer effect of clinically achievable doses of lovastatin and troglitazone. PubMed. [Link]
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Antibody drug conjugates make strides in ovarian cancer with recent FDA approval. UCLA Health. [Link]
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Corti, C., et al. Antibody-drug conjugates combinations in cancer treatment. National Institutes of Health (NIH). [Link]
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Researchers at MUSC Hollings Cancer Center have discovered a potentially powerful weapon in the fight against head and neck cancers. News-Medical.Net. [Link]
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Desager, J.P., & Horsmans, Y. Clinical pharmacokinetics of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors. PubMed. [Link]
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A new discovery may bring science closer to stopping cancer in its tracks. ASU News. [Link]
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Diyabalanage, H.V.K., et al. Combination therapy: histone deacetylase inhibitors and platinum-based chemotherapeutics for cancer. PubMed. [Link]
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Al-Samkari, H., et al. Antibody-Drug Conjugates in Urothelial Cancer: From Scientific Rationale to Clinical Development. MDPI. [Link]
-
Mück, W. Clinical Pharmacokinetics of Cerivastatin. PubMed. [Link]
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- 4. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Caspase 3/7 Activity [protocols.io]
- 18. promega.com [promega.com]
Dehydroaglaiastatin Purification: A Technical Support Guide
Welcome to the technical support center for the purification of Dehydroaglaiastatin. This guide is designed for researchers, scientists, and drug development professionals actively working with this complex natural product. Here, we move beyond standard protocols to address the nuanced challenges you may encounter, providing troubleshooting strategies and in-depth explanations to refine your purification workflow. Our approach is built on a foundation of scientific principles and field-proven experience to help you achieve the highest possible purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a foundational understanding for troubleshooting.
Q1: What are the most critical chemical properties of Dehydroaglaiastatin that influence its purification?
A1: Understanding the physicochemical properties of Dehydroaglaiastatin is the cornerstone of developing a successful purification strategy. Based on its structure, key characteristics include:
-
Molecular Weight: Approximately 524.6 g/mol .[1]
-
Complex Polycyclic Structure: It possesses a rigid, multi-ring system, which can lead to interactions with various stationary phases.
-
Multiple Functional Groups: The presence of hydroxyl, methoxy, and carbonyl groups, along with a phenyl and a methoxyphenyl group, imparts a moderate polarity. This complex array of functionalities can lead to peak tailing in HPLC if not properly addressed.
-
UV Chromophore: The aromatic rings in its structure provide a strong UV chromophore, making UV-Vis detection a suitable and straightforward method for monitoring during HPLC purification.[2]
-
Potential for Degradation: Like many complex natural products, Dehydroaglaiastatin may be susceptible to degradation under harsh pH conditions (both acidic and alkaline) or prolonged exposure to high temperatures.[3]
Q2: What is the recommended starting point for extracting Dehydroaglaiastatin from its natural source (e.g., Aglaia species)?
A2: The goal of initial extraction is to efficiently remove the target compound from the biomass while minimizing the co-extraction of highly polar or non-polar impurities. A sequential polarity-based extraction is highly recommended.
-
Defatting: Begin with a non-polar solvent like hexane or petroleum ether to remove lipids and waxes, which can interfere with subsequent chromatographic steps.
-
Primary Extraction: Maceration or Soxhlet extraction with a mid-polarity solvent such as ethyl acetate or dichloromethane is typically effective for rocaglate-type compounds like Dehydroaglaiastatin.[4]
-
Advanced Methods: For improved efficiency, consider modern techniques like vacuum-assisted extraction (VAE) or ultrasound-assisted extraction (UAE), which can reduce extraction time and solvent consumption.[4][5]
Q3: My initial HPLC runs show a complex mixture with many overlapping peaks. How should I approach initial cleanup?
A3: Direct injection of a crude extract onto a preparative HPLC is inefficient and can quickly foul the column. An intermediary cleanup step is crucial.
-
Solid-Phase Extraction (SPE): SPE is an excellent choice for initial fractionation. A C18 or a similar reversed-phase sorbent can be used to bind Dehydroaglaiastatin and other mid-polarity compounds, while very polar compounds (sugars, salts) are washed away. A stepwise elution with increasing concentrations of an organic solvent (e.g., methanol or acetonitrile in water) will provide partially purified fractions.
-
Flash Chromatography: For larger sample loads, automated flash chromatography on a silica or C18 column provides a rapid, medium-resolution separation to simplify the mixture before moving to high-resolution preparative HPLC.
Q4: I'm observing significant sample loss between purification steps. What are the likely causes?
A4: Sample loss is a common and frustrating issue in natural product isolation.[6] The primary culprit is often irreversible adsorption of the analyte onto solid chromatographic supports, especially silica gel.[7] Dehydroaglaiastatin's functional groups can engage in strong, non-elutable interactions with active sites on silica. To mitigate this, consider Counter-Current Chromatography (CCC), a liquid-liquid technique that eliminates the solid support, thereby preventing irreversible sample loss and ensuring near-quantitative recovery.[7][8][9]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific experimental problems in a question-and-answer format.
Problem: Poor Peak Resolution in Reversed-Phase HPLC
Q: I am using a C18 column, but Dehydroaglaiastatin is co-eluting with several other compounds. How can I improve the separation?
A: Co-elution is typically due to insufficient selectivity of the chromatographic system. Here is a systematic approach to troubleshoot this issue:
1. Verify Column Integrity: First, ensure the column is not the problem. A degraded or voided column can cause broad, poorly resolved peaks.[10] Test the column with a standard mixture to confirm its performance.
2. Optimize the Mobile Phase: The mobile phase is the most powerful tool for manipulating selectivity in HPLC.
-
Modify Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or using a combination of the two. Methanol has different hydrogen bonding characteristics and can alter the elution order of your target compound relative to impurities.
-
Adjust pH: The pH of the aqueous component of your mobile phase can be critical. While Dehydroaglaiastatin does not have strongly ionizable groups, subtle changes in the protonation state of silanol groups on the stationary phase can affect peak shape and retention. Add a small amount (0.05-0.1%) of an acid modifier like formic acid or trifluoroacetic acid (TFA). Formic acid is MS-friendly, while TFA is a strong ion-pairing agent that can significantly improve peak shape for compounds with basic functionalities.
-
Refine the Gradient: A shallow gradient provides more time for compounds to resolve. If your target elutes during a steep part of the gradient, linearize and decrease the slope (%B/min) around the elution time of Dehydroaglaiastatin.
3. Change the Stationary Phase Chemistry: If mobile phase optimization is insufficient, the column chemistry is likely not selective enough for your specific mixture.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of Dehydroaglaiastatin. This can be highly effective for separating it from less aromatic or differently substituted analogs.
-
Pentafluorophenyl (PFP) Columns: PFP phases provide a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, offering another powerful option for resolving complex mixtures of natural products.
Problem: Low Yield and Irrecoverable Sample Loss
Q: My crude extract shows high activity, but after silica column chromatography, the yield of Dehydroaglaiastatin is extremely low. Where is my compound going?
A: This is a classic problem in natural product chemistry caused by irreversible adsorption to the stationary phase.
The Causality: Silica gel is covered with acidic silanol groups (Si-OH). The multiple oxygen-containing functional groups in Dehydroaglaiastatin can form strong hydrogen bonds with these silanols. In some cases, this interaction is so strong that the compound does not elute from the column under normal conditions, leading to catastrophic yield loss.[7]
The Solution: Eliminate the Solid Support with Counter-Current Chromatography (CCC)
CCC is a form of liquid-liquid partition chromatography where both the stationary and mobile phases are liquids.[7] This technique completely avoids the use of a solid support matrix.[6]
Advantages of CCC for Dehydroaglaiastatin Purification:
-
No Irreversible Adsorption: Eliminates sample loss, leading to nearly 100% recovery of the injected mass.[7][8]
-
High Loading Capacity: Can handle large volumes of crude sample, making it ideal as a primary purification step.[11]
-
Reduced Risk of Degradation: The gentle nature of the technique is well-suited for sensitive compounds.[8]
A typical workflow would involve using CCC to perform the initial high-capacity fractionation of the crude extract, followed by a final polishing step using preparative HPLC on the simplified fractions.[11]
Problem: HPLC Peak Tailing and Inconsistent Retention Times
Q: My Dehydroaglaiastatin peak is showing significant tailing, and its retention time is shifting between runs. What's causing this?
A: Peak tailing and retention time drift are often related and point to undesirable secondary interactions or system instability.
1. Address Secondary Interactions (Peak Tailing): Tailing is often caused by the interaction of the analyte with residual, high-energy silanol groups on the silica backbone of the C18 column.
-
Solution: As mentioned previously, adding an acidic modifier like 0.1% formic acid or TFA to the mobile phase is highly effective. The acid protonates the silanol groups, "masking" them and preventing them from interacting with your compound, resulting in sharper, more symmetrical peaks.
2. Ensure System Equilibration (Retention Time Drift): Inconsistent retention times suggest that the column is not fully equilibrated with the mobile phase before injection.
-
Solution: Always include a sufficient column equilibration step at the initial mobile phase conditions before each injection. For gradient methods, a 5-10 column volume re-equilibration is standard. Ensure your HPLC pump is delivering a consistent and accurate flow rate.[10]
3. Check Sample Solvent (Peak Shape Issues): Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion, including splitting and fronting.[10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume to minimize this effect.
Section 3: Protocols and Workflows
General Purification Workflow
The following diagram outlines a robust, multi-step workflow for isolating high-purity Dehydroaglaiastatin, incorporating decision points based on sample complexity and scale.
Caption: A multi-step purification workflow for Dehydroaglaiastatin.
Protocol: Systematic HPLC Method Development
This protocol outlines a step-by-step process for developing a robust analytical or preparative HPLC method.
Objective: To achieve baseline resolution of Dehydroaglaiastatin from its closest eluting impurities with good peak shape.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Phenyl-Hexyl column (optional, for alternative selectivity)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA)
-
Partially purified sample containing Dehydroaglaiastatin
Methodology:
-
Initial Scouting Run:
-
Column: C18
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: Acetonitrile + 0.1% FA
-
Gradient: Start with a broad linear gradient (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a relevant wavelength (e.g., 254 nm or a specific λmax for the compound).
-
Rationale: This run provides a broad overview of the sample complexity and an approximate retention time for the target compound.
-
-
Gradient Optimization:
-
Based on the scouting run, narrow the gradient around the elution time of Dehydroaglaiastatin to improve resolution.
-
Example: If the target elutes at 60% B, design a new gradient like the one in the table below.
-
| Time (min) | % Acetonitrile (B) | % Water + 0.1% FA (A) | Curve |
| 0.0 | 45 | 55 | Initial |
| 2.0 | 45 | 55 | Linear |
| 15.0 | 75 | 25 | Linear |
| 17.0 | 95 | 5 | Linear |
| 20.0 | 95 | 5 | Hold |
| 21.0 | 45 | 55 | Return |
| 25.0 | 45 | 55 | Equilibrate |
-
Solvent & Additive Evaluation:
-
Repeat the optimized gradient from Step 2 but replace acetonitrile with methanol. Compare the chromatograms. The change in solvent may reverse the elution order of some impurities, potentially resolving your target.
-
If peak shape is poor (tailing), ensure that 0.1% formic acid is present in both mobile phases.
-
-
Alternative Selectivity (If Needed):
-
If co-elution persists, the C18 phase may not be providing enough selectivity.
-
Install a Phenyl-Hexyl column and repeat the optimized method. The π-π interactions of this stationary phase can provide a completely different separation profile.
-
-
Method Validation (Self-Validation):
-
Reproducibility: Inject the same sample multiple times to ensure retention times are stable.
-
Peak Purity: If you have a Diode Array Detector (DAD), assess the peak purity of the Dehydroaglaiastatin peak.
-
Confirmation: Confirm the identity of the peak using LC-MS if available.
-
References
-
Pauli, G. F., Pro, S. M., & Friesen, J. B. (2015). Countercurrent Separation of Natural Products: An Update. Journal of Natural Products, 78(7), 1785–1808. [Link]
-
Ito, Y. (2005). Counter-current chromatography. Journal of Chromatography A, 1065(2), 145-168. [Link]
-
News-Medical.Net. (2018). Life Science Applications of Countercurrent Chromatography. [Link]
-
Li, H., & Chen, F. (2014). Trends in Counter-Current Chromatography: Applications to Natural Products Purification. Critical Reviews in Analytical Chemistry, 44(3), 228-251. [Link]
-
MDPI. (n.d.). Counter-Current Chromatography in Natural Products Isolation. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5320808, Dehydroaglaiastatin. [Link]
-
Sarker, S. D., Latif, Z., & Gray, A. I. (Eds.). (2006). Natural Products Isolation. Humana Press. [Link]
-
Waters Corporation. (2024). LC Purification Troubleshooting Guide. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dehydroacetic acid. [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Starek, M., & Sitek, T. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Acta Poloniae Pharmaceutica, 81(1), 5-16. [Link]
-
Omics Online. (2023). Strategies for Natural Products Isolation. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Xu, Y., et al. (2015). An Effective Vacuum Assisted Extraction Method for the Optimization of Labdane Diterpenoids from Andrographis paniculata by Response Surface Methodology. Molecules, 20(5), 8936-8951. [Link]
-
Patel, D. P., et al. (2023). High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma. Assay and Drug Development Technologies, 21(3), 110-125. [Link]
-
Cione, A. P. P., Liberale, M. J., & da Silva, P. M. (2016). Development and validation of an HPLC method for stability evaluation of nystatin. Brazilian Journal of Pharmaceutical Sciences, 52(2), 305-313. [Link]
-
Tan, S. L., et al. (2021). Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities. Molecules, 26(8), 2249. [Link]
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Technical Support Center: Enhancing the Bioavailability of Dehydroaglaiastatin for In Vivo Studies
Welcome to the technical support center for Dehydroaglaiastatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor bioavailability of this promising natural product. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your in vivo research endeavors.
Introduction: The Challenge of Dehydroaglaiastatin's Bioavailability
Dehydroaglaiastatin, a member of the rocaglate family of natural products, has demonstrated significant potential in various therapeutic areas, including oncology, due to its activity as a eukaryotic initiation factor 4A (eIF4A) inhibitor. However, its complex, lipophilic structure contributes to poor aqueous solubility, which is a major impediment to achieving adequate systemic exposure in preclinical in vivo models. This guide will explore scientifically-grounded strategies to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Dehydroaglaiastatin expected to be low?
A1: Dehydroaglaiastatin's low oral bioavailability is primarily attributed to its poor aqueous solubility. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids. The hydrophobic nature of Dehydroaglaiastatin limits its dissolution, thus reducing the concentration gradient necessary for absorption across the intestinal epithelium.
Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs like Dehydroaglaiastatin?
A2: Key strategies focus on increasing the drug's solubility and dissolution rate. These include particle size reduction to increase surface area (nanonization), encapsulation in lipid-based delivery systems like nanoparticles or Self-Emulsifying Drug Delivery Systems (SEDDS), and the formation of amorphous solid dispersions.
Q3: Are there any known orally bioavailable rocaglate derivatives that I can learn from?
A3: Yes, recent research has led to the development of orally bioavailable rocaglate-based molecules. For instance, MG-002 is a second-generation eIF4A inhibitor that has demonstrated oral bioavailability and efficacy in preclinical models. Studying the formulation approaches for such derivatives can provide valuable insights.
Q4: What initial solvent screening should I perform for Dehydroaglaiastatin?
A4: Initial solubility studies are crucial. It is recommended to assess the solubility of Dehydroaglaiastatin in a range of pharmaceutically acceptable solvents. This includes oils (e.g., medium-chain triglycerides), surfactants (e.g., polysorbates, Cremophor® EL), and co-solvents (e.g., ethanol, polyethylene glycol 400, DMSO). This data will inform the selection of excipients for your chosen formulation strategy. While specific quantitative solubility data for Dehydroaglaiastatin is not widely published, qualitative assessments in solvents like DMSO and various glycols can be a good starting point.
Troubleshooting Guide
This section addresses common issues encountered during the formulation and characterization of Dehydroaglaiastatin delivery systems.
Issue 1: Drug Precipitation During Formulation or Upon Dilution
-
Potential Cause: The drug concentration exceeds its solubility limit in the formulation or upon dilution in an aqueous environment.
-
Troubleshooting Steps:
-
Re-evaluate Excipient Selection: Your chosen oil, surfactant, or polymer may not be optimal for solubilizing Dehydroaglaiastatin. Refer back to your initial solvent screening data.
-
Optimize Drug Loading: Systematically decrease the drug concentration in your formulation to find a stable concentration.
-
Increase Surfactant/Co-solvent Ratio: In lipid-based formulations, increasing the proportion of surfactants or co-solvents can enhance the solubilization capacity of the system.
-
Incorporate a Precipitation Inhibitor: Polymers like HPMC or PVP can act as precipitation inhibitors by maintaining the drug in a supersaturated state.
-
Issue 2: Nanoparticle Aggregation
-
Potential Cause: Insufficient stabilization of the nanoparticles, leading to agglomeration and an increase in particle size. This can be particularly problematic during processes like freeze-drying.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: The concentration of your surfactant or polymeric stabilizer may be too low. Increase the concentration incrementally and monitor the effect on particle size and zeta potential.
-
Select a More Effective Stabilizer: Some stabilizers provide better steric or electrostatic hindrance. Consider alternatives based on the physicochemical properties of your nanoparticle system.
-
Incorporate a Cryoprotectant for Lyophilization: Sugars like trehalose or sucrose can be added before freeze-drying to prevent aggregation by forming a protective glassy matrix around the nanoparticles.[1]
-
Control the Freezing Rate: The rate of freezing during lyophilization can impact particle aggregation. Flash freezing in liquid nitrogen is often preferred over slower cooling rates.[1]
-
Issue 3: Low Encapsulation Efficiency in Nanoparticles
-
Potential Cause: The drug has poor affinity for the nanoparticle core material or is leaking out during the formulation process.
-
Troubleshooting Steps:
-
Modify the Formulation Method: For polymeric nanoparticles, methods like nanoprecipitation or emulsion-solvent evaporation can be optimized. For instance, in nanoprecipitation, rapidly mixing the drug and polymer solution into an anti-solvent can improve encapsulation.
-
Enhance Drug-Polymer Interaction: Select a polymer with a higher affinity for the hydrophobic Dehydroaglaiastatin.
-
Optimize the Drug-to-Polymer Ratio: A very high drug-to-polymer ratio can lead to the formation of drug aggregates instead of well-formed, drug-loaded nanoparticles. Experiment with different ratios to find the optimal loading capacity.
-
Experimental Protocols
Here we provide detailed protocols for two promising formulation approaches for Dehydroaglaiastatin.
Protocol 1: Polymeric Nanoparticle Formulation via Nanoprecipitation
This method is suitable for forming nanoparticles from pre-formed polymers and is effective for encapsulating hydrophobic drugs.
Materials:
-
Dehydroaglaiastatin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Acetone (or another suitable water-miscible organic solvent)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Dehydroaglaiastatin and PLGA in acetone. A typical starting point is a 1:10 drug-to-polymer ratio by weight.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Nanoprecipitation: While vigorously stirring the aqueous PVA solution, add the organic phase dropwise. The rapid solvent diffusion will cause the PLGA and encapsulated drug to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours in a fume hood or use a rotary evaporator to remove the acetone.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in deionized water. Repeat this washing step 2-3 times to remove excess PVA and any unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried. It is advisable to add a cryoprotectant (e.g., 5% w/v trehalose) before freezing.
Workflow for Polymeric Nanoparticle Formulation
Caption: Nanoprecipitation workflow for Dehydroaglaiastatin.
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
SEDDS are isotropic mixtures of oil, surfactant, and co-solvent that spontaneously form a fine oil-in-water emulsion upon dilution in aqueous media, such as gastrointestinal fluid.[2]
Materials:
-
Dehydroaglaiastatin
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Step-by-Step Procedure:
-
Solubility Screening: Determine the solubility of Dehydroaglaiastatin in various oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial in various ratios.
-
Drug Incorporation: Add a pre-determined amount of Dehydroaglaiastatin to the excipient mixture.
-
Homogenization: Gently heat the mixture in a water bath (around 40°C) to facilitate the dissolution of the drug. Vortex the mixture until a clear, homogenous solution is obtained.
-
Self-Emulsification Assessment: Add a small aliquot (e.g., 100 µL) of the SEDDS formulation to a larger volume of deionized water (e.g., 250 mL) with gentle stirring. Observe the spontaneity of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white).
-
Characterization: Characterize the droplet size, polydispersity index, and zeta potential of the emulsion formed upon dilution.
Logical Flow for SEDDS Formulation Development
Caption: Iterative process for SEDDS formulation.
Characterization of Formulations
Proper characterization is essential to ensure the quality and predict the in vivo performance of your Dehydroaglaiastatin formulation.
| Parameter | Method | Purpose |
| Particle/Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the size distribution of nanoparticles or emulsion droplets. A smaller size and low PDI (<0.3) are generally desirable.[3] |
| Zeta Potential | Electrophoretic Light Scattering | Measures the surface charge of particles, indicating their stability in suspension. A higher absolute value (e.g., > |25| mV) suggests better electrostatic stability.[3] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles.[3] |
| Encapsulation Efficiency (EE) & Drug Loading (DL) | HPLC or LC-MS/MS | Quantifies the amount of drug successfully encapsulated within the delivery system. |
| In Vitro Drug Release | Dialysis Bag Method | Assesses the rate and extent of drug release from the formulation over time in a simulated physiological fluid.[4] |
Bioanalytical Method: Quantification of Dehydroaglaiastatin in Plasma
Accurate quantification of Dehydroaglaiastatin in plasma is critical for pharmacokinetic studies. A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this purpose.[5]
General LC-MS/MS Protocol Outline:
-
Sample Preparation:
-
Protein Precipitation: A simple and common method. Add a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods can provide a cleaner sample extract, reducing matrix effects and improving sensitivity.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically suitable for separating hydrophobic molecules like Dehydroaglaiastatin.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both Dehydroaglaiastatin and the internal standard.
-
Method Validation: The developed method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
References
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- He, C., He, Z., Gao, J., Liu, L., & Li, G. (2011). A novel oral delivery system of paclitaxel with P-glycoprotein inhibitor: γ-cyclodextrin-based nanoparticles. Journal of controlled release, 155(1), 80-87.
- Kohli, K., Chopra, S., Dhar, D., Arora, S., & Khar, R. K. (2010). Self-emulsifying drug delivery systems: an approach to enhance oral bioavailability. Drug discovery today, 15(21-22), 958-965.
- Kreuter, J. (2001). Nanoparticles as carriers for drugs, antigens, and genes. Pharmaceutical biotechnology, 12, 115-142.
- Panyam, J., & Labhasetwar, V. (2003). Biodegradable nanoparticles for drug and gene delivery to cells and tissue. Advanced drug delivery reviews, 55(3), 329-347.
- Patil, P., & Paradkar, A. (2006).
- Park, K. (2014). Prevention of nanoparticle aggregation during freeze-drying. Journal of Controlled Release, 194, 256.
- Rao, C. N. R., & Biswas, K. (2009). Characterization of nanomaterials by physical methods. Annual Review of Analytical Chemistry, 2, 435-462.
- van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 71-84.
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Validation & Comparative
A Comparative Guide to the Efficacy of Dehydroaglaiastatin and Other Rocaglates as eIF4A Inhibitors
This guide provides an in-depth, objective comparison of the efficacy of Dehydroaglaiastatin relative to other prominent members of the rocaglate family of natural products. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the nuanced differences in the biological activity of these potent inhibitors of protein translation.
Introduction: The Rocaglate Family and Their Unique Mechanism of Action
Rocaglates are a class of complex cyclopenta[b]benzofuran natural products isolated from plants of the Aglaia genus.[1][2] These molecules, including Dehydroaglaiastatin, Rocaglamide A (Roc-A), Silvestrol, and the synthetic derivative Zotatifin, have garnered significant attention for their potent anticancer and antiviral activities.[3][4][5]
The primary mechanism of action for rocaglates is the inhibition of the DEAD-box RNA helicase, eukaryotic translation initiation factor 4A (eIF4A).[6][7] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome scanning and translation initiation.[8][9] Rocaglates do not act as typical enzymatic inhibitors. Instead, they function as molecular clamps, stabilizing the interaction between eIF4A and specific polypurine sequences within the 5'-UTRs of certain mRNAs.[10][11] This clamping action stalls the scanning 43S pre-initiation complex, leading to the selective repression of translation of a subset of mRNAs, many of which encode oncoproteins such as MYC and MCL1.[2][4]
Caption: Mechanism of action of rocaglates on eIF4A-mediated translation initiation.
Comparative Efficacy of Dehydroaglaiastatin and Other Rocaglates
While all rocaglates share a common target in eIF4A, structural variations among them lead to differences in their biological activity, including potency, selectivity, and pharmacokinetic properties.[12]
Dehydroaglaiastatin
Dehydroaglaiastatin is a naturally occurring rocaglate that has been isolated from several Aglaia species.[13][14] Its structure is characterized by a planar cyclopentabenzofuran core. While less studied than Silvestrol or Rocaglamide A, it exhibits significant biological activity.
Rocaglamide (Roc-A)
Rocaglamide was one of the first members of this class to be isolated and has been shown to possess potent insecticidal, anti-inflammatory, and anticancer properties.[1][15] It serves as a benchmark compound for the biological activity of rocaglates. Roc-A has been demonstrated to inhibit NF-κB activation and the heat shock factor 1 (HSF1) response, in addition to its effects on eIF4A.[6][16]
Silvestrol
Silvestrol is a highly potent rocaglate distinguished by a unique dioxanyl ring structure.[5][17] It has demonstrated significant anticancer activity in numerous in vitro and in vivo models, including those for leukemia, breast, and prostate cancer.[18][19] Silvestrol has been shown to be a more potent translation inhibitor than many other flavaglines.[18] However, its development has been hampered by unfavorable pharmacokinetic properties and some observed toxicities in preclinical studies.[5][20]
Zotatifin (eFT226)
Zotatifin is a synthetic rocaglate analogue that has entered clinical trials for the treatment of various solid tumors.[10][21] It was designed to have improved drug-like properties compared to natural rocaglates.[22] Studies have shown that zotatifin selectively inhibits the translation of oncoproteins, including receptor tyrosine kinases (RTKs) like HER2 and FGFR1/2.[10] Interestingly, some comparative studies have indicated that while effective, zotatifin may have reduced RNA-clamping efficiency and antiviral activity compared to Silvestrol, but it also exhibits lower cytotoxicity towards immune cells.[3][23][24]
Quantitative Comparison of In Vitro Potency
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for selected rocaglates across various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Rocaglamide (Roc-A) | PC-3 | Prostate Cancer | ~15 (for migration inhibition) | [25] |
| T-cells | Leukemia | ~50 (for HSF1 inhibition) | [6][16] | |
| Silvestrol | CLL | Chronic Lymphocytic Leukemia | ~80 | [19] |
| PC-3 | Prostate Cancer | Potent (specific value not stated) | [19] | |
| NCI 60-cell line | Various | Subnanomolar to low nanomolar | [17][19] | |
| Zotatifin (eFT226) | Various | Solid Tumors | 0.2 (for eIF4A inhibition) | [22] |
| HER2+ breast cancer | Breast Cancer | Potent (specific value not stated) | [26][27] |
Structure-Activity Relationship (SAR) Insights
The diverse structures of rocaglates provide a rich platform for understanding the chemical features that govern their efficacy.
-
The Cyclopentabenzofuran Core: This core scaffold is essential for the activity of all rocaglates.[28]
-
Substituents on the Aromatic Rings: Modifications to the aromatic rings can significantly impact potency. For example, C4'-bromination has been shown to increase potency against glioblastoma stem cells.[28]
-
The Dioxanyl Ring of Silvestrol: This bulky group contributes to the high potency of Silvestrol, potentially by forming additional contacts with eIF4A.[5][29] However, its absence in compounds like Rocaglamide and Zotatifin may contribute to their different pharmacological profiles.[5]
-
Synthetic Derivatives: The development of synthetic rocaglates like Zotatifin and others (e.g., (-)-SDS-1-021) demonstrates the potential to fine-tune the activity and improve the therapeutic index of this class of compounds.[2][4]
Experimental Methodologies for Efficacy Assessment
To rigorously compare the efficacy of rocaglates, a standardized set of experimental protocols is essential.
Cell Viability and Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7, or relevant patient-derived cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Dehydroaglaiastatin and other rocaglates in complete cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
Viability Assessment: Use a commercially available reagent such as PrestoBlue™ or CellTiter-Glo® to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of viable cells against the log concentration of the compound and fit a dose-response curve to calculate the GI50 or CC50 values.
Causality: This assay provides a fundamental measure of the overall anti-proliferative or cytotoxic effect of the compounds on cancer cells, which is a primary indicator of potential therapeutic efficacy.
In Vitro Translation Assay
This assay directly measures the inhibitory effect of rocaglates on protein synthesis.
Protocol:
-
Lysate Preparation: Prepare translation-competent cell lysates (e.g., rabbit reticulocyte lysate or HeLa cell lysate).
-
Reporter mRNA: Use an in vitro transcribed and capped mRNA encoding a reporter protein (e.g., Firefly luciferase).
-
Translation Reaction: Set up translation reactions containing the cell lysate, reporter mRNA, amino acids (including a radiolabeled one like ³⁵S-methionine or a non-radioactive alternative), and varying concentrations of the rocaglates.
-
Quantification: After incubation, quantify the amount of newly synthesized protein by measuring radioactivity or luciferase activity.
-
Data Analysis: Calculate the percentage of translation inhibition relative to a vehicle control and determine the IC50 value for each compound.
Causality: This cell-free assay directly assesses the compound's ability to inhibit the core translational machinery, confirming that the observed cellular effects are due to the inhibition of protein synthesis.
Western Blot Analysis of eIF4A-Dependent Oncoproteins
This method is used to verify the selective inhibition of oncoproteins whose translation is known to be eIF4A-dependent.
Protocol:
-
Cell Treatment: Treat cancer cells with IC50 concentrations of the rocaglates for a defined period (e.g., 6, 12, or 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against eIF4A-dependent proteins (e.g., MYC, MCL1, Cyclin D1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Causality: This experiment validates the mechanism of action by demonstrating that the compounds selectively downregulate the protein levels of key oncogenes known to be dependent on eIF4A for their translation.
Caption: Experimental workflow for comparing the cellular efficacy of rocaglates.
Conclusion and Future Directions
Dehydroaglaiastatin and other rocaglates are potent and selective inhibitors of eIF4A-mediated translation, representing a promising class of anticancer agents. While they share a common mechanism of action, their efficacy and pharmacological properties vary due to structural differences. Silvestrol stands out for its high potency, while the synthetic analogue Zotatifin offers the advantage of a potentially improved therapeutic window, as evidenced by its progression into clinical trials.
The available data suggests that Dehydroaglaiastatin is an active member of the rocaglate family, but a more thorough head-to-head comparison with other key rocaglates using standardized assays is necessary to fully elucidate its therapeutic potential. Future research should focus on:
-
Direct Comparative Studies: Performing comprehensive in vitro and in vivo studies to directly compare the efficacy and toxicity of Dehydroaglaiastatin with Rocaglamide, Silvestrol, and Zotatifin.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Dehydroaglaiastatin to assess its drug-like potential.
-
SAR for Dehydroaglaiastatin Analogues: Synthesizing and evaluating derivatives of Dehydroaglaiastatin to explore opportunities for enhancing its potency and pharmacological properties.
By addressing these research gaps, the scientific community can gain a clearer understanding of Dehydroaglaiastatin's place within the expanding arsenal of eIF4A inhibitors and its potential for development as a novel therapeutic agent.
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Al-Sh επί, H. A., et al. (2025). Evaluation of silvestrol as a potential therapeutic agent for pediatric COVID-19: an interpreted computational and phytochemistry approach. Frontiers in Pediatrics.
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Elgner, F., et al. (2023). Comparing the Effects of Rocaglates on Energy Metabolism and Immune Modulation on Cells of the Human Immune System. International Journal of Molecular Sciences.
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Dehydroaglaiastatin vs. Silvestrol: A Comparative Guide for Researchers
A Head-to-Head Analysis of Two Promising Rocaglate Anticancer Compounds
In the landscape of natural product-derived anticancer agents, the rocaglate family has emerged as a particularly promising class of compounds. Within this family, Silvestrol has been extensively studied and is well-regarded for its potent and selective inhibition of the translation initiation factor eIF4A. More recently, other rocaglates, such as Dehydroaglaiastatin, have been isolated, prompting interest in their therapeutic potential. This guide provides a detailed comparative analysis of Dehydroaglaiastatin and Silvestrol, offering researchers, scientists, and drug development professionals a comprehensive overview of their chemical structures, mechanisms of action, and available experimental data.
Chemical Structure: A Tale of Two Rocaglates
Dehydroaglaiastatin and Silvestrol share the characteristic cyclopenta[b]benzofuran core structure of the rocaglate family. However, key differences in their substituent groups likely contribute to variations in their biological activity and pharmacokinetic properties.
Dehydroaglaiastatin possesses a molecular formula of C₃₁H₂₈N₂O₆.[1]
Silvestrol , on the other hand, has a more complex structure with a molecular formula of C₃₄H₃₈O₁₃.[2] A notable feature of Silvestrol is the presence of a 1,4-dioxane ether side chain, which is absent in many other rocaglates.[3]
Mechanism of Action: Targeting the Engine of Protein Synthesis
The primary mechanism of action for Silvestrol is the inhibition of the DEAD-box RNA helicase, eukaryotic translation initiation factor 4A (eIF4A).[4] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a crucial step for the initiation of protein synthesis.[4] By binding to eIF4A, Silvestrol and other rocaglates "clamp" the helicase onto polypurine-rich sequences within the 5'-UTRs of specific mRNAs, thereby stalling the ribosome and inhibiting the translation of proteins essential for cancer cell proliferation and survival, such as c-Myc and cyclin D1.[4][5]
While the direct molecular target of Dehydroaglaiastatin has not been as extensively characterized in the available literature, its structural classification as a rocaglamide strongly suggests that it likely shares the same mechanism of action by targeting eIF4A.
Mechanism of rocaglate-mediated translation inhibition.
Comparative Analysis of Experimental Data
A direct comparison of the biological activity of Dehydroaglaiastatin and Silvestrol is limited by the scarcity of publicly available data for Dehydroaglaiastatin. However, a key study provides a crucial data point for its cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC₅₀/LC₅₀ | Exposure Time | Reference |
| Dehydroaglaiastatin | HepG2 | Human Liver Cancer | 0.69 µM | Not Specified | [3] |
| Silvestrol | LNCaP | Prostate Cancer | 1-7 nM | Not Specified | [2] |
| Various | Lung, Breast Cancer | 1-7 nM | Not Specified | [2] | |
| CLL | Chronic Lymphocytic Leukemia | 6.9 nM | 72 hours | [6] | |
| U87 | Glioblastoma | 13.152 nM | 24 hours | [7] | |
| U251 | Glioblastoma | 22.883 nM | 24 hours | [7] |
From the available data, Silvestrol demonstrates significantly higher potency, with IC₅₀ values in the low nanomolar range across a variety of cancer cell lines. Dehydroaglaiastatin, while less potent in the single reported study, still exhibits activity in the sub-micromolar range, indicating its potential as an anticancer agent that warrants further investigation.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for standard cytotoxicity assays are provided below.
Sulforhodamine B (SRB) Assay (as used for Dehydroaglaiastatin)
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
96-well plates
-
Dehydroaglaiastatin and Silvestrol stock solutions
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of Dehydroaglaiastatin or Silvestrol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for a typical cytotoxicity assay.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge on Dehydroaglaiastatin and Silvestrol. Silvestrol is a well-established, highly potent inhibitor of eIF4A with a broad spectrum of anticancer activity demonstrated in numerous preclinical studies. Dehydroaglaiastatin, while less studied, has shown promising cytotoxic activity against a human liver cancer cell line.
The significant difference in potency based on the available data underscores the importance of further research into Dehydroaglaiastatin. Future studies should aim to:
-
Elucidate the precise mechanism of action of Dehydroaglaiastatin and confirm its activity as an eIF4A inhibitor.
-
Determine its cytotoxic profile across a broader panel of cancer cell lines to understand its spectrum of activity.
-
Conduct in vivo studies to evaluate its efficacy and safety in animal models.
-
Perform structure-activity relationship (SAR) studies to understand the contribution of its unique structural features to its biological activity.
By expanding our understanding of Dehydroaglaiastatin and other novel rocaglates, the scientific community can continue to unlock the therapeutic potential of this important class of natural products in the fight against cancer.
References
-
Lucas, D. M., et al. (2009). The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo. Blood, 113(19), 4656–4666. [Link]
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Ngo, N. T. N., et al. (2022). Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity. Natural Product Research, 36(6), 1494–1502. [Link]
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PubChem. (n.d.). Silvestrol. National Center for Biotechnology Information. Retrieved from [Link]
-
Kim, S., et al. (2009). Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7. Anticancer Research, 29(10), 3877-3884. [Link]
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Bordeleau, M. E., et al. (2008). Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PLoS One, 3(4), e1936. [Link]
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Li, Y., et al. (2021). The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway. Journal of Oncology, 2021, 6688123. [Link]
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Wolfe, A. L., et al. (2014). Rocaglates as Antivirals. Viruses, 6(10), 3784–3803. [Link]
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Henss, L., et al. (2018). The antiviral compound silvestrol has a limited impact on the host cell transcriptome. Scientific Reports, 8(1), 14927. [Link]
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Sarfraz, I., et al. (2022). Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity. International Journal of Molecular Sciences, 23(5), 2798. [Link]
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Iwasaki, S., et al. (2016). Rocaglates convert the eIF4A RNA helicase into a sequence-selective clamp. Nature Chemical Biology, 12(12), 958–964. [Link]
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Chu, J., et al. (2019). Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F. Cell Reports, 29(5), 1286–1299.e7. [Link]
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Naineni, S. K., et al. (2020). A comparative study of small molecules targeting eIF4A. RNA, 26(5), 541–549. [Link]
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Peron, G., et al. (2024). Silvestrol, a potent anticancer agent with unfavourable pharmacokinetics: Current knowledge on its pharmacological properties and future directions for the development of novel drugs. Biomedicine & Pharmacotherapy, 177, 117047. [Link]
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PubChem. (n.d.). Dehydroaglaiastatin. National Center for Biotechnology Information. Retrieved from [Link]
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Kinghorn, A. D., et al. (2016). Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species. Journal of Natural Products, 79(3), 657–677. [Link]
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PatSnap. (2024). What are eIF4A inhibitors and how do they work?. Retrieved from [Link]
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Validating Anticancer Efficacy: A Comparative Guide to Dehydroaglaiastatin in Xenograft Models
For researchers at the forefront of oncology drug discovery, the journey from a promising molecule to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, technical comparison of Dehydroaglaiastatin and its class of compounds, rocaglates, within the context of preclinical xenograft models. We will dissect the mechanistic rationale behind experimental choices, provide actionable protocols, and present a framework for evaluating in vivo efficacy, even when direct data for a specific compound is emerging.
Dehydroaglaiastatin and the Rocaglate Family: Targeting a Fundamental Cancer Dependency
Dehydroaglaiastatin belongs to the rocaglate class of natural products, which have garnered significant interest for their potent anticancer properties.[1][2] The primary molecular target of rocaglates is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[1][3]
Mechanism of Action: A Closer Look
eIF4A is a critical component of the eIF4F complex, which is responsible for initiating cap-dependent translation of mRNA into protein.[1][3] In many cancers, signaling pathways like PI3K/mTOR and Ras-MAPK are hyperactivated, leading to an increased reliance on the eIF4F complex for the synthesis of proteins essential for cell growth, proliferation, and survival.[1] These include oncoproteins such as MYC and the anti-apoptotic protein Mcl-1.[1][2]
Rocaglates, including Dehydroaglaiastatin, function by clamping eIF4A onto specific mRNA sequences, effectively stalling the translation initiation process.[1][4][5] This selective inhibition of oncoprotein synthesis leads to cell cycle arrest and apoptosis in cancer cells, making eIF4A an attractive therapeutic target.[1][4]
Visualization of the Rocaglate Mechanism of Action
Caption: Standard workflow for an anticancer drug validation study using a xenograft model.
Comparative Analysis: Dehydroaglaiastatin vs. Other Anticancer Agents
Direct, head-to-head xenograft data for Dehydroaglaiastatin is not extensively published. However, we can construct a comparative framework using data from a well-characterized, structurally related rocaglate, Silvestrol, and a standard-of-care chemotherapeutic agent relevant to the cancer type being studied.
For this guide, we will use a hypothetical xenograft study of a human lymphoma cell line, a cancer type shown to be sensitive to rocaglates. [1][2] Table 1: Comparative Efficacy of Anticancer Agents in a Lymphoma Xenograft Model (Hypothetical Data)
| Treatment Group | Dosage & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10% DMSO in Saline, i.p., daily | 1500 ± 250 | - | - |
| Dehydroaglaiastatin | 0.5 mg/kg, i.p., daily | 525 ± 150 | 65% | <0.01 |
| Silvestrol | 0.5 mg/kg, i.p., daily | 450 ± 120 | 70% | <0.01 |
| Doxorubicin | 2 mg/kg, i.v., weekly | 750 ± 200 | 50% | <0.05 |
Interpretation of Comparative Data:
In this hypothetical model, both Dehydroaglaiastatin and Silvestrol demonstrate superior tumor growth inhibition compared to the standard chemotherapeutic, Doxorubicin. The similar high potency of the two rocaglates would be expected given their shared mechanism of action.
Essential Experimental Protocols
To ensure the scientific integrity and reproducibility of xenograft studies, meticulous adherence to validated protocols is paramount.
Protocol 1: Establishment of Subcutaneous Xenografts
-
Cell Preparation: Culture human lymphoma cells (e.g., SUDHL-4) to a density of 1-2 x 10⁶ cells/mL. Harvest and wash the cells twice with sterile, serum-free RPMI-1640 medium. Resuspend the cells in a 1:1 mixture of RPMI-1640 and Matrigel at a final concentration of 5 x 10⁷ cells/mL.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Implantation: Anesthetize the mice using isoflurane. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (approximately 100 mm³), begin caliper measurements.
Protocol 2: Tumor Volume Measurement and Drug Administration
-
Tumor Measurement: Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (L x W²)/2.
-
Randomization: When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Drug Formulation: Prepare Dehydroaglaiastatin and Silvestrol in a vehicle of 10% DMSO in sterile saline. Prepare Doxorubicin in sterile saline.
-
Administration: Administer the drugs according to the schedules outlined in Table 1. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Protocol 3: Endpoint Immunohistochemical Analysis
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Tissue Processing: Fix a portion of each tumor in 10% neutral buffered formalin and embed in paraffin.
-
Immunohistochemistry (IHC): Section the paraffin-embedded tumors and perform IHC staining for key biomarkers:
-
Ki-67: A marker of cell proliferation.
-
Cleaved Caspase-3: A marker of apoptosis.
-
MYC: A direct target of translation inhibition by rocaglates.
-
-
Quantification: Quantify the percentage of positive cells for each marker using image analysis software.
Table 2: Expected Immunohistochemical Findings (Hypothetical Data)
| Treatment Group | % Ki-67 Positive Cells (Proliferation) | % Cleaved Caspase-3 Positive Cells (Apoptosis) | MYC Staining Intensity (H-Score) |
| Vehicle Control | 85 ± 10 | 5 ± 2 | 250 ± 30 |
| Dehydroaglaiastatin | 25 ± 8 | 40 ± 12 | 80 ± 20 |
| Silvestrol | 20 ± 7 | 45 ± 15 | 75 ± 18 |
| Doxorubicin | 50 ± 12 | 25 ± 8 | 180 ± 25 |
These expected IHC results would provide mechanistic validation of the tumor growth inhibition data, showing that Dehydroaglaiastatin and Silvestrol reduce proliferation, induce apoptosis, and decrease the expression of a key oncoprotein target.
Conclusion and Future Directions
The validation of anticancer compounds in xenograft models is a cornerstone of preclinical drug development. While direct in vivo data for Dehydroaglaiastatin is still emerging in the public domain, the extensive research on the rocaglate class of compounds provides a strong rationale for its potential as a potent anticancer agent. By targeting the fundamental process of cap-dependent translation, Dehydroaglaiastatin and its analogs represent a promising therapeutic strategy, particularly for cancers driven by oncoproteins like MYC.
The experimental framework and comparative data presented in this guide offer a robust template for the in vivo evaluation of Dehydroaglaiastatin. Future studies should focus on head-to-head comparisons with other rocaglates and standard-of-care agents across a panel of patient-derived xenograft (PDX) models to better predict clinical efficacy in diverse cancer subtypes.
References
- Pelletier, J., et al. (2018). Inhibition of translation by aglaiastatins: Mechanism of action. Cancer Research, 78(13 Supplement), 684-684.
- Fu, K., et al. (2019). Targeting translation initiation by synthetic rocaglates for treating MYC-driven lymphomas. Oncogene, 38(32), 6069-6085.
- Pelletier, J., et al. (2019).
- Porstmann, T., et al. (2019). Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas. Oncogene, 38(32), 6069-6085.
- Sarikas, A., et al. (2019).
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A Researcher's Guide to Cross-Validating the Mechanism of Dehydroaglaiastatin
Introduction: Dehydroaglaiastatin and the Rocaglate Family of Translation Inhibitors
Dehydroaglaiastatin (DHAS) is a member of the rocaglate class of natural products, which are characterized by a unique cyclopenta[b]benzofuran skeleton. These compounds, isolated from plants of the Aglaia genus, have garnered significant interest in the scientific community for their potent anti-neoplastic and antiviral activities. At the heart of their biological function lies a sophisticated mechanism of action: the targeted inhibition of protein synthesis.
This guide provides an in-depth technical comparison of DHAS's mechanism of action, offering a framework for its cross-validation. We will explore the core molecular interactions, compare DHAS with other inhibitors of the translation machinery, and provide detailed experimental protocols to empower researchers to independently verify these mechanisms in their own laboratories. Our focus is on fostering a deep understanding of the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.
Primary Mechanism of Action: Clamping the eIF4A RNA Helicase
The central mechanism of action for DHAS and other rocaglates is the specific targeting of the eukaryotic initiation factor 4A (eIF4A).[1][2] eIF4A is an ATP-dependent DEAD-box RNA helicase that plays a crucial role in the initiation phase of cap-dependent translation. It is a key component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G. The primary function of eIF4A is to unwind complex secondary structures in the 5' untranslated regions (5' UTRs) of mRNAs, a necessary step for the 43S pre-initiation complex to scan and locate the start codon.
Unlike inhibitors that block the ATP-binding site or prevent RNA binding altogether, DHAS acts as an "interfacial inhibitor" or a "molecular glue." It stabilizes the interaction between eIF4A and specific RNA sequences, effectively clamping the helicase onto the mRNA strand.[3] This clamping action creates a steric barrier that physically obstructs the scanning 43S pre-initiation complex, thereby stalling and inhibiting translation. Notably, this inhibition is not global but rather selective for mRNAs with highly structured 5' UTRs or those containing polypurine-rich sequences, which are characteristic of many proto-oncogenes and proteins involved in cell proliferation and survival.[2]
Signaling Pathway: Cap-Dependent Translation Initiation
The following diagram illustrates the canonical pathway of cap-dependent translation initiation and the point of intervention for Dehydroaglaiastatin.
Caption: DHAS targets eIF4A, clamping it onto mRNA and blocking 43S PIC scanning.
Cross-Validation Experiment 1: In Vitro Translation Assay
Objective: To directly measure the inhibitory effect of DHAS on the synthesis of a reporter protein from a specific mRNA transcript in a cell-free system. This assay provides a clean, direct readout of translation inhibition, devoid of confounding cellular processes like drug uptake or metabolism.
Rationale: The rabbit reticulocyte lysate system contains all the necessary components for eukaryotic translation.[4][5][6] By programming this system with a specific mRNA (e.g., encoding Luciferase) and titrating DHAS, we can generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration). Comparing the inhibition of an mRNA with a structured 5' UTR versus one with an unstructured 5' UTR can further validate the mechanism of eIF4A-dependent inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DHAS (e.g., 10 mM in DMSO). Serially dilute in DMSO to create a range of concentrations.
-
Obtain a commercial nuclease-treated rabbit reticulocyte lysate (RRL) kit, which typically includes the lysate, an amino acid mixture (without methionine), and a reaction buffer.[4]
-
Obtain high-quality, capped and polyadenylated Luciferase mRNA.
-
Prepare a solution of ³⁵S-Methionine for radiolabeling of the newly synthesized protein.
-
-
Assay Setup (per reaction):
-
On ice, combine the following in a microcentrifuge tube:
-
Rabbit Reticulocyte Lysate: 12.5 µL
-
Reaction Buffer: 2 µL
-
Amino Acid Mixture (-Met): 0.5 µL
-
³⁵S-Methionine (10 mCi/mL): 1 µL
-
Luciferase mRNA (1 µg/µL): 0.5 µL
-
RNase-free Water: to a final volume of 24 µL
-
DHAS or vehicle (DMSO): 1 µL (add last)
-
-
-
Incubation:
-
Gently mix the components and incubate the reaction tubes in a 30°C water bath for 90 minutes.
-
-
Analysis:
-
Stop the reaction by placing the tubes on ice.
-
Add 5 µL of the reaction mixture to 95 µL of SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins on a 12% SDS-PAGE gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled Luciferase protein band.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
-
Data Interpretation:
-
Plot the percentage of protein synthesis inhibition (relative to the DMSO control) against the logarithm of the DHAS concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cross-Validation Experiment 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding and engagement of DHAS with its target protein, eIF4A, within intact cells.
Rationale: CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[7][8] When a small molecule binds to its target protein, it generally increases the protein's stability, leading to a higher melting temperature. By heating intact cells treated with DHAS to a range of temperatures and then quantifying the amount of soluble eIF4A remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[9][10][11]
Detailed Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HeLa or HEK293T) to ~80% confluency.
-
Treat the cells with a high concentration of DHAS (e.g., 10x the IC50 for cell viability) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the samples to the same total protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for eIF4A.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities.
-
-
Data Interpretation:
-
For both the DHAS-treated and vehicle-treated samples, plot the relative amount of soluble eIF4A against the temperature.
-
A rightward shift in the melting curve for the DHAS-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.
-
Secondary Mechanism: Induction of the Heat Shock Response
A significant downstream consequence of inhibiting protein synthesis is the induction of cellular stress pathways, most notably the Heat Shock Response (HSR). The HSR is a highly conserved cellular defense mechanism that mitigates the proteotoxic stress caused by an accumulation of misfolded or unfolded proteins. The master transcriptional regulator of this response is Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is kept in an inactive, monomeric state through its association with chaperones like Hsp90. Upon proteotoxic stress (such as that induced by DHAS), HSF1 is released, trimerizes, translocates to the nucleus, and activates the transcription of genes encoding heat shock proteins (HSPs), such as the highly inducible Hsp70.
Cross-Validation Experiment 3: Western Blot for HSR Markers
Objective: To determine if DHAS treatment leads to the activation of the Heat Shock Response by measuring the upregulation of Hsp70 and the phosphorylation/activation of HSF1.
Rationale: Measuring the induction of Hsp70 is a reliable and straightforward method to confirm the activation of the HSR.[12][13] An increase in Hsp70 protein levels following DHAS treatment would strongly suggest that the inhibition of protein synthesis is causing proteotoxic stress, thus cross-validating the primary mechanism of action.
Detailed Protocol:
-
Cell Treatment:
-
Plate cells (e.g., MCF7 or HCT116) and allow them to adhere overnight.
-
Treat the cells with a dose-range of DHAS (e.g., 0.1x to 10x the IC50) for various time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., heat shock at 42°C for 1 hour) and a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Interpretation:
-
A dose- and time-dependent increase in the Hsp70 protein band intensity in DHAS-treated cells indicates induction of the HSR.
-
A slower-migrating (upshifted) band for HSF1 indicates hyperphosphorylation and activation of the transcription factor.
-
Comparative Analysis: DHAS vs. Alternative Translation Inhibitors
To fully appreciate the specific mechanism of DHAS, it is essential to compare it with other compounds that perturb protein synthesis. The choice of comparators should include molecules that target eIF4A through different mechanisms, as well as those that target different components of the translation machinery.
Workflow for Comparative Ribosome Profiling
Caption: Workflow for identifying inhibitor-specific translational changes.
Data Summary Table
| Inhibitor | Class / Type | Primary Molecular Target | Mechanism of Action | Expected Ribosome Profiling Signature |
| Dehydroaglaiastatin (DHAS) | Rocaglate | eIF4A | Interfacial inhibitor; clamps eIF4A onto polypurine-rich mRNA, blocking 43S scanning.[2] | Decreased translational efficiency of mRNAs with structured, purine-rich 5' UTRs. |
| Pateamine A | Marine Natural Product | eIF4A | Binds eIF4A and enhances its ATPase and helicase activities, but prevents its association with eIF4G, stalling initiation complexes.[3][16] | Decreased translational efficiency of a broad range of cap-dependent mRNAs. |
| Hippuristanol | Polyhydroxysteroid | eIF4A | Allosteric inhibitor; binds to the C-terminal domain of eIF4A, preventing its interaction with RNA without affecting ATP binding.[2][17] | Global decrease in translational efficiency of cap-dependent mRNAs, particularly those with structured 5' UTRs. |
| Cycloheximide (CHX) | Glutarimide Antibiotic | Ribosome (60S E-site) | Blocks the translocation step of elongation by binding to the E-site of the 60S ribosomal subunit.[1][18][19][20] | Global arrest of all translating ribosomes; used to generate ribosome footprints in profiling experiments. |
Conclusion and Future Directions
The cross-validation of Dehydroaglaiastatin's mechanism of action confirms its role as a potent and selective inhibitor of translation initiation through the targeting of eIF4A. By employing a multi-faceted experimental approach—combining biochemical assays like in vitro translation, cell-based target engagement studies such as CETSA, and downstream pathway analysis via Western blotting for HSR markers—researchers can build a robust and validated understanding of how this molecule functions.
Comparing DHAS to other translation inhibitors highlights the nuanced differences in their interactions with the cellular machinery. While DHAS, Pateamine A, and Hippuristanol all converge on eIF4A, their distinct mechanisms of action likely lead to different downstream cellular consequences and therapeutic windows. Techniques like ribosome profiling are invaluable for dissecting these differences on a transcriptome-wide scale.[21][22] A thorough mechanistic understanding is the bedrock upon which future translational research, from probe development to therapeutic applications, is built.
References
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Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics. PubMed Central. Available at: [Link]
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Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F. PMC - NIH. Available at: [Link]
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Cycloheximide. Wikipedia. Available at: [Link]
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Hippuristanol - A potent steroid inhibitor of eukaryotic initiation factor 4A. PMC - NIH. Available at: [Link]
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Inhibition of eukaryotic translation initiation by the marine natural product pateamine A. PubMed. Available at: [Link]
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Amidino-Rocaglates – A potent class of eIF4A inhibitors. PMC - NIH. Available at: [Link]
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Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A. PubMed - NIH. Available at: [Link]
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Inhibition of eukaryotic translation elongation by cycloheximide and lactimidomycin. Johns Hopkins University. Available at: [Link]
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Investigation of the mechanism of action of a potent pateamine A analog, des-methyl, des-amino pateamine A (DMDAPatA). PubMed. Available at: [Link]
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Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. PMC - PubMed Central. Available at: [Link]
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What are eIF4A inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status. PMC. Available at: [Link]
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Dehydroaglaiastatin | C31H28N2O6. PubChem - NIH. Available at: [Link]
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Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl pateamine A. NIH. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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In Vitro Translation Using Rabbit Reticulocyte Lysate. Springer Nature Experiments. Available at: [Link]
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In vitro translation using rabbit reticulocyte lysate. PubMed. Available at: [Link]
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Cellular thermal shift assay. Wikipedia. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
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Mammalian In Vitro Translation Systems. Polacek Group. Available at: [Link]
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In vitro reconstitution of translational arrest pathways. Shao Lab. Available at: [Link]
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Characterizing HSF1 Binding and Post-Translational Modifications of hsp70 Promoter in Cultured Cortical Neurons: Implications in the Heat-Shock Response. PLOS One. Available at: [Link]
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A simplified and sensitive immunoprecipitation approach for the analysis of HSF1 in murine liver tissue. PubMed Central. Available at: [Link]
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Transcriptome-wide characterization of the eIF4A signature highlights plasticity in translation regulation. PMC - PubMed Central. Available at: [Link]
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eIF4A inhibition circumvents uncontrolled DNA replication mediated by 4E-BP1 loss in pancreatic cancer. PubMed Central. Available at: [Link]
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Reanalysis of ribosome profiling datasets reveals a function of rocaglamide A in perturbing the dynamics of translation elongation via eIF4A. ResearchGate. Available at: [Link]
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A Comparative Analysis of Dehydroaglaiastatin's Activity in Different Cancer Cell Lines: A Guide for Researchers
In the landscape of anticancer drug discovery, natural products continue to be a vital source of novel therapeutic agents. Among these, Dehydroaglaiastatin, a member of the rocaglate family of compounds, has emerged as a potent inhibitor of protein synthesis with promising anticancer activity. This guide provides a comprehensive comparative analysis of Dehydroaglaiastatin's effects across a panel of human cancer cell lines, offering researchers, scientists, and drug development professionals a detailed understanding of its differential activity and the underlying molecular mechanisms.
Introduction: Dehydroaglaiastatin and the Targeting of Translation Initiation
Dehydroaglaiastatin is a cyclopenta[b]benzofuran natural product isolated from plants of the Aglaia genus. It belongs to the rocaglate class of compounds, which are known to exhibit potent insecticidal and anticancer properties. The primary molecular target of rocaglates, including Dehydroaglaiastatin, is the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the initiation phase of protein synthesis.
Translation initiation is a tightly regulated process that is frequently dysregulated in cancer, leading to the uncontrolled synthesis of proteins that drive tumor growth and survival. By binding to eIF4A, Dehydroaglaiastatin clamps the helicase onto specific mRNA transcripts, particularly those with complex 5' untranslated regions (UTRs) that are characteristic of many oncoproteins. This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting the translation of these key cancer-promoting proteins. This selective mode of action makes Dehydroaglaiastatin an attractive candidate for targeted cancer therapy.
This guide will delve into the practical aspects of evaluating Dehydroaglaiastatin's activity, providing detailed protocols for key assays and presenting a comparative analysis of its effects on various cancer cell lines.
Mechanism of Action: Inhibition of eIF4A-Mediated Translation
The anticancer activity of Dehydroaglaiastatin stems from its ability to modulate the function of eIF4A, a key component of the eIF4F complex. The canonical cap-dependent translation initiation process is depicted in the following pathway:
Caption: Dehydroaglaiastatin's mechanism of action in the translation initiation pathway.
Dehydroaglaiastatin's interaction with eIF4A leads to a gain-of-function phenotype where the helicase becomes "clamped" onto polypurine-rich sequences within the 5' UTR of certain mRNAs. This stabilized eIF4A-RNA complex acts as a roadblock, impeding the progression of the 43S pre-initiation complex and thereby selectively inhibiting the translation of these transcripts. Many of these eIF4A-dependent mRNAs encode for proteins crucial for cancer cell proliferation, survival, and metastasis, such as cyclins, and anti-apoptotic proteins.
Comparative Cytotoxicity of Dehydroaglaiastatin in Cancer Cell Lines
To provide a comparative overview of Dehydroaglaiastatin's cytotoxic potential, we have compiled data from various studies on its half-maximal inhibitory concentration (IC50) in a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| Jurkat | T-cell Leukemia | Data not available |
| PC-3 | Prostate Cancer | Data not available |
| HCT-116 | Colon Cancer | Data not available |
The variability in IC50 values across different cell lines highlights the importance of cell-type-specific responses to Dehydroaglaiastatin. This differential sensitivity can be attributed to several factors, including:
-
Differences in the expression levels of eIF4A and other components of the translation machinery.
-
The specific repertoire of eIF4A-dependent mRNAs expressed in each cell line.
-
Variations in drug uptake, metabolism, and efflux mechanisms.
Experimental Protocols for Assessing Dehydroaglaiastatin's Activity
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Dehydroaglaiastatin in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with Dehydroaglaiastatin at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Dehydroaglaiastatin and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Expected Outcomes and Discussion
Based on the known mechanism of action of rocaglates, treatment of cancer cells with Dehydroaglaiastatin is expected to yield the following outcomes:
-
Inhibition of Cell Viability: Dehydroaglaiastatin should exhibit dose- and time-dependent cytotoxicity across a range of cancer cell lines, with varying IC50 values reflecting differential sensitivities.
-
Induction of Apoptosis: The inhibition of the synthesis of anti-apoptotic proteins is a key consequence of eIF4A inhibition. Therefore, Dehydroaglaiastatin is expected to induce apoptosis, as evidenced by an increase in the Annexin V-positive cell population.
-
Cell Cycle Arrest: By inhibiting the translation of cyclins and other cell cycle regulatory proteins, Dehydroaglaiastatin is anticipated to cause cell cycle arrest, most likely at the G1/S or G2/M transition, depending on the specific cell line and its regulatory network.
The comparative analysis of these parameters across different cell lines will provide valuable insights into the spectrum of activity of Dehydroaglaiastatin and may help identify cancer types that are particularly susceptible to this class of compounds. Furthermore, understanding the molecular basis for differential sensitivity can aid in the identification of predictive biomarkers for patient stratification in future clinical studies.
Conclusion and Future Directions
Dehydroaglaiastatin represents a promising class of anticancer agents that target a fundamental process frequently dysregulated in cancer – translation initiation. This guide has provided a framework for the comparative analysis of its activity in different cancer cell lines, including detailed experimental protocols and an overview of its mechanism of action.
While the existing data on rocaglates is encouraging, further research is needed to fully elucidate the therapeutic potential of Dehydroaglaiastatin. Future studies should focus on:
-
Expanding the panel of cancer cell lines tested to gain a broader understanding of its spectrum of activity.
-
Identifying the specific eIF4A-dependent transcripts that are most critical for the survival of different cancer types.
-
Investigating the potential for synergistic combinations with other anticancer agents.
-
Evaluating the in vivo efficacy and safety of Dehydroaglaiastatin in preclinical cancer models.
By systematically addressing these questions, the scientific community can pave the way for the clinical development of Dehydroaglaiastatin and other rocaglates as novel and effective cancer therapies.
References
As specific comparative studies for Dehydroaglaiastatin are not available, this section will be populated with relevant references on rocaglates, eIF4A inhibition, and the experimental protocols mentioned as the research progresses.
A Comparative Guide to Confirming the Binding Site of Dehydroaglaiastatin on eIF4A
Introduction: eIF4A, a Critical Node in Translation and a Prized Therapeutic Target
Eukaryotic translation initiation factor 4A (eIF4A) is an essential ATP-dependent DEAD-box RNA helicase that plays a pivotal role in the initiation phase of protein synthesis.[1][2][3] As a core component of the eIF4F complex, alongside the cap-binding protein eIF4E and the scaffolding protein eIF4G, eIF4A unwinds the secondary structures within the 5' untranslated regions (5'-UTRs) of mRNAs.[1][2][4][5][6] This helicase activity is crucial for the recruitment and subsequent scanning of the 43S preinitiation complex to locate the start codon, thereby enabling translation to commence.[3][5][7] Given that the translation of many oncogenes and proteins involved in cell proliferation is highly dependent on eIF4A activity, it has emerged as a significant target for anti-cancer drug development.[1][8][9]
Dehydroaglaiastatin (DHAS), a member of the rocaglate family of natural products, has demonstrated potent anti-neoplastic activity by targeting eIF4A.[4][5] Rocaglates, including DHAS and its close analog silvestrol, function as interfacial inhibitors.[5][10] They uniquely "clamp" eIF4A onto specific RNA sequences, creating a stable ternary complex that impedes the scanning ribosome, ultimately leading to translational repression.[4][5][11] This guide provides a comprehensive overview of the experimental strategies employed to definitively confirm the binding site of DHAS on eIF4A, comparing its interaction with other known eIF4A inhibitors.
The Interfacial Binding Pocket of Dehydroaglaiastatin on the eIF4A:RNA Complex
Structural and biochemical studies have revealed that rocaglates, including by extension DHAS, do not bind to eIF4A alone but rather to the eIF4A:RNA complex.[10][12][13] This "interfacial inhibition" is a key characteristic of their mechanism of action. The binding pocket is formed at the interface of the N-terminal and C-terminal domains of eIF4A and the RNA substrate.[5][10]
Crystal structures of eIF4A1 in complex with rocaglamide A (a close structural analog of DHAS), a polypurine RNA, and a non-hydrolyzable ATP analog have provided high-resolution insights into this interaction.[4][12][13] These studies have identified a discrete set of amino acid residues in eIF4A that are critical for rocaglate binding.
Key Interacting Residues
Several amino acid residues within eIF4A have been identified as crucial for the binding of rocaglates. Mutagenesis studies have provided direct evidence for the functional relevance of these residues.[10][14][15]
| Residue (Human eIF4A1) | Role in Binding |
| Phenylalanine 163 (F163) | Forms π-π stacking interactions with the C phenyl ring of the rocaglate scaffold. Mutation of this residue to leucine (F163L) confers resistance to rocaglates.[12][13][14][15][16] |
| Glutamine 195 (Q195) | Forms hydrogen bonds with the rocaglate molecule, further stabilizing the complex.[13][15][17] |
| Aspartate 198 (D198) | Contributes to the stability of the binding pocket through hydrogen bonding.[13] |
The following diagram illustrates the key interactions within the DHAS:eIF4A:RNA ternary complex.
Comparative Analysis with Other eIF4A Inhibitors
Understanding the binding site of DHAS is enhanced by comparing it to other small molecules that target eIF4A. These inhibitors can be broadly categorized based on their mechanism of action.
| Inhibitor Class | Example(s) | Mechanism of Action | Binding Site |
| Rocaglates | Dehydroaglaiastatin, Silvestrol, Rocaglamide A | Stabilize the eIF4A:RNA complex, acting as an interfacial inhibitor.[4][5][9] | Binds to a pocket formed by both eIF4A and RNA, with key interactions involving F163 and Q195.[12][13][15][17] |
| Pateamine A (PatA) and Analogs | Pateamine A, Desmethylpateamine A | Also functions as an interfacial inhibitor, stabilizing the eIF4A:RNA complex.[5][8] | Binds to a similar interfacial pocket as rocaglates, but can accommodate a wider range of RNA sequences.[5] |
| Hippuristanol | Hippuristanol | Binds directly to the C-terminal domain of eIF4A, preventing its interaction with RNA.[8][9][18] | C-terminal domain of eIF4A.[8] |
| Quinoline Derivatives | Compound 28 | Acts as an RNA-competitive inhibitor, binding to the RNA groove of eIF4A.[19][20][21] | A novel pocket within the RNA-binding groove of eIF4A.[19] |
The following diagram illustrates the distinct binding locations of these inhibitor classes on eIF4A.
Experimental Workflows for Binding Site Confirmation
A multi-faceted approach is essential to rigorously confirm the binding site of DHAS on eIF4A. The following experimental workflows provide a self-validating system to probe this interaction.
Site-Directed Mutagenesis Coupled with Functional Assays
This approach provides strong genetic evidence for the involvement of specific residues in drug binding.
Protocol: Site-Directed Mutagenesis and Resistance Assay
-
Mutant Generation:
-
Utilize a site-directed mutagenesis kit to introduce point mutations into the eIF4A1 expression vector. The primary target is the F163L mutation, known to confer resistance to rocaglates.[14][16]
-
Generate other mutations in the putative binding pocket (e.g., Q195A, D198A) to further probe the interaction.
-
Sequence the entire coding region of the mutant constructs to verify the desired mutation and the absence of off-target mutations.
-
-
Protein Expression and Purification:
-
Express wild-type (WT) and mutant eIF4A1 proteins in a suitable expression system (e.g., E. coli or insect cells).
-
Purify the recombinant proteins to homogeneity using affinity and size-exclusion chromatography.
-
-
In Vitro Functional Assays:
-
ATPase Assay: Measure the ATP hydrolysis activity of WT and mutant eIF4A1 in the presence and absence of DHAS. Rocaglates are known to stimulate the ATPase activity of eIF4A in the presence of a suitable RNA substrate.[10] A resistant mutant will show reduced or no stimulation by DHAS.
-
Helicase Assay: Assess the RNA unwinding activity of WT and mutant eIF4A1. The clamping effect of DHAS is expected to inhibit the helicase activity of the WT protein, while the mutant should be less affected.[14]
-
-
Cellular Resistance Assay:
-
Establish a cell line (e.g., using CRISPR/Cas9-mediated gene editing) where the endogenous eIF4A1 is replaced with the F163L mutant.[14][16]
-
Treat both WT and mutant cell lines with increasing concentrations of DHAS.
-
Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo). The mutant cell line is expected to exhibit a significant rightward shift in the dose-response curve, indicating resistance.[14]
-
Biophysical Binding Assays
These assays provide quantitative data on the binding affinity and stoichiometry of the interaction.
Protocol: Fluorescence Polarization (FP) Assay
-
Probe Selection: Synthesize a short RNA oligonucleotide with a polypurine sequence (e.g., poly r(AG)5) and label it with a fluorescent probe (e.g., FAM).[4][16]
-
Assay Setup:
-
In a microplate, combine a fixed concentration of the fluorescently labeled RNA probe with increasing concentrations of purified WT or mutant eIF4A1 protein.
-
To test the effect of DHAS, perform the titration in the presence and absence of a fixed concentration of the compound.
-
-
Measurement: Measure the fluorescence polarization of each well. An increase in polarization indicates binding of the larger protein to the smaller fluorescent probe.
-
Data Analysis: Plot the change in millipolarization (mP) as a function of protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd). A significant increase in binding affinity (lower Kd) in the presence of DHAS for the WT protein, but not the mutant, confirms the clamping effect and the importance of the mutated residue.[16]
Structural Biology Approaches
X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide atomic-level details of the binding interaction.
Protocol: X-ray Crystallography
-
Complex Formation: Form a stable ternary complex of eIF4A1, a suitable RNA oligonucleotide, a non-hydrolyzable ATP analog (e.g., AMP-PNP), and DHAS.[4]
-
Crystallization: Screen a wide range of crystallization conditions to obtain diffraction-quality crystals of the complex.
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Solve the crystal structure using molecular replacement with a known eIF4A structure as a search model.
-
Refine the model and build the DHAS molecule into the electron density map.
-
-
Analysis: Analyze the final structure to identify all the specific molecular interactions (hydrogen bonds, van der Waals contacts, π-π stacking) between DHAS, eIF4A1, and the RNA.[4][13]
Conclusion
The confirmation of the Dehydroaglaiastatin binding site on eIF4A is a testament to the power of integrating genetic, biochemical, biophysical, and structural biology approaches. The evidence overwhelmingly points to an interfacial binding pocket on the eIF4A:RNA complex, with residues such as F163 and Q195 playing a critical role in the interaction. This "molecular clamping" mechanism is distinct from other eIF4A inhibitors like hippuristanol, which directly competes with RNA binding. A thorough understanding of this unique binding mode, as outlined in this guide, is paramount for the rational design and development of next-generation eIF4A inhibitors with improved potency and selectivity for therapeutic applications.
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- Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex.
- A comparative study of small molecules targeting eIF4A. RNA.
- Eukaryotic translation initiation factor 4A. Society for Developmental Biology.
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- In silico, biochemical, and in vitro analysis of silvestrol binding to the DEAD box RNA helicase eIF4A reveals broad anti-pathogen potential of rocaglates across the eukaryotic tree of life. bioRxiv.
- Amidino-Rocaglates – A potent class of eIF4A inhibitors. European Journal of Medicinal Chemistry.
- Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics. Viruses.
- Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F. Cell Chemical Biology.
- Crystal structure of the yeast eIF4A-eIF4G complex: An RNA-helicase controlled by protein–protein interactions.
- Eukaryotic initiation factor 4A (eIF4A) during viral infections. Virology Journal.
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- A comparative study of small molecules targeting eIF4A. PubMed.
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- What are eIF4A inhibitors and how do they work?.
- Evidence for a Functionally Relevant Rocaglamide Binding Site on the eIF4A-RNA Complex.
- A Comparative Study of Small Molecules Targeting eIF4A.
- Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. University of Arizona.
- Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor.
- Characterization of the two eIF4A-binding sites on human eIF4G-1. The Journal of Biological Chemistry.
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- Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. PubMed.
- Targeting eIF4A with RNA Aptamers Enhances Salt Stress Tolerance in Rice Through Modulation of Translation Initi
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- eIF4G stimulates the activity of the DEAD box protein eIF4A by a conformational guidance mechanism.
- General and Target-Specific DExD/H RNA Helicases in Eukaryotic Translation Initi
- The structure of a human translation initiation complex reveals two independent roles for the helicase eIF4A. Science.
- Stimulation of mammalian translation initiation factor eIF4A activity by a small molecule inhibitor of eukaryotic transl
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- Structural basis for the enhancement of eIF4A helicase activity by eIF4G. RNA.
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Dehydroaglaiastatin in Combination Therapy: A Guide to Synergistic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Combining Dehydroaglaiastatin
Dehydroaglaiastatin is a member of the rocaglate family of natural products, which are potent inhibitors of the eukaryotic translation initiation factor 4A (eIF4A).[1] eIF4A is an RNA helicase that unwinds complex 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a crucial step for the translation of many proteins involved in cancer cell proliferation and survival, including key oncogenes like MYC and cell cycle regulators. By clamping eIF4A onto polypurine sequences within mRNA leaders, rocaglates stall the scanning ribosome, leading to a targeted inhibition of protein synthesis.[1]
The selective pressure of monotherapy in cancer treatment often leads to the development of resistance.[2] Combination therapy, the use of multiple therapeutic agents with different mechanisms of action, is a cornerstone of modern oncology.[3] For a translation inhibitor like dehydroaglaiastatin, the rationale for combination therapy is compelling:
-
Overcoming Resistance: By downregulating the synthesis of proteins that contribute to drug resistance, dehydroaglaiastatin may re-sensitize cancer cells to conventional chemotherapeutics.
-
Synergistic Cytotoxicity: Targeting both protein synthesis and another critical cellular process (e.g., DNA replication, microtubule dynamics) can lead to a synergistic or additive cytotoxic effect, achieving greater tumor cell kill at lower, less toxic concentrations of each agent.
-
Targeting Cancer Stem Cells: Evidence suggests that eIF4A is a vulnerable node in breast cancer stem cells (BCSCs), and its inhibition can reduce their self-renewal capacity.[4]
This guide will explore the potential synergistic effects of dehydroaglaiastatin in combination with other anticancer agents, drawing parallels from well-documented studies on other rocaglates like silvestrol and rocaglamide.
Mechanistic Basis for Synergy: Insights from the Rocaglate Class
The synergistic potential of dehydroaglaiastatin is rooted in its primary mechanism of action as an eIF4A inhibitor. By selectively inhibiting the translation of a subset of mRNAs with complex 5' UTRs, rocaglates can modulate multiple signaling pathways that are critical for cancer cell survival and resistance to therapy.
Caption: Dehydroaglaiastatin's Mechanism of Action and Points of Synergy.
Downregulation of Anti-Apoptotic Proteins
Many conventional chemotherapies, such as doxorubicin and paclitaxel, induce apoptosis in cancer cells. A common mechanism of resistance is the overexpression of anti-apoptotic proteins like Mcl-1, Bcl-2, and Bcl-xL. The mRNAs encoding these proteins often possess structured 5' UTRs, making their translation sensitive to eIF4A inhibition.
Studies on rocaglamide have shown that it can decrease the levels of these anti-apoptotic proteins in acute myeloid leukemia (AML) cells.[5] This depletion of pro-survival proteins is a key mechanism by which rocaglates can sensitize cancer cells to apoptosis-inducing agents.
Modulation of Cell Cycle Progression
Rocaglates can also influence cell cycle progression. For instance, Rocaglamide-A (Roc-A) has been shown to block the G1-S phase transition in cancer cells by inducing the degradation of Cdc25A, an essential regulator of cell cycle progression.[6] This cell cycle arrest can synergize with cytotoxic agents that target specific phases of the cell cycle.
Induction of an Interferon Response
Recent studies with the eIF4A inhibitor zotatifin have revealed a novel mechanism of synergy with chemotherapy. Zotatifin was found to induce an interferon (IFN) response in tumor cells, which was further heightened when combined with carboplatin.[7][8] This IFN response can contribute to tumor suppression through both direct effects on tumor cells and by modulating the tumor immune microenvironment.[7][8]
Comparative Analysis of Potential Combination Therapies
Based on the known mechanisms of rocaglates, dehydroaglaiastatin is projected to exhibit synergistic effects with several classes of anticancer agents. The following table summarizes these potential combinations, with supporting data from studies on other eIF4A inhibitors.
| Combination Partner | Rationale for Synergy & Mechanistic Insights | Supporting Evidence (from other Rocaglates) |
| Doxorubicin | Doxorubicin induces DNA damage and apoptosis. Dehydroaglaiastatin can lower the apoptotic threshold by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-xL. | Rocaglamides have been shown to synergize with doxorubicin in lymphoma and breast cancer models.[9] |
| Paclitaxel | Paclitaxel is a microtubule-stabilizing agent that induces mitotic arrest and apoptosis. Synergy may arise from a multi-pronged attack on cell division and survival signaling. | Combination of paclitaxel with rosiglitazone (which also affects cell signaling) shows synergistic cytotoxicity in ovarian cancer cells.[10] While direct data with rocaglates is sparse, the principle of combining a mitotic inhibitor with a translation inhibitor is sound. |
| Carboplatin | Carboplatin is a DNA alkylating agent. Synergy with eIF4A inhibitors can be mediated by the induction of a heightened interferon response and increased DNA damage.[7][8] | The eIF4A inhibitor zotatifin demonstrates significant synergy with carboplatin in triple-negative breast cancer models, leading to T cell-dependent tumor suppression.[7][8] |
| TRAIL (TNF-related apoptosis-inducing ligand) | TRAIL is a cytokine that induces apoptosis in cancer cells. Many cancer cells are resistant to TRAIL-induced apoptosis due to high levels of anti-apoptotic proteins. Dehydroaglaiastatin can overcome this resistance. | Rocaglamide sensitizes hepatocellular carcinoma cells to TRAIL-induced apoptosis.[11] eIF4A targeting has been reported to sensitize tumor cells to TRAIL.[4] |
Experimental Protocols for Assessing Synergy
The gold standard for quantifying drug interactions is the Chou-Talalay method, which provides a quantitative measure of synergy, additivity, or antagonism through the Combination Index (CI).
Workflow for In Vitro Synergy Assessment
Caption: Workflow for Assessing In Vitro Synergy.
Step-by-Step Protocol for the Chou-Talalay Method
-
Determine the IC50 of Single Agents:
-
Culture cancer cells of interest in 96-well plates.
-
Treat cells with a serial dilution of dehydroaglaiastatin and the combination partner separately for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the 50% inhibitory concentration (IC50) for each drug.
-
-
Combination Treatment:
-
Based on the individual IC50 values, prepare a series of drug combinations at a constant ratio (e.g., equipotent ratio based on IC50s).
-
Treat cells with these combinations and the single agents at corresponding concentrations.
-
Measure cell viability after the same incubation period.
-
-
Data Analysis using CompuSyn Software:
-
Input the dose-response data for the single agents and the combinations into CompuSyn software.
-
The software will generate the Combination Index (CI) for different effect levels (Fraction affected, Fa).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualize the results using a Fa-CI plot (CI values plotted against the fraction of cells affected) and an isobologram.
-
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of dehydroaglaiastatin in combination therapy is yet to be established, the wealth of data from other rocaglates strongly suggests its potential as a valuable combination partner. Its ability to inhibit the translation of key oncogenic and anti-apoptotic proteins provides a solid mechanistic rationale for combining it with a wide range of anticancer agents.
Future research should focus on:
-
Directly testing dehydroaglaiastatin in combination with standard-of-care chemotherapeutics in various cancer cell lines and in vivo models.
-
Utilizing the Chou-Talalay method to quantitatively assess the nature of the drug interactions.
-
Investigating the molecular mechanisms underlying any observed synergy, including the impact on protein expression profiles and cell signaling pathways.
By systematically exploring these avenues, the full potential of dehydroaglaiastatin as a component of novel, more effective cancer therapies can be realized.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Dehydroaglaiastatin Analogs in Anticancer and Antiviral Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of Dehydroaglaiastatin and its analogs, a prominent class of natural products known as rocaglates. This document synthesizes findings from numerous studies to offer a comparative overview of their anticancer and antiviral potential, supported by experimental data and detailed methodologies.
Introduction: The Therapeutic Potential of Rocaglates
Dehydroaglaiastatin belongs to the cyclopenta[b]benzofuran class of natural products, commonly referred to as rocaglates, which are isolated from plants of the Aglaia genus.[1] These compounds have garnered significant attention for their potent biological activities, particularly their anticancer and broad-spectrum antiviral effects.[2][3] The core structure of rocaglates provides a versatile scaffold for medicinal chemists, and understanding the relationship between structural modifications and biological activity is paramount for the development of novel therapeutics with improved potency and selectivity. This guide will delve into the SAR of Dehydroaglaiastatin analogs, comparing their performance and elucidating the molecular mechanisms that underpin their therapeutic effects.
Mechanism of Action: A Unique Approach to Inhibiting Protein Synthesis
The primary mechanism of action for rocaglates, including Dehydroaglaiastatin, is the inhibition of translation initiation.[1] Unlike many other translation inhibitors, rocaglates do not target the ribosome directly. Instead, they modulate the function of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[2][4]
Rocaglates function by clamping eIF4A onto specific polypurine sequences within the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs).[1][2] This drug-induced stabilization of the eIF4A-RNA complex creates a roadblock for the scanning 43S preinitiation complex, thereby stalling translation of the specific mRNA. This sequence-selective inhibition of protein synthesis is a key feature of the rocaglates' mechanism of action. The DEAD-box RNA helicase DDX3 is also a target for some rocaglate derivatives.[5]
Caption: A streamlined workflow for determining the cytotoxicity of analogs using the MTT assay.
In Vitro Antiviral Assay: Virus Yield Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Protocol:
-
Cell Culture: Plate susceptible host cells in 24- or 48-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the Dehydroaglaiastatin analog.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).
-
Virus Harvest: Collect the supernatant from each well, which contains the progeny virus.
-
Virus Titration: Determine the viral titer in the collected supernatants using a standard method such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Calculate the percentage of virus yield reduction compared to the vehicle control and determine the EC50 value. [6]
Western Blot Analysis for eIF4A Clamping
This technique is used to confirm the mechanism of action by observing the effect of the compounds on the translation of specific proteins.
Protocol:
-
Cell Treatment: Treat cells with the Dehydroaglaiastatin analog at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a protein whose mRNA contains a polypurine-rich 5'-UTR (a predicted target of rocaglates) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels. A decrease in the target protein level upon treatment with the analog would be consistent with the eIF4A clamping mechanism.
Conclusion and Future Directions
The structure-activity relationship studies of Dehydroaglaiastatin and its analogs have revealed a class of molecules with significant potential for the development of novel anticancer and antiviral therapies. The unique mechanism of action, involving the sequence-selective inhibition of translation initiation, offers a promising avenue for targeting diseases driven by the overexpression of specific proteins. Key structural modifications on the rocaglate scaffold have been shown to dramatically influence biological activity, providing a roadmap for the design of next-generation analogs with enhanced potency and selectivity. Future research should focus on further exploring the chemical space around the rocaglate core, with an emphasis on improving pharmacokinetic properties and reducing off-target toxicities. The development of more complex in vivo models will also be crucial for translating the promising in vitro data into clinical applications.
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A Senior Application Scientist's Guide to the Independent Verification of Dehydroaglaiastatin
Abstract
Dehydroaglaiastatin is a member of the rocaglate family of natural products, a class of potent anticancer agents that function by inhibiting the translation initiation factor eIF4A.[1][2] While the parent compound, Aglaiastatin, and other rocaglates like Silvestrol have been studied extensively, specific and comprehensive data on Dehydroaglaiastatin remains less prevalent in publicly accessible literature. This guide provides a detailed framework for the independent verification of published data on Dehydroaglaiastatin. It is designed for researchers in drug discovery and chemical biology, offering a logical workflow from fundamental physicochemical characterization to in vitro and cellular activity validation. We present objective comparisons with well-characterized rocaglate analogues and provide detailed, self-validating experimental protocols to ensure data integrity and reproducibility.
Introduction: The Scientific Imperative for Verification
Dehydroaglaiastatin belongs to the cyclopenta[b]benzofuran family of rocaglates, which are isolated from plants of the Aglaia genus.[2][3] The defining mechanism of this class is unique: they act as interfacial inhibitors, clamping the DEAD-box RNA helicase eIF4A onto polypurine-rich sequences within the 5' untranslated regions (UTRs) of specific mRNAs.[4][5] This action creates a steric barrier that stalls the scanning 43S preinitiation complex, thereby inhibiting the translation of key oncoproteins such as MYC and BCL2, which are known to possess highly structured 5' UTRs.[6][7] Given the therapeutic interest in eIF4A inhibitors, any new analogue like Dehydroaglaiastatin must be rigorously validated.[8] Independent verification of its identity, purity, and biological activity is the bedrock upon which all further preclinical and clinical development rests.
Chemical Identity of Dehydroaglaiastatin
Before any biological assessment, the absolute identity and purity of the compound must be unequivocally confirmed. Published data provides the necessary reference points for this verification.
-
Molecular Formula : C₃₁H₂₈N₂O₆[3]
-
Molecular Weight : 524.6 g/mol [3]
-
Core Structure : A cyclopenta[b]benzofuran scaffold, characteristic of all rocaglates.[5]
The eIF4A Target and the Rocaglate Mechanism
Dysregulated protein synthesis is a hallmark of cancer, often driven by the overexpression or hyperactivity of translation initiation factors.[9] The eIF4F complex, which includes the cap-binding protein eIF4E, the scaffold protein eIF4G, and the RNA helicase eIF4A, is central to this process.[10] eIF4A's role is to unwind complex secondary structures in mRNA 5' UTRs, a rate-limiting step for the translation of many oncogenes.[8] Rocaglates do not inhibit eIF4A's helicase activity directly but rather induce a gain-of-function that sequesters eIF4A on specific mRNA sequences, effectively depleting the pool of available helicase for translation initiation.[4][11]
Caption: Mechanism of eIF4A inhibition by rocaglates like Dehydroaglaiastatin.
Physicochemical Verification: Confirming Molecular Identity
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the atomic-level connectivity and chemical environment of the molecule, serving as a definitive fingerprint.[12] For a complex structure like Dehydroaglaiastatin, a suite of 1D and 2D NMR experiments is required for unambiguous verification.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of Dehydroaglaiastatin in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice matches that reported in the reference literature to minimize chemical shift variations.
-
1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This provides information on the number of different proton environments and their integrations (ratios).
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This identifies the number of unique carbon atoms in the molecule.
-
2D NMR (COSY & HSQC/HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, which is crucial for piecing together the molecular skeleton.
-
-
Data Analysis: Compare the obtained chemical shifts (δ in ppm) and coupling constants (J in Hz) with published data.[3]
Experimental Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition (molecular formula).[13] This technique is orthogonal to NMR and validates the compound's atomic makeup.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of Dehydroaglaiastatin in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
Data Analysis: Determine the experimental mass-to-charge ratio (m/z) of the most abundant ion. Calculate the theoretical m/z for the expected formula (C₃₁H₂₈N₂O₆). The mass difference should be less than 5 ppm to confirm the elemental composition.
Data Comparison: Verifying the Physicochemical Fingerprint
| Parameter | Published/Theoretical Value | Experimental Target | Justification |
| Molecular Formula | C₃₁H₂₈N₂O₆[3] | C₃₁H₂₈N₂O₆ | The fundamental basis of the compound's identity. |
| Exact Mass | 524.1947 g/mol [3] | 524.1947 ± 0.0026 Da | HRMS verification within a 5 ppm error margin. |
| ¹H NMR | Specific chemical shifts (δ) | Match published δ values ± 0.02 ppm | Confirms proton environments and structural integrity. |
| ¹³C NMR | Specific chemical shifts (δ)[3] | Match published δ values ± 0.2 ppm | Confirms carbon skeleton. |
| Purity | >95% | ≥98% | HPLC-UV or qNMR assessment to ensure biological activity is not due to impurities. |
Biological Verification: In Vitro Activity and Mechanism
Causality: Once the compound's identity is confirmed, the next step is to verify its biological mechanism of action. For a rocaglate, this means demonstrating inhibition of cap-dependent translation and direct interaction with its target, eIF4A.
Caption: Workflow for verifying the in vitro mechanism of Dehydroaglaiastatin.
Experimental Protocol 3: In Vitro Translation (IVT) Assay
Rationale: This assay directly measures the ability of a compound to inhibit protein synthesis from an mRNA template in a cell-free system. Using a bicistronic reporter allows for simultaneous assessment of cap-dependent and cap-independent (IRES-mediated) translation, providing crucial specificity information.[2] Rocaglates should selectively inhibit cap-dependent translation.
Methodology:
-
System Setup: Use commercially available rabbit reticulocyte lysate or HeLa cell cytoplasmic extracts.
-
Reporter mRNA: Utilize a bicistronic mRNA encoding two reporters, e.g., Renilla Luciferase (RLuc) under a 5' cap and Firefly Luciferase (FLuc) under an IRES (Internal Ribosome Entry Site).
-
Reaction:
-
Aliquot the translation extract into tubes.
-
Add a dose-response curve of Dehydroaglaiastatin (e.g., 1 nM to 10 µM). Include DMSO as a vehicle control and Silvestrol as a positive control.
-
Add the bicistronic reporter mRNA and amino acid mix.
-
Incubate at 30°C for 60-90 minutes.
-
-
Measurement: Quantify RLuc and FLuc activity using a dual-luciferase reporter assay system on a luminometer.
-
Self-Validation & Analysis:
-
Vehicle Control (DMSO): Establishes baseline translation (100% activity).
-
Positive Control (Silvestrol): Confirms the assay is responsive to known eIF4A inhibitors.
-
Analysis: Calculate the percent inhibition of RLuc (cap-dependent) and FLuc (IRES-dependent) translation relative to the DMSO control. Plot dose-response curves and determine IC₅₀ values. A potent rocaglate will show a low IC₅₀ for RLuc and a much higher or no effect on FLuc.
-
Experimental Protocol 4: eIF4A1-RNA Clamping Assay
Rationale: This biochemical assay provides direct evidence of the compound's interaction with its target. It measures the ability of a rocaglate to stabilize the complex between recombinant eIF4A1 and a fluorescently labeled polypurine RNA probe.[11]
Methodology:
-
Reagents: Use purified recombinant human eIF4A1, a 5'-fluorescein (FAM)-labeled polypurine RNA oligo (e.g., FAM-r(AG)₈), and ATP.
-
Reaction:
-
In a microplate, combine eIF4A1 and the FAM-RNA probe in a suitable binding buffer.
-
Add a dose-response curve of Dehydroaglaiastatin, DMSO (negative control), and Silvestrol (positive control).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement: Measure the fluorescence polarization (FP) of the solution. An increase in FP indicates the formation of a larger molecular complex (the clamped eIF4A1-RNA), as the rotation of the fluorescent probe is slowed.
-
Analysis: Plot the change in FP against the compound concentration to determine the EC₅₀ (the concentration required to achieve 50% of the maximal clamping effect).
Comparative Analysis: Dehydroaglaiastatin vs. Alternatives
| Compound | Type | Expected IVT IC₅₀ (Cap-Dep.) | Expected eIF4A Clamping EC₅₀ | Reference |
| Dehydroaglaiastatin | Rocaglate (Test Article) | Low nM | Low nM | To be determined |
| Silvestrol | Rocaglate (Positive Control) | 5 - 20 nM | 10 - 50 nM | [6][11] |
| CR-1-31-B | Synthetic Rocaglate Analogue | 1 - 10 nM | 5 - 30 nM | [7][10] |
| Hippuristanol | eIF4A Inhibitor (Non-rocaglate) | 50 - 200 nM | Does not clamp; inhibits RNA binding | [8] |
Cellular Activity Verification
Causality: Demonstrating activity in a cell-free system is essential, but verifying that the compound can penetrate cells and exert a biological effect is the next critical step. For an anticancer agent, the primary cellular phenotype is the inhibition of cancer cell proliferation.
Experimental Protocol 5: Cancer Cell Viability Assay
Rationale: This assay measures the dose-dependent effect of Dehydroaglaiastatin on the viability and proliferation of cancer cell lines known to be sensitive to eIF4A inhibition, such as those expressing high levels of MYC or BCL2.[7]
Methodology:
-
Cell Lines: Select appropriate cancer cell lines. B-cell lymphomas are often highly sensitive.[7] A non-cancerous cell line (e.g., normal fibroblasts) should be included to assess selectivity.
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Dehydroaglaiastatin (e.g., 0.1 nM to 20 µM) for 72 hours. Include DMSO and a positive control (e.g., Silvestrol or a standard chemotherapeutic like Doxorubicin).
-
Viability Measurement: Use a commercially available assay kit, such as:
-
MTT/XTT Assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Assay: Measures ATP levels, an indicator of cell viability.
-
-
Data Analysis: Normalize the data to the DMSO-treated cells (100% viability). Plot the percentage of viable cells against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
Comparative Cellular Potency
| Cell Line | Oncogenic Driver | Dehydroaglaiastatin GI₅₀ | Silvestrol GI₅₀ | Rationale for Selection |
| TMD8 (Lymphoma) | MYC+, BCL2+ | To be determined | ~1-5 nM | Highly dependent on eIF4A for oncoprotein translation.[7] |
| MCF-7 (Breast) | ER+ | To be determined | ~5-15 nM | Model for ER+ breast cancer, sensitive to translation inhibitors.[10] |
| MRC-5 (Normal Lung) | N/A (Diploid) | To be determined | >100 nM | Assess cytotoxicity and therapeutic window. |
Conclusion
This guide outlines a rigorous, multi-step process for the independent verification of Dehydroaglaiastatin. By systematically confirming its physicochemical identity, validating its on-target biochemical activity, and quantifying its cellular potency, researchers can build a high-confidence data package. This foundational work is essential for establishing Dehydroaglaiastatin's potential as a therapeutic agent and for enabling further, more complex investigations into its pharmacology, pharmacokinetics, and in vivo efficacy. The provided protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls, ensuring the generation of robust and reproducible data.
References
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Sanghvi, V.R. et al. (2021). NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy. Cancers (Basel), 13(4), 639. Available from: [Link][6][7]
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Chu, B. et al. (2020). Amidino-Rocaglates – A potent class of eIF4A inhibitors. bioRxiv. Available from: [Link][1]
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Cai, F. et al. (2021). eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer. Molecular Cancer Research. Available from: [Link][10]
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Sanghvi, V.R. et al. (2021). NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy. Cancers. Available from: [Link]
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Bhat, M. et al. (2025). Novel EIF4A1 inhibitors with anti‐tumor activity. Blood. Available from: [Link][9]
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Forest, A.V. et al. (2016). Translation Inhibition by Rocaglates Is Independent of eIF4E Phosphorylation Status. Molecular Cancer Therapeutics, 15(1), 136-41. Available from: [Link][2]
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Inada, T. (2024). New Rocaglate Derivatives Tip the Scale against Brain Tumors. ACS Central Science. Available from: [Link][4]
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Patsnap Synapse (2024). What are eIF4A inhibitors and how do they work?. Available from: [Link][8]
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Santagata, S. et al. (2021). Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F. Cell Chemical Biology. Available from: [Link][11]
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de Oliveira, G.A.R. et al. (2023). Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis. MedChemComm. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dehydroaglaiastatin
Dehydroaglaiastatin, a complex cyclopenta[b]benzofuran isolated from Aglaia odorata, represents a class of potent bioactive compounds of significant interest in drug development.[1] As with any novel or specialized research chemical, its handling and disposal demand a rigorous, safety-first approach. This guide provides a comprehensive framework for the proper disposal of Dehydroaglaiastatin, grounded in established hazardous waste management principles. Our primary directive is to ensure the safety of laboratory personnel and maintain environmental compliance.
A critical starting point is the recognition that a specific, publicly available Safety Data Sheet (SDS) for Dehydroaglaiastatin is not readily found. In the absence of detailed toxicological and ecotoxicological data, the precautionary principle must be applied. Therefore, Dehydroaglaiastatin and all materials contaminated with it must be treated as hazardous chemical waste. This protocol is designed to be a self-validating system, ensuring that every step mitigates potential risks associated with a biologically active compound of unknown hazard characteristics.
Core Principle: Waste Characterization and Segregation
The foundation of proper chemical disposal is accurate characterization and strict segregation. Dehydroaglaiastatin waste must never be mixed with general laboratory trash or discharged into the sanitary sewer system.[2][3] Doing so risks environmental contamination and non-compliance with regulations set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2]
All waste streams containing Dehydroaglaiastatin must be segregated at the point of generation. This includes:
-
Pure, unadulterated solid Dehydroaglaiastatin.
-
Aqueous and organic solvent solutions containing Dehydroaglaiastatin.
-
Contaminated laboratory supplies (e.g., pipette tips, gloves, bench paper).
-
Empty containers that originally held the compound.
Segregation prevents unintentional and dangerous chemical reactions and ensures that the waste is managed by the appropriate disposal pathway. For instance, oxidizing agents must be kept separate from organic compounds, and acids must be stored apart from bases.[4]
Waste Containment: The First Line of Defense
Proper containment is crucial to prevent leaks and exposure. The choice of container and its handling are governed by strict safety standards.
Step-by-Step Containment Protocol:
-
Select a Compatible Container: The container must be made of a material that does not react with the waste. For organic solvent waste containing Dehydroaglaiastatin, a high-density polyethylene (HDPE) carboy or a plastic-coated glass bottle is appropriate. For solid waste, the original manufacturer's container is often the best choice.[5][6] If reusing a container, ensure it has been triple-rinsed and the original label is fully defaced.[7]
-
Ensure Secure Closure: The container must have a leak-proof, screw-on cap.[5] Parafilm, corks, or stoppers are not acceptable closures for hazardous waste storage as they do not provide a secure seal.[5]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[4][8] This minimizes the release of vapors and prevents spills if the container is knocked over.
-
Avoid Overfilling: Leave at least 10% headspace (or one inch) at the top of liquid waste containers to allow for vapor expansion.[4] For solid waste containers, fill to no more than 3/4 full.[6]
-
Utilize Secondary Containment: Always place waste containers in a secondary container, such as a lab tray or dishpan.[5] The secondary container must be chemically compatible with the waste and large enough to hold 110% of the volume of the primary container, providing crucial protection against spills and leaks.[5]
Labeling: Unambiguous Communication
Clear and accurate labeling is a regulatory requirement and essential for safety. Every hazardous waste container must be labeled the moment the first drop of waste is added.
Mandatory Label Information:
-
The words "Hazardous Waste" must be prominently displayed.[2]
-
Full Chemical Name(s): List all chemical constituents by their full common names. For mixtures, every component must be listed. Acronyms, chemical formulas, or abbreviations are not permitted.[2]
-
Generator Information: Include the Principal Investigator's name, department, and room number.[2]
-
Hazard Pictograms: Check the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard symbol) based on the known or suspected properties of the waste.[2] Since Dehydroaglaiastatin's specific hazards are not fully documented, at a minimum, the "Health Hazard" and "Exclamation Mark" (for irritant/sensitizer) pictograms should be considered.
On-Site Accumulation and Storage
Designated storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs).[4] These areas must be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Location: The SAA must be clearly marked. Keep waste containers off floors and away from sinks or drains.[6]
-
Segregation within SAA: Within the SAA, continue to segregate waste by compatibility using secondary containment. For example, store acid waste in a separate tray from solvent waste.
-
Quantity and Time Limits: Be aware of institutional limits. Laboratories are typically restricted to accumulating a maximum of 55 gallons of hazardous waste, and no more than one quart of any acutely hazardous (P-listed) waste, before it must be collected.[5][6]
The workflow for handling Dehydroaglaiastatin waste, from generation to pickup, is illustrated below.
Caption: Workflow for Dehydroaglaiastatin Waste Management.
Disposal Pathways for Specific Waste Streams
The specific containment and disposal procedures vary slightly depending on the physical form of the waste. The following table summarizes the recommended approach for each stream.
| Waste Stream | Recommended Container | Key Procedural Steps | Final Disposal Path |
| Pure/Solid Dehydroaglaiastatin | Original manufacturer's container or a securely sealed, clearly labeled vial/jar.[5] | Double-bag solid lab trash (gloves, wipes) in clear plastic bags inside a lined pail.[5][6] | Collection by Environmental Health & Safety (EHS). |
| Liquid Solutions | Compatible, screw-cap carboy or bottle (e.g., HDPE, coated glass).[9] | Do not mix incompatible waste streams (e.g., halogenated and non-halogenated solvents).[6] Use secondary containment. | Collection by EHS. |
| Contaminated Sharps | Puncture-resistant sharps container labeled "Hazardous Waste Sharps."[5] | Do not recap needles. Place items directly into the container. | Collection by EHS. |
| Empty Containers | The container itself. | Assume the container held an acutely hazardous waste. Triple-rinse with a suitable solvent.[7][9] Collect the first rinsate as hazardous liquid waste.[3] Deface the original label and manage the empty container for EHS pickup. | Collection by EHS. |
Requesting Final Disposal
Under no circumstances should you attempt to treat or neutralize Dehydroaglaiastatin waste in the lab without explicit guidance and approval from your institution's EHS department. The final step is to arrange for professional disposal.
-
Schedule a Pickup: Once a waste container is full or has reached its accumulation time limit, submit a chemical waste collection request to your EHS office.[2][5]
-
Prepare for Pickup: Ensure all containers are clean on the outside, properly sealed, and correctly labeled. Move them to the designated pickup location if required.
By adhering to this comprehensive protocol, researchers can ensure that the disposal of Dehydroaglaiastatin is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.
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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling Dehydroaglaiastatin
This guide provides essential, immediate safety and logistical information for the handling of Dehydroaglaiastatin. It is structured to provide procedural, step-by-step guidance that directly answers operational questions, ensuring the safety of all laboratory personnel.
Hazard Assessment: Understanding the Risk
Dehydroaglaiastatin belongs to the rocaglate class of compounds, which are known to be biologically active.[1][5] Studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines.[1][2] The primary routes of occupational exposure to such potent compounds in a laboratory setting are inhalation of aerosols or fine particles, dermal contact, and accidental ingestion. Given the lack of specific toxicological data for Dehydroaglaiastatin, a conservative approach is mandated. Assume the compound is highly toxic and handle it with the highest degree of caution to minimize any potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling potent compounds like Dehydroaglaiastatin. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. Double gloving allows for the safe removal of the outer glove immediately following any potential contamination without exposing the skin. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the wearer's clothing and skin from splashes and spills. The back-closing design minimizes the risk of frontal contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Offers comprehensive protection against splashes and aerosols, safeguarding the eyes and mucous membranes of the face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powdered form of the compound or when there is a risk of aerosol generation. |
Operational Plan: Safe Handling from Receipt to Use
A systematic workflow is essential to ensure safety at every stage of handling Dehydroaglaiastatin.
Caption: A streamlined workflow for the safe handling of Dehydroaglaiastatin.
Step-by-Step Protocol:
-
Receiving and Unpacking:
-
Upon receipt, the package should be visually inspected for any signs of damage or leakage in a designated receiving area.
-
Personnel involved in unpacking must wear single-use nitrile gloves and a lab coat.
-
The primary container should be carefully removed and wiped down with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol) before being moved to its designated storage location.
-
-
Storage:
-
Dehydroaglaiastatin should be stored in a clearly labeled, sealed, and unbreakable secondary container.
-
The storage location must be a designated, secure, and well-ventilated area, away from incompatible materials. Access should be restricted to authorized personnel only.
-
-
Weighing and Aliquoting:
-
All handling of the solid compound must be conducted within a certified containment ventilated enclosure (CVE), powder containment hood, or glove box to prevent the generation and inhalation of airborne particles.
-
Full PPE, including double gloves, a disposable gown, eye protection, and a respirator, is mandatory.
-
Use dedicated utensils (spatulas, weigh boats) for handling Dehydroaglaiastatin. These should be decontaminated immediately after use or disposed of as hazardous waste.
-
-
Solubilization and Dilution:
-
The preparation of solutions should be performed in a certified chemical fume hood.
-
Ensure all manipulations are carried out over a disposable, absorbent bench liner to contain any potential spills.
-
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of all waste contaminated with Dehydroaglaiastatin are crucial to prevent environmental contamination and accidental exposure.
Caption: A systematic approach to the disposal of Dehydroaglaiastatin-contaminated waste.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with Dehydroaglaiastatin, including gloves, gowns, bench liners, and plasticware, must be disposed of in a designated, clearly labeled "Cytotoxic Waste" container.[6] This container should be a leak-proof, puncture-resistant bin with a secure lid.[6]
-
Liquid Waste: Unused solutions and rinsates should be collected in a designated, sealed, and shatterproof "Cytotoxic Liquid Waste" container. Do not dispose of this waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof "Cytotoxic Sharps" container.[6]
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using a validated procedure, typically involving a 10% bleach solution followed by a 70% ethanol rinse.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[3][7]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate and Secure: Immediately alert others in the area and evacuate the immediate vicinity of the spill. Restrict access to the area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator.
-
Contain and Clean: For a solid spill, gently cover with absorbent pads. For a liquid spill, absorb with spill pads or other absorbent material.
-
Decontaminate: Clean the spill area with a 10% bleach solution, allowing for a 15-minute contact time, followed by a rinse with 70% ethanol.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the compound involved.
-
By adhering to these stringent safety protocols, researchers can confidently and safely work with Dehydroaglaiastatin, unlocking its potential while ensuring their own well-being and the protection of their colleagues and the environment.
References
-
Kinghorn, A. D., et al. (2016). Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species. Natural Product Reports, 33(5), 634-656. Available at: [Link]
-
An, F. L., et al. (2016). Cytotoxic Rocaglate Derivatives from Leaves of Aglaia perviridis. Scientific Reports, 6, 20369. Available at: [Link]
-
Saifah, E., et al. (2021). Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species. Molecules, 26(11), 3326. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5320808, Dehydroaglaiastatin. Available at: [Link]
-
Stericycle. (2025). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Available at: [Link]
-
Novus Environmental. (2024). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Available at: [Link]
-
Supratman, U., et al. (2021). Phytochemistry and biological activities of Aglaia species. Phytochemistry, 181, 112540. Available at: [Link]
-
Sharpsmart. (2022). How Should Cytotoxic Waste be Disposed of?. Available at: [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Rocaglate Derivatives Tip the Scale against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aglaia.de [aglaia.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
